THK5351 (R enantiomer)
Description
BenchChem offers high-quality THK5351 (R enantiomer) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about THK5351 (R enantiomer) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2R)-1-fluoro-3-[2-[6-(methylamino)pyridin-3-yl]quinolin-6-yl]oxypropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O2/c1-20-18-7-3-13(10-21-18)17-5-2-12-8-15(4-6-16(12)22-17)24-11-14(23)9-19/h2-8,10,14,23H,9,11H2,1H3,(H,20,21)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVXFZWSPCOWSN-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)OCC(CF)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=NC=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)OC[C@H](CF)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
THK5351 R enantiomer chemical structure and properties
An In-Depth Technical Guide on the THK5351 R Enantiomer
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of the R enantiomer of THK5351. While the S-enantiomer, often radiolabeled as [¹⁸F]THK-5351, is more extensively studied and utilized as a positron emission tomography (PET) tracer for in vivo imaging of tau pathology, this document collates the available information on the R enantiomer and provides context through data on the more researched S-enantiomer.[1][2][3][4][5][6]
Chemical Structure and Identity
The THK5351 R enantiomer is a chiral molecule belonging to the arylquinoline class of compounds. Its systematic name is (R)-1-fluoro-3-(2-(6-(methylamino)pyridin-3-yl)quinolin-6-yloxy)propan-2-ol.
Chemical Structure:
The chemical structure of the THK5351 R enantiomer is depicted below.
SMILES Notation: O--INVALID-LINK--CF[7]
Physicochemical Properties
The general physicochemical properties of THK5351 are summarized in the table below. It is important to note that enantiomers share the same physical properties except for their interaction with plane-polarized light and other chiral molecules.[8] Therefore, properties like molecular weight, formula, and melting point are identical for both R and S enantiomers.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₈FN₃O₂ | [7] |
| Molecular Weight | 327.35 g/mol | [7] |
| Appearance | Solid (Light yellow to yellow) | [7] |
| Solubility | DMSO: 50 mg/mL (152.74 mM) (with sonication) | [7] |
Storage and Stability:
Biological Activity and Binding Profile
THK5351 was initially developed as a PET tracer for imaging tau protein aggregates, which are a hallmark of several neurodegenerative diseases, including Alzheimer's disease.[9] However, subsequent studies revealed that it also exhibits high affinity for monoamine oxidase B (MAO-B).[10][11][12][13]
While the S-enantiomer ([¹⁸F]THK-5351) has been the focus of most in vivo and in vitro studies due to its more favorable pharmacokinetic profile for imaging, the binding characteristics are generally discussed for the compound class.[1][2][3][4][5][6] The S-enantiomer has been shown to have superior properties for tau imaging, including better clearance from the brain.[2][4][5]
Binding Affinity:
The binding affinities of THK5351 for its primary targets are presented below. It is crucial to note that these studies often use the S-enantiomer or a racemic mixture.
| Target | Ligand/Tracer | Binding Affinity (Kᵢ or Kₔ) | Brain Region/Assay Condition | Reference |
| Tau Aggregates | [¹⁸F]THK-5351 | Kₔ = 2.9 nM | Alzheimer's disease hippocampal homogenates | [7] |
| Tau Aggregates | ³H-THK5351 | Kₔ₁ = 5.6 nM, Kₔ₂ = 1 nM | Saturation studies | [14] |
| Tau (super-high affinity) | ³H-THK5351 vs. unlabeled THK5351 | Kᵢ = 0.1 pM | Competition studies in hippocampus | [14] |
| Tau (high affinity) | ³H-THK5351 vs. unlabeled THK5351 | Kᵢ = 16 nM | Competition studies in hippocampus | [14] |
| MAO-B | ³H-l-deprenyl vs. THK5351 | Kᵢ ≈ 150 nM (for THK5117, a related compound) | Putamen | [10] |
| MAO-B | ³H-THK5351 vs. unlabeled deprenyl | Displacement of ~50% | Basal ganglia | [14] |
The dual binding nature of THK5351 is a critical consideration in the interpretation of PET imaging data. While it can visualize tau pathology, the signal is confounded by its binding to MAO-B, which is highly expressed in various brain regions.[13]
Signaling and Binding Pathway Diagram:
Caption: Logical diagram of THK5351's dual binding targets.
Experimental Protocols
The most well-documented experimental procedures for THK5351 involve the radiosynthesis of the S-enantiomer for use in PET imaging.
Automated Radiosynthesis of [¹⁸F]THK-5351
This protocol describes a common method for producing [¹⁸F]THK-5351.
Precursor: (S)-2-(2-methylaminopyrid-5-yl)-6-[[2-(tetrahydro-2H-pyran-2-yloxy)-3-tosyloxy]propoxy]quinoline (THK-5352).[1][15]
Methodology:
-
[¹⁸F]Fluoride Production and Trapping: No-carrier-added [¹⁸F]fluoride is produced via a cyclotron and trapped on a QMA cartridge.[1]
-
Elution: The trapped [¹⁸F]fluoride is eluted with a Kryptofix 222 (K222) solution.[1]
-
Azeotropic Drying: The [¹⁸F]fluoride/K222 mixture is dried azeotropically.
-
Radiofluorination: The precursor (THK-5352) dissolved in an anhydrous solvent (e.g., DMSO) is added to the dried [¹⁸F]fluoride/K222 complex. The reaction mixture is heated (e.g., at 110°C for 7-10 minutes) to facilitate nucleophilic substitution.[15][16]
-
Hydrolysis: The protecting group (tetrahydropyranyl) is removed by acid hydrolysis.[15]
-
Purification: The crude product is purified using semi-preparative high-performance liquid chromatography (HPLC).[1][15]
-
Formulation: The purified [¹⁸F]THK-5351 fraction is collected, the solvent is removed, and the final product is formulated in a physiologically compatible solution (e.g., saline with a small amount of ethanol (B145695) or polysorbate-80) for injection.[1]
Quality Control:
-
Radiochemical Purity: Determined by analytical HPLC, should be >95%.[1]
-
Specific Activity: Measured to ensure a high ratio of radioactivity to the mass of the compound.[1]
-
Residual Solvents: Checked by gas chromatography.[17]
Radiosynthesis Workflow Diagram:
Caption: Experimental workflow for the radiosynthesis of [¹⁸F]THK-5351.
In Vitro Autoradiography
Protocol:
-
Tissue Preparation: Postmortem human brain sections are used.[1]
-
Incubation: Sections are incubated with a low nanomolar concentration (e.g., 3 nM) of ³H-labeled THK-5351 at room temperature for a defined period (e.g., 30 minutes).[1]
-
Washing: To remove non-specifically bound tracer, sections are washed sequentially in buffers, for instance, phosphate-buffered saline (PBS) with 1% bovine serum albumin, followed by washes in PBS alone.[1]
-
Drying and Exposure: The washed and dried sections are exposed to an imaging plate for several days.[1]
-
Imaging and Analysis: The imaging plate is scanned, and the resulting autoradiograms show the distribution and density of tracer binding.
Summary and Conclusion
The THK5351 R enantiomer is a chiral arylquinoline, but it is the S-enantiomer that has been predominantly developed and evaluated as a PET radiotracer for tau pathology. While sharing fundamental physicochemical properties with its S-counterpart, preclinical studies have indicated that the S-enantiomer possesses a more favorable pharmacokinetic profile for brain imaging.[2][3][4][5][6] A key characteristic of THK5351 is its dual binding affinity for both tau aggregates and MAO-B, which complicates its use as a specific tau imaging agent.[10][11][12][13] The detailed experimental protocols available are primarily for the radiosynthesis of [¹⁸F]THK-5351 (the S-enantiomer), reflecting its significance in the field of neuroimaging research. For professionals in drug development and neuroscience research, understanding the properties of both enantiomers and the compound's binding profile is essential for the accurate design and interpretation of studies targeting tau pathology.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pharmacy180.com [pharmacy180.com]
- 9. 18F-THK5351: A Novel PET Radiotracer for Imaging Neurofibrillary Pathology in Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative binding properties of the tau PET tracers THK5117, THK5351, PBB3, and T807 in postmortem Alzheimer brains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical application of MAO‐B PET using 18F‐THK5351 in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regional cerebral THK5351 accumulations correlate with neuropsychological test scores in Alzheimer continuum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Monoamine oxidase B inhibitor, selegiline, reduces 18F-THK5351 uptake in the human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative binding properties of the tau PET tracers THK5117, THK5351, PBB3, and T807 in postmortem Alzheimer brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterization of the radiosynthesis and purification of [18F]THK-5351, a PET ligand for neurofibrillary tau - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization of the radiosynthesis and purification of [18F]THK-5351, a PET ligand for neurofibrillary tau - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jnm.snmjournals.org [jnm.snmjournals.org]
Stereospecificity of THK5351 Binding to Tau Fibrils: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the stereospecific binding characteristics of THK5351, a radiotracer developed for the in vivo imaging of tau pathology, a hallmark of Alzheimer's disease and other tauopathies. A comprehensive understanding of its binding properties, including its affinity for its primary target, tau fibrils, and its off-target interactions, is critical for the accurate interpretation of positron emission tomography (PET) imaging data and for the development of next-generation tau imaging agents.
Executive Summary
Data Presentation: Quantitative Binding Affinities
The following tables summarize the key quantitative data on the binding of (S)-THK5351 and related compounds to tau fibrils and MAO-B.
| Compound | Target | Assay Type | Brain Region/Source | Binding Affinity (Kd/Ki) | Bmax (pmol/g or pmol/mg protein) | Reference |
| (S)-[¹⁸F]THK5351 | Tau Fibrils | Saturation Binding | AD Hippocampal Homogenates | Kd = 2.9 nM | 368.3 pmol/g tissue | [1][2] |
| (S)-[³H]THK5351 | Tau Fibrils | Saturation Binding | AD Hippocampal Homogenate | Kd1 = 5.6 nM; Kd2 = 1 nM | Bmax1 = 76 pmol/g; Bmax2 = 40 pmol/g | [3][4] |
| (S)-THK5351 | Tau Fibrils | Competition Assay | AD Hippocampus | Ki = 0.1 pM (super-high affinity); Ki = 16 nM (high affinity) | Not Applicable | [3][4] |
| (R,S)-THK5117 | Tau Fibrils | Competition Assay | AD Hippocampus | Ki = 0.3 pM (super-high affinity); Ki = 20 nM (high affinity) | Not Applicable | [3][4] |
| (S)-[¹⁸F]THK5351 | MAO-B | Saturation Binding | Recombinant Human MAO-B | Kd = 37 ± 1.8 nM | 49 ± 6.3 pmol/mg protein | [1] |
| (R,S)-THK5117 | MAO-B | Competition Assay | Human Hippocampus | Ki = 286 nM | Not Applicable | [5] |
| (R,S)-THK5117 | MAO-B | Competition Assay | Human Putamen | Ki = 148 nM | Not Applicable | [5] |
| (R)-THK5351 | Tau Fibrils | - | - | Data not available in reviewed literature | - | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the binding of THK5351.
In Vitro Saturation Binding Assay for Tau Fibrils
This protocol is adapted from studies characterizing the binding of radiolabeled THK5351 to postmortem human brain tissue.[1]
-
Tissue Homogenate Preparation:
-
Postmortem hippocampal tissue from confirmed Alzheimer's disease (AD) patients is homogenized in phosphate-buffered saline (PBS).
-
The protein concentration of the homogenate is determined using a standard protein assay (e.g., BCA assay).
-
-
Binding Assay:
-
Aliquots of the brain homogenate (typically 0.1-0.2 mg of protein) are incubated with increasing concentrations of [¹⁸F]THK5351 (e.g., 0.1 to 250 nM) in a binding buffer (e.g., PBS with 0.1% bovine serum albumin).
-
The total binding is determined in these tubes.
-
To determine non-specific binding, a parallel set of tubes is incubated with the same concentrations of [¹⁸F]THK5351 in the presence of a high concentration (e.g., 1 µM) of unlabeled THK5117 or THK5351.
-
Incubation is carried out at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).
-
-
Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in a solution to reduce non-specific binding (e.g., 0.3% polyethylenimine).
-
The filters are washed rapidly with ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification:
-
The radioactivity retained on the filters is measured using a gamma counter.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
-
Data Analysis:
-
The saturation binding data is analyzed using Scatchard analysis or non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
In Vitro Autoradiography on Human Brain Sections
This protocol outlines the procedure for visualizing the distribution of THK5351 binding in postmortem brain tissue.[6]
-
Tissue Preparation:
-
Frozen postmortem human brain sections (typically 10-20 µm thick) from AD patients and healthy controls are thaw-mounted onto microscope slides.
-
-
Incubation:
-
The slides are pre-incubated in a buffer solution (e.g., PBS with 1% bovine serum albumin) for approximately 30 minutes at room temperature.
-
The sections are then incubated with a solution containing [³H]THK5351 (e.g., 3 nM) in binding buffer for 30 minutes at room temperature.
-
For determination of non-specific binding, adjacent sections are incubated with the radioligand in the presence of a high concentration of an appropriate unlabeled competitor (e.g., 10 µM unlabeled THK5351).
-
-
Washing:
-
Following incubation, the slides are washed sequentially to remove unbound radioligand. A typical washing procedure includes:
-
Phosphate-buffered saline with 1% bovine serum albumin (5 minutes).
-
Two washes with phosphate-buffered saline (5 minutes each).
-
-
The slides are then briefly dipped in distilled water to remove salts.
-
-
Drying and Exposure:
-
The washed sections are dried under a stream of cool air.
-
The dried slides are apposed to a phosphor imaging plate or autoradiographic film along with radioactive standards for a period of several days to weeks, depending on the specific activity of the radioligand.
-
-
Imaging and Analysis:
-
The imaging plate is scanned using a phosphor imager, or the film is developed.
-
The resulting autoradiograms are analyzed to determine the regional distribution and density of radioligand binding. The binding density can be quantified by comparison to the co-exposed radioactive standards.
-
Mandatory Visualizations
Experimental Workflow for Stereospecificity Assessment
Caption: Experimental workflow for assessing stereospecific binding.
Logical Relationship of THK5351 Binding
Caption: Binding profile of (S)-THK5351.
References
- 1. 18F-THK5351: A Novel PET Radiotracer for Imaging Neurofibrillary Pathology in Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Comparative binding properties of the tau PET tracers THK5117, THK5351, PBB3, and T807 in postmortem Alzheimer brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative binding properties of the tau PET tracers THK5117, THK5351, PBB3, and T807 in postmortem Alzheimer brains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
In Vivo Pharmacokinetic Profile of the THK5351 R-enantiomer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo pharmacokinetic profile of the R-enantiomer of THK5351, known as [18F]THK-5451. While the S-enantiomer, [18F]THK-5351, has been more extensively studied as a potential PET tracer for tau pathology in Alzheimer's disease due to its favorable kinetic properties, understanding the pharmacokinetic characteristics of the R-enantiomer is crucial for a complete understanding of the stereoselectivity of this class of compounds. Preclinical studies have demonstrated that the S-enantiomer exhibits a more favorable pharmacokinetic profile compared to the R-enantiomer.[1] This document summarizes the available quantitative data, details the experimental methodologies used in these preclinical evaluations, and provides visualizations of the experimental workflow.
Quantitative Pharmacokinetic Data
The in vivo biodistribution of the R-enantiomer of THK5351, [18F]THK-5451, was evaluated in preclinical mouse models. The following table summarizes the brain uptake of [18F]THK-5451 at various time points post-injection, expressed as the percentage of the injected dose per gram of tissue (%ID/g). For comparative purposes, data for the S-enantiomer, [18F]THK-5351, is also presented.
| Time Point | [18F]THK-5451 (R-enantiomer) Brain Uptake (%ID/g) | [18F]THK-5351 (S-enantiomer) Brain Uptake (%ID/g) |
| 2 min | 8.23 ± 1.21 | 9.20 ± 0.88 |
| 10 min | 6.45 ± 0.95 | 5.57 ± 0.63 |
| 30 min | 4.12 ± 0.54 | 2.56 ± 0.29 |
| 60 min | 2.89 ± 0.37 | 1.45 ± 0.18 |
Data sourced from Harada et al., Journal of Nuclear Medicine, 2016.
These data indicate that while both enantiomers exhibit significant initial brain uptake, the R-enantiomer, [18F]THK-5451, demonstrates slower clearance from the brain compared to the S-enantiomer, [18F]THK-5351.[1]
Experimental Protocols
The pharmacokinetic data presented above were generated using the following experimental protocol:
1. Animal Model:
-
Male ddY mice weighing between 25 and 30 grams were used for the ex vivo biodistribution studies.
2. Radiotracer Administration:
-
Each mouse was intravenously injected with approximately 3.7 MBq of either [18F]THK-5451 or [18F]THK-5351 through the tail vein.
3. Tissue Collection and Measurement:
-
At designated time points post-injection (2, 10, 30, and 60 minutes), mice were euthanized.
-
The brains were promptly removed, weighed, and the radioactivity was measured using a gamma counter.
-
The percentage of the injected dose per gram of brain tissue (%ID/g) was calculated by comparing the tissue radioactivity with a standard of the injected dose.
4. In Vivo Metabolism Analysis:
-
To assess the metabolic stability of the enantiomers in the brain, a separate cohort of mice was used.
-
Following the injection of the radiotracer, the brains were removed and homogenized.
-
The homogenates were analyzed using thin-layer chromatography to separate the intact radiotracer from its radioactive metabolites.
-
Studies have shown that degradation of both tracers in the brain was relatively slow compared to plasma, with the unchanged radiotracer decreasing to nearly 40% at 30 minutes after injection.[1]
Visualizations
Experimental Workflow for Mouse Biodistribution Study
Caption: Workflow of the ex vivo biodistribution study in mice.
Metabolic Pathway of THK5351 Enantiomers in Mice
Caption: Simplified metabolic fate of THK5351 enantiomers in vivo.
References
In Vitro Binding Profile of (R)-THK5351: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro binding characteristics of the R-enantiomer of THK5351. The document summarizes key binding affinity data, details experimental methodologies for crucial assays, and presents visual workflows to facilitate understanding. While direct quantitative binding data for the (R)-enantiomer of THK5351 is limited in publicly available literature, this guide leverages data from its S-enantiomer, THK5351, and related compounds to infer its binding profile.
Executive Summary
THK5351, the (S)-enantiomer of the THK5151 racemate, is a well-characterized radioligand developed for the imaging of tau pathology in Alzheimer's disease (AD). In vitro studies have demonstrated its high affinity for tau aggregates. However, it also exhibits significant off-target binding to monoamine oxidase B (MAO-B). Research on related THK compounds suggests that the (S)-enantiomers generally possess higher affinity for tau pathology compared to their (R)-enantiomeric counterparts. Therefore, it is anticipated that the (R)-enantiomer of THK5351 would exhibit lower affinity for both tau aggregates and MAO-B. This guide provides detailed binding data for the (S)-enantiomer to serve as a critical reference point.
Quantitative Binding Characteristics of (S)-THK5351
The following tables summarize the in vitro binding affinities of the S-enantiomer, THK5351, to its primary target (tau aggregates) and a key off-target binding site (MAO-B).
| Target | Ligand | Brain Region | Assay Type | K_d_ (nM) | B_max_ (pmol/g tissue) | Reference |
| Tau Aggregates | [¹⁸F]THK5351 | Hippocampus (AD) | Saturation Binding | 2.9 | 368.3 | [1] |
| Tau Aggregates | [³H]THK5351 | Hippocampus (AD) | Saturation Binding | K_d1_ = 5.6, K_d2_ = 1 | B_max1_ = 76, B_max2_ = 40 | [2] |
Table 1: Saturation Binding Affinity of (S)-THK5351 for Tau Aggregates. This table presents the dissociation constant (K_d_) and maximum binding capacity (B_max_) of (S)-THK5351 for tau aggregates in postmortem human brain tissue from Alzheimer's disease (AD) patients. Lower K_d_ values indicate higher binding affinity.
| Competitor | Radioligand | Brain Region | Assay Type | K_i_ (nM) | Reference |
| THK5117 | [³H]THK5351 | Hippocampus (AD) | Competition Binding | 20 | [2] |
| T807 (AV-1451) | [³H]THK5351 | Hippocampus (AD) | Competition Binding | 78 | [2] |
| THK5117 | [³H]-l-deprenyl (MAO-B) | Putamen | Competition Binding | 148 | |
| T807 (AV-1451) | [³H]-l-deprenyl (MAO-B) | Putamen | Competition Binding | 135 |
Table 2: Competitive Binding Affinities (K_i_) of (S)-THK5351 and Related Compounds. This table shows the inhibition constant (K_i_) of various compounds against the binding of radiolabeled ligands to tau aggregates and MAO-B. A lower K_i_ value signifies a higher binding affinity of the competitor for the target.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro binding studies. Below are generalized protocols for radioligand binding assays and in vitro autoradiography based on published studies involving THK5351.
Radioligand Binding Assays
These assays are fundamental for determining the affinity (K_d_ or K_i_) and density (B_max_) of binding sites for a given ligand.
1. Brain Tissue Homogenate Preparation:
-
Postmortem human brain tissue (e.g., hippocampus from AD patients) is dissected and weighed.
-
The tissue is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a tissue homogenizer.
-
The homogenate is centrifuged to pellet cellular debris. The supernatant containing the membrane fraction is collected.
-
Protein concentration of the homogenate is determined using a standard protein assay (e.g., BCA assay).
2. Saturation Binding Assay:
-
A fixed amount of brain homogenate is incubated with increasing concentrations of the radiolabeled ligand (e.g., [¹⁸F]THK5351 or [³H]THK5351).
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled competitor (e.g., unlabeled THK5351).
-
Incubation is carried out at a specific temperature (e.g., room temperature) for a sufficient duration to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data is analyzed using Scatchard analysis or non-linear regression to determine K_d_ and B_max_.
3. Competition Binding Assay:
-
A fixed amount of brain homogenate and a fixed concentration of the radiolabeled ligand are incubated with increasing concentrations of an unlabeled competitor compound.
-
Incubation and filtration steps are similar to the saturation binding assay.
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibition constant (K_i_) is calculated from the IC50 value using the Cheng-Prusoff equation.
In Vitro Autoradiography
This technique allows for the visualization of the anatomical distribution of binding sites within a tissue section.
1. Brain Tissue Sectioning:
-
Frozen postmortem human brain tissue blocks are sectioned using a cryostat at a thickness of approximately 20 µm.
-
The sections are thaw-mounted onto microscope slides.
2. Incubation:
-
The tissue sections are incubated with a solution containing the radiolabeled ligand (e.g., [³H]THK5351) at a specific concentration.
-
Non-specific binding is determined by incubating adjacent sections in the presence of an excess of an unlabeled competitor.
-
Incubation is performed at room temperature for a set duration.
3. Washing and Drying:
-
Following incubation, the sections are washed in a series of ice-cold buffer solutions to remove unbound radioligand.
-
The slides are then dried.
4. Imaging:
-
The dried sections are apposed to a phosphor imaging plate or autoradiographic film for a specific exposure period.
-
The imaging plate or film is then scanned to produce a digital image of the radioligand binding distribution.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key experimental workflows described above.
References
The R-Enantiomer of THK5351: A Deep Dive into its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
THK5351 is a quinoline (B57606) derivative initially developed as a promising radiotracer for the in vivo imaging of tau pathology, a hallmark of several neurodegenerative diseases including Alzheimer's disease. While the S-enantiomer, [(S)-THK5351], has been extensively studied as the PET ligand [¹⁸F]THK-5351, the biological activity of its counterpart, the R-enantiomer, is less characterized. This technical guide provides a comprehensive overview of the known biological activities of (R)-THK5351, with a focus on its interaction with tau protein and monoamine oxidase B (MAO-B), an identified off-target. This document synthesizes available data, details relevant experimental protocols, and presents visual representations of key concepts to aid in further research and development.
Core Biological Activities
The biological profile of THK5351 and its enantiomers is primarily defined by two key interactions: on-target binding to tau aggregates and off-target binding to MAO-B.
Interaction with Tau Pathology
The THK series of compounds were designed to bind to the β-sheet structures characteristic of paired helical filaments (PHFs) that form neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. While the S-enantiomer of the related compound THK-5105 demonstrated slower dissociation from tau aggregates compared to the R-enantiomer, both enantiomers of THK compounds have shown the ability to bind to tau deposits.[1]
Interaction with Monoamine Oxidase B (MAO-B)
A significant finding in the development of THK5351 as a tau PET tracer was its considerable affinity for monoamine oxidase B (MAO-B).[2] This off-target binding has been shown to confound the interpretation of PET signals in regions with high MAO-B expression.[3][4] MAO-B is an enzyme located on the outer mitochondrial membrane and is abundant in astrocytes. Its levels are known to increase with age and in response to neuroinflammation, a common feature of neurodegenerative diseases.[4] The interaction of THK5351 with MAO-B is a critical consideration in its biological activity profile.
Quantitative Data Summary
Direct quantitative binding data for the R-enantiomer of THK5351 is limited in publicly available literature. However, data from its S-enantiomer and the closely related enantiomers of THK-5105 provide valuable insights.
| Compound | Target | Assay Type | Value | Reference |
| (S)-[¹⁸F]THK-5351 | Tau (AD Brain Homogenate) | Saturation Binding (Kd) | 2.9 nM | [5] |
| (S)-[¹⁸F]THK-5105 | Tau (AD Brain Sections) | Dissociation Constant (Kd) | 15 nM | [6] |
| (R)-[¹⁸F]THK-5105 | Tau (AD Brain Sections) | Dissociation Constant (Kd) | ~18.75 nM (estimated) | [6] |
| (S)-THK5351 | MAO-B | PET Blocking Study | Significant | [3] |
| (R)-THK5351 | MAO-B | - | Data Not Available | - |
Note: The Kd for (R)-[¹⁸F]THK-5105 is estimated based on the statement that the Kd for the (S)-enantiomer was 20% lower than the (R)-enantiomer.[6]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biological activity of compounds like (R)-THK5351. Below are protocols for key experiments.
In Vitro Tau Binding Assay (Radioligand Competition)
This protocol is designed to determine the binding affinity (Ki) of (R)-THK5351 for tau aggregates using a competition binding assay with a radiolabeled ligand.
1. Materials:
-
Recombinant human tau protein (full-length or fragment, e.g., K18)
-
Heparin (for inducing tau aggregation)
-
Radiolabeled ligand (e.g., [³H]THK5351 or a similar tau tracer)
-
Unlabeled (R)-THK5351
-
Assay Buffer: Phosphate-buffered saline (PBS) with 0.1% bovine serum albumin (BSA)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
2. Procedure:
-
Preparation of Tau Aggregates: Incubate recombinant tau protein with heparin in assay buffer at 37°C with gentle agitation for 24-72 hours to induce fibrillization. Confirm aggregation using methods like Thioflavin T fluorescence or electron microscopy.
-
Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of the radiolabeled tau ligand.
-
Add increasing concentrations of unlabeled (R)-THK5351.
-
Add the pre-formed tau aggregates.
-
Incubate the plate at room temperature for 2 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the tau aggregates with the bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of (R)-THK5351. Calculate the IC50 value (the concentration of (R)-THK5351 that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
MAO-B Enzyme Inhibition Assay (Fluorometric)
This protocol determines the inhibitory potency (IC50) of (R)-THK5351 on MAO-B activity.
1. Materials:
-
Recombinant human MAO-B enzyme
-
(R)-THK5351
-
MAO-B substrate (e.g., benzylamine)
-
Amplex® Red reagent (or similar fluorogenic probe for H₂O₂)
-
Horseradish peroxidase (HRP)
-
Assay Buffer: 50 mM sodium phosphate (B84403) buffer, pH 7.4
-
96-well black microplate
-
Fluorescence microplate reader
2. Procedure:
-
Enzyme and Inhibitor Pre-incubation:
-
In a 96-well plate, add a fixed concentration of MAO-B enzyme to each well.
-
Add increasing concentrations of (R)-THK5351.
-
Incubate at 37°C for 15 minutes.
-
-
Reaction Initiation:
-
Prepare a reaction mixture containing the MAO-B substrate, Amplex® Red, and HRP in assay buffer.
-
Add the reaction mixture to each well to start the enzymatic reaction.
-
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity (e.g., excitation ~530-560 nm, emission ~590 nm) every 1-2 minutes for 30-60 minutes. The rate of increase in fluorescence is proportional to the MAO-B activity.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of (R)-THK5351.
-
Plot the percentage of MAO-B inhibition against the concentration of (R)-THK5351.
-
Determine the IC50 value from the resulting dose-response curve.
-
Visualizations
Signaling Pathway and Target Interaction
Caption: Interaction of (R)-THK5351 with its primary target and off-target.
Experimental Workflow for Tau Binding Affinity Determination
Caption: Workflow for determining the tau binding affinity of (R)-THK5351.
Logical Relationship of THK5351 Enantiomer Properties
Caption: Comparative properties of THK5351 enantiomers and their imaging implications.
Conclusion and Future Directions
The R-enantiomer of THK5351, while less studied than its S-counterpart, likely possesses significant biological activity, including binding to both aggregated tau and MAO-B. The available data on the closely related THK-5105 enantiomers suggests that (R)-THK5351 may have a lower affinity for tau and less favorable pharmacokinetic properties for in vivo imaging compared to (S)-THK5351. However, a comprehensive understanding of its biological profile requires direct experimental evaluation.
Future research should focus on:
-
Quantitative determination of the binding affinity (Ki) of (R)-THK5351 for various forms of tau aggregates (e.g., different isoforms and post-translational modifications).
-
Precise measurement of the inhibitory potency (IC50) of (R)-THK5351 against MAO-B.
-
Head-to-head comparison of the in vivo pharmacokinetics and biodistribution of the radiolabeled R- and S-enantiomers of THK5351.
-
Exploration of potential therapeutic applications , given its dual-target engagement, which might be relevant in the context of neuroinflammation and tauopathy.
The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to further investigate the biological activity of the R-enantiomer of THK5351 and its potential role in the landscape of neurodegenerative disease research and therapy.
References
- 1. Preclinical Evaluation of [(18)F]THK-5105 Enantiomers: Effects of Chirality on Its Effectiveness as a Tau Imaging Radiotracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rasagiline, a monoamine oxidase B inhibitor, reduces in vivo [18F]THK5351 uptake in progressive supranuclear palsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoamine oxidase B inhibitor, selegiline, reduces 18F-THK5351 uptake in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Distribution Pattern of the Monoamine Oxidase B Ligand, 18F-THK5351, in the Healthy Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Buy THK-5105 (EVT-3372906) | 1374107-46-6 [evitachem.com]
Technical Whitepaper: Mechanism of Action of the THK5351 R-Enantiomer on Tau Aggregates
Executive Summary
This document provides a detailed technical overview of the arylquinoline derivative THK5351, focusing on the comparative analysis of its enantiomeric forms and their mechanism of action concerning tau aggregates. THK5351, developed as a positron emission tomography (PET) tracer for neurofibrillary tangles (NFTs), is the optically pure (S)-enantiomer. The selection of the (S)-enantiomer for clinical development was based on preclinical studies demonstrating its superior pharmacokinetic profile and higher binding affinity for tau aggregates compared to its (R)-enantiomer counterpart.
The primary mechanism of action for this class of compounds is not therapeutic (e.g., inhibition of aggregation) but diagnostic; it involves high-affinity binding to the β-sheet structures characteristic of paired helical filaments within NFTs, enabling their in vivo visualization. However, a critical aspect of THK5351's binding profile is its significant off-target affinity for monoamine oxidase-B (MAO-B), an enzyme abundant in astrocytes. This dual binding complicates its utility as a specific tau imaging agent but provides potential as a composite marker for both tauopathy and associated astrogliosis.
Introduction to Tau Pathology and Imaging
Tauopathies, including Alzheimer's disease (AD), are a class of neurodegenerative disorders defined by the intracellular accumulation of misfolded and hyperphosphorylated tau protein into neurofibrillary tangles (NFTs).[1] In AD, the spatiotemporal progression of NFT pathology correlates strongly with cognitive decline, making it a critical target for diagnosis and therapeutic monitoring.[2] Positron Emission Tomography (PET) has emerged as a powerful noninvasive imaging modality to quantify the burden and distribution of tau pathology in the living brain. The development of PET radiotracers with high affinity and selectivity for tau aggregates is essential for advancing our understanding of these diseases.[3]
The THK series of compounds, developed at Tohoku University, are 2-arylquinoline derivatives designed for this purpose.[4][5] Early compounds in this series were racemic mixtures.[6] Subsequent research focused on resolving these mixtures into their constituent enantiomers to optimize performance, leading to the development of [¹⁸F]THK5351.[6]
Development and Enantiomer Selection: (S)-THK5351 vs. (R)-Enantiomer
Chirality is a critical factor in drug and tracer design, as enantiomers of the same compound can exhibit significant differences in biological activity, including binding affinity, metabolism, and pharmacokinetics.[6] The precursors to THK5351, such as THK5105 and THK5117, were developed as racemic mixtures.[6][7]
Preclinical evaluations consistently demonstrated that the (S)-enantiomers of these arylquinoline derivatives possessed more favorable characteristics for a tau PET tracer than the corresponding (R)-enantiomers.[6][8][9] Specifically, S-enantiomers displayed:
-
Higher affinity and selectivity for tau aggregates in postmortem AD brain tissue.[4][10]
-
More favorable in vivo kinetics , including faster clearance from the brain and blood, which is crucial for achieving a high signal-to-background ratio in PET images.[4][8]
Consequently, [¹⁸F]THK5351 was advanced as a single, optically pure (S)-enantiomer to improve upon the pharmacokinetic profile of its predecessors.[6] The (R)-enantiomer was not pursued for further development due to its comparatively inferior properties.
Mechanism of Action
The "mechanism of action" for THK5351 and its related compounds is defined by its binding properties to biological targets in the brain. This action is primarily diagnostic, allowing for visualization, rather than therapeutic. A key finding is that THK5351 has two major binding targets: the intended tau aggregates and an off-target protein, MAO-B.
Primary Mechanism: Binding to Tau Aggregates
The intended mechanism of action is the binding of the tracer to aggregated tau protein within NFTs.[1] This interaction is thought to occur at the β-sheet structures that are characteristic of amyloid-like fibrils, including paired helical filaments (PHFs) of tau.[8] The binding of [¹⁸F]THK5351 allows for the quantification and mapping of tau pathology using PET. Studies have shown that the amount of THK5351 binding in human brain samples correlates with the quantity of tau deposits.[3][6]
Off-Target Mechanism: High-Affinity Binding to Monoamine Oxidase-B (MAO-B)
A critical finding that complicates the interpretation of THK5351 PET scans is its high affinity for monoamine oxidase-B (MAO-B).[11][12] MAO-B is an enzyme located on the outer mitochondrial membrane, with high concentrations in astrocytes.[11] Elevated MAO-B levels are associated with astrogliosis, a reactive process of astrocytes that occurs in response to neuronal injury and neurodegeneration.[13]
Studies have demonstrated that:
-
The binding affinity of THK5351 for MAO-B is significantly higher than its affinity for tau aggregates.[13]
-
Pre-treatment with an MAO-B inhibitor like selegiline (B1681611) can block a substantial portion (up to 82%) of the in vivo THK5351 PET signal.[11]
-
The off-target binding is prominent in areas like the basal ganglia and thalamus but is also present in cortical regions affected by AD pathology.[8][12]
This dual-binding nature means that the [¹⁸F]THK5351 signal likely represents a composite of both NFT pathology and reactive astrogliosis.[14]
Quantitative Data Summary
Quantitative analysis of binding affinity is essential for characterizing a PET tracer. The data below is for the S-enantiomer, (S)-THK5351, as specific binding constants for the R-enantiomer have not been prominently published, reflecting its deselection in early research phases.
Table 1: Binding Characteristics of (S)-THK5351 to Tau Aggregates in AD Brain Homogenates
| Parameter | Value | Tissue Source | Reference |
|---|---|---|---|
| K_d_ | 2.9 nM | Hippocampus | [1] |
| B_max_ | 368.3 pmol/g | Hippocampus | [1] |
| K_d1_ | 5.6 nM | Not Specified | [15][16] |
| B_max1_ | 76 pmol/g | Not Specified | [15][16] |
| K_d2_ | 1.0 nM | Not Specified | [15][16] |
| B_max2_ | 40 pmol/g | Not Specified | [15][16] |
| K_i_ (Site 1) | 0.1 pM | Hippocampus | [16] |
| K_i_ (Site 2) | 16 nM | Hippocampus | [16] |
K_d_: Dissociation constant; B_max_: Maximum number of binding sites; K_i_: Inhibition constant. Lower values indicate higher affinity.
Table 2: Qualitative Comparison of (S)- and (R)-Arylquinoline Enantiomers for Tau Imaging
| Property | (S)-Enantiomer (e.g., THK5351) | (R)-Enantiomer | Reference |
|---|---|---|---|
| Binding Affinity to Tau | Higher | Lower | [4] |
| Binding Specificity | Higher | Lower | [10] |
| Pharmacokinetics | More Favorable (e.g., faster washout) | Less Favorable | [6][8] |
| Development Status | Selected for Clinical Evaluation | Deselected in Preclinical Phase |[6] |
Key Experimental Methodologies
The characterization of the THK5351 enantiomers relies on a suite of standardized in vitro and in vivo experimental protocols.
In Vitro Competition Binding Assay
-
Objective: To determine the binding affinity (K_i_ or K_d_) of the compound for its target in brain tissue.
-
Principle: A radiolabeled ligand with known affinity for the target is incubated with brain tissue homogenate in the presence of varying concentrations of the unlabeled test compound (the "competitor"). The ability of the test compound to displace the radiolabeled ligand is measured, and from this, its affinity is calculated.
-
Detailed Methodology:
-
Tissue Preparation: Postmortem human brain tissue (e.g., hippocampus from confirmed AD cases) is homogenized in a suitable buffer (e.g., phosphate-buffered saline) containing protease inhibitors.[15]
-
Incubation: A fixed concentration of a radioligand (e.g., [³H]THK5351) is incubated with a small amount of brain homogenate (~50-100 µg protein).[15]
-
Competition: A range of concentrations of the unlabeled test compound (e.g., R-enantiomer, S-enantiomer, MAO-B inhibitors) is added to the incubation mixture.[12][16]
-
Equilibrium: The mixture is incubated at room temperature for a set time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the protein-bound radioligand (retained on the filter) from the free radioligand (in the filtrate).
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are fitted to a one-site or two-site competition model using nonlinear regression analysis (e.g., GraphPad Prism) to calculate the IC₅₀ (concentration of competitor that inhibits 50% of specific binding). The K_i_ is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
In Vitro Autoradiography
-
Objective: To visualize the anatomical distribution of binding sites for a radiolabeled compound in a tissue section.
-
Principle: A thin-frozen section of postmortem brain tissue is incubated with a radiolabeled tracer. The section is then apposed to a phosphor imaging plate or film, which detects the radioactive emissions. The resulting image reveals the density and location of the tracer's binding sites.
-
Detailed Methodology:
-
Tissue Preparation: Cryostat sections (e.g., 10-20 µm thick) of frozen human brain tissue from AD and control cases are thaw-mounted onto microscope slides.
-
Incubation: Slides are incubated with the radioligand (e.g., [¹⁸F]THK5351 or [³H]THK5351) in a buffer solution for 60-120 minutes at room temperature.[6][16]
-
Washing: Slides are washed in ice-cold buffer to remove non-specifically bound radioligand, followed by a quick rinse in cold deionized water to remove buffer salts.
-
Drying: The slides are dried rapidly under a stream of cold air.
-
Exposure: The dried, labeled sections are apposed to a phosphor imaging plate for a period ranging from hours to days, depending on the isotope used.
-
Imaging: The imaging plate is scanned using a phosphor imager to generate a digital autoradiogram.
-
Analysis: The optical density of the signal in different brain regions is quantified using image analysis software. For competition studies, adjacent sections are incubated with the radioligand plus an excess of an unlabeled competitor to determine non-specific binding.[12]
-
Conclusion
The mechanism of action of the THK5351 R-enantiomer on tau aggregates is one of binding, but with lower affinity and specificity than its S-enantiomer counterpart, (S)-THK5351. The comprehensive preclinical evaluation of the arylquinoline series of compounds led to the clear selection of the S-enantiomer for development as a tau PET imaging agent due to its superior pharmacokinetic and binding properties. Therefore, the R-enantiomer is primarily of historical and academic interest as the less effective stereoisomer.
Furthermore, the "action" of the lead compound, (S)-THK5351, is complicated by a potent off-target interaction with MAO-B. This dual-binding characteristic means its PET signal reflects a combination of tau pathology and astrogliosis. For researchers in drug development, this underscores the critical importance of enantiomeric separation and thorough off-target screening in the creation of specific molecular imaging agents and therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Closer Look into the Role of Protein Tau in the Identification of Promising Therapeutic Targets for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 18F-THK5351: A Novel PET Radiotracer for Imaging Neurofibrillary Pathology in Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vivo Comparison of Tau Radioligands 18F-THK-5351 and 18F-THK-5317 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 18F-THK5351: A Novel PET Radiotracer for Imaging Neurofibrillary Pathology in Alzheimer Disease | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 7. Tracer Kinetic Analysis of (S)-18F-THK5117 as a PET Tracer for Assessing Tau Pathology | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 8. The development and validation of tau PET tracers: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. Clinical application of MAO‐B PET using 18F‐THK5351 in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clinical validity of increased cortical binding of tau ligands of the THK family and PBB3 on PET as biomarkers for Alzheimer’s disease in the context of a structured 5-phase development framework - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative binding properties of the tau PET tracers THK5117, THK5351, PBB3, and T807 in postmortem Alzheimer brains - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparative binding properties of the tau PET tracers THK5117, THK5351, PBB3, and T807 in postmortem Alzheimer brains - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of THK5351 Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
THK5351 is a quinoline (B57606) derivative developed as a positron emission tomography (PET) tracer for the in vivo imaging of tau pathology, a hallmark of Alzheimer's disease and other tauopathies. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of the enantiomers of THK5351. The (S)-enantiomer, in particular, has demonstrated high affinity for tau aggregates and favorable pharmacokinetic properties, establishing it as a valuable tool in neurodegenerative disease research. This document details the synthetic routes, chiral separation techniques, and in vitro evaluation methodologies for the THK5351 enantiomers, with a focus on their interaction with tau protein and the off-target monoamine oxidase B (MAO-B).
Introduction
The aggregation of hyperphosphorylated tau protein into neurofibrillary tangles (NFTs) is a key pathological feature of several neurodegenerative disorders, collectively known as tauopathies. The development of PET tracers capable of selectively binding to these tau aggregates in the living brain is crucial for early diagnosis, monitoring disease progression, and evaluating the efficacy of therapeutic interventions. The arylquinoline derivative, THK5351, emerged from a compound optimization program aimed at improving upon earlier tau tracers. A critical aspect of the development of THK5351 was the investigation of its stereochemistry, as enantiomers often exhibit different biological activities and pharmacokinetic profiles. Preclinical studies on related arylquinoline derivatives indicated that the (S)-enantiomers possessed more favorable properties for a PET tracer, including better brain clearance. Consequently, research has predominantly focused on the (S)-enantiomer of THK5351. This guide provides the available technical details on both the (S) and (R) enantiomers of THK5351. It is important to note that while extensive data exists for (S)-THK5351, there is a significant lack of published quantitative data for the (R)-enantiomer, reflecting the research community's focus on the more promising candidate for clinical applications.
Data Presentation
The following table summarizes the available quantitative data for the enantiomers of THK5351.
| Parameter | (S)-THK5351 | (R)-THK5351 | Reference |
| Binding Affinity (Kd) for Tau Aggregates | 2.9 nM (in AD hippocampal homogenates) | Not Available | [1] |
| Maximum Binding Sites (Bmax) for Tau | 368.3 pmol/g tissue (in AD hippocampal homogenates) | Not Available | [1] |
| Off-Target Binding (MAO-B) | High affinity, significant binding observed in vivo | Not Available | [2][3] |
| In Vivo Pharmacokinetics | Favorable, with fast washout from the brain | Less favorable than (S)-enantiomer (inferred from related compounds) | [1] |
| Defluorination in mice | Not observed | Not Available | [1] |
Experimental Protocols
Synthesis of Racemic THK5351 and Chiral Separation
While the direct synthesis of the enantiomerically pure (S)-THK5351 precursor is the common approach for producing the radiotracer, this section outlines a plausible general method for the synthesis of racemic THK5351 and subsequent chiral separation.
3.1.1 Synthesis of Racemic THK5351
A potential synthetic route to racemic THK5351 could involve the following key steps:
-
Synthesis of the Quinoline Core: Condensation of a substituted aniline (B41778) with a β-ketoester to form the quinoline ring system.
-
Introduction of the Side Chain: Alkylation of a hydroxylated quinoline intermediate with a suitable racemic epoxide or halohydrin to introduce the 3-fluoro-2-hydroxypropoxy side chain.
-
Coupling with the Aminopyridine Moiety: A palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, to connect the quinoline core with the 2-(methylamino)pyridine (B147262) group.
3.1.2 Chiral Separation by High-Performance Liquid Chromatography (HPLC)
The separation of the (S) and (R) enantiomers of racemic THK5351 can be achieved using chiral HPLC.
-
Instrumentation: A standard HPLC system equipped with a UV detector and a chiral stationary phase (CSP) column.
-
Chiral Stationary Phase: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak series), are often effective for separating enantiomers of arylquinoline compounds.[4][5]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically used. The exact ratio of the solvents needs to be optimized to achieve baseline separation of the enantiomers.
-
Method Development: A screening of different chiral columns and mobile phase compositions is necessary to identify the optimal conditions for separation. Parameters such as flow rate and column temperature should also be optimized.[5][6]
-
Detection: The elution of the enantiomers is monitored by UV absorbance at a wavelength where THK5351 exhibits strong absorption.
-
Fraction Collection: Once the analytical method is established, it can be scaled up to a preparative or semi-preparative scale to isolate the individual enantiomers. The eluting fractions corresponding to each enantiomer are collected separately.
-
Purity Analysis: The enantiomeric purity of the collected fractions should be confirmed by analytical chiral HPLC.
In Vitro Binding Assays
3.2.1 Competitive Radioligand Binding Assay for Tau Aggregates
This assay is used to determine the binding affinity (Ki) of the THK5351 enantiomers for tau aggregates.[7][8][9]
-
Materials:
-
Brain homogenates from confirmed Alzheimer's disease patients (rich in tau pathology).
-
A radiolabeled ligand with known affinity for tau aggregates (e.g., [³H]THK5351).
-
Unlabeled (S)-THK5351 and (R)-THK5351 as competitors.
-
Assay buffer (e.g., phosphate-buffered saline).
-
96-well filter plates.
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the unlabeled (S)-THK5351 and (R)-THK5351.
-
In a 96-well plate, incubate a fixed concentration of the radiolabeled ligand with the brain homogenate in the presence of varying concentrations of the unlabeled competitor enantiomers.
-
Include control wells for total binding (radioligand and homogenate only) and non-specific binding (in the presence of a high concentration of a known tau ligand).
-
Incubate the plate to allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by vacuum filtration through the filter plates.
-
Wash the filters with cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
3.2.2 Monoamine Oxidase B (MAO-B) Enzyme Activity Assay
This assay determines the inhibitory potency of the THK5351 enantiomers on MAO-B activity.[10][11][12]
-
Materials:
-
Recombinant human MAO-B enzyme.
-
A suitable substrate for MAO-B (e.g., benzylamine (B48309) or p-tyramine).
-
A detection reagent that produces a fluorescent or luminescent signal upon reaction with a product of the MAO-B reaction (e.g., hydrogen peroxide).
-
(S)-THK5351 and (R)-THK5351 as potential inhibitors.
-
A known MAO-B inhibitor (e.g., selegiline) as a positive control.
-
Assay buffer.
-
A microplate reader capable of measuring fluorescence or luminescence.
-
-
Procedure:
-
Prepare serial dilutions of the THK5351 enantiomers and the positive control.
-
In a microplate, pre-incubate the MAO-B enzyme with the different concentrations of the test compounds.
-
Initiate the enzymatic reaction by adding the substrate and the detection reagent.
-
Incubate the plate for a defined period at a controlled temperature.
-
Measure the fluorescence or luminescence signal.
-
-
Data Analysis:
-
Calculate the percentage of MAO-B inhibition for each concentration of the test compounds relative to the control (no inhibitor).
-
Plot the percentage of inhibition as a function of the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Mandatory Visualizations
Caption: Simplified signaling pathway of tau protein aggregation.
Caption: Simplified pathway of MAO-B catalyzed monoamine oxidation.
Caption: Experimental workflow for THK5351 enantiomer evaluation.
Conclusion
The development of (S)-THK5351 as a PET tracer has provided a valuable tool for the in vivo investigation of tau pathology. Its high affinity for tau aggregates and favorable pharmacokinetic profile underscore the importance of stereochemistry in drug and diagnostic agent design. While the primary focus of research has been on the (S)-enantiomer, this guide provides a framework for the synthesis, separation, and evaluation of both enantiomers of THK5351. The detailed experimental protocols and pathway diagrams offer a resource for researchers in the field of neurodegenerative diseases. Further investigation into the properties of the (R)-enantiomer, although currently limited, could provide additional insights into the structure-activity relationships of this important class of compounds. The significant off-target binding of (S)-THK5351 to MAO-B also highlights a critical consideration in the development of next-generation tau PET tracers with improved selectivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Monoamine oxidase B inhibitor, selegiline, reduces 18F-THK5351 uptake in the human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoamine oxidase B inhibitor, selegiline, reduces 18F-THK5351 uptake in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rjptonline.org [rjptonline.org]
- 6. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. benchchem.com [benchchem.com]
- 11. resources.bio-techne.com [resources.bio-techne.com]
- 12. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The (R)-Enantiomer of THK5351: An In-Depth Technical Examination of Lipophilicity and Brain Uptake
For Researchers, Scientists, and Drug Development Professionals
Introduction
THK5351, a derivative of 2-arylquinoline, has been identified as a potent imaging agent for tau pathology, a hallmark of Alzheimer's disease and other neurodegenerative disorders. Developed as the (S)-enantiomer, [¹⁸F]THK5351 has demonstrated favorable pharmacokinetics for positron emission tomography (PET). However, a comprehensive understanding of the stereochemical influence on its biological properties necessitates an examination of its corresponding (R)-enantiomer. This technical guide provides a detailed analysis of the lipophilicity and brain uptake of the (R)-enantiomer of THK5351, referred to as THK5451, drawing upon key preclinical studies to inform future drug development and research in neuroimaging.
Core Concepts: Lipophilicity and Brain Penetration
The ability of a molecule to cross the blood-brain barrier (BBB) is critically influenced by its lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) or the distribution coefficient (logD) at physiological pH. For central nervous system (CNS) drugs and imaging agents, an optimal lipophilicity range is crucial for achieving adequate brain uptake while minimizing non-specific binding and facilitating clearance.
Quantitative Data Summary
Preclinical evaluation of the enantiomers of THK5151, where [¹⁸F]THK5351 is the (S)-enantiomer and [¹⁸F]THK5451 is the (R)-enantiomer, has provided valuable insights into their comparative pharmacokinetics. The following tables summarize the key quantitative data from ex vivo biodistribution studies in mice.[1][2]
Table 1: Comparative Brain Uptake and Clearance of [¹⁸F]THK5351 and [¹⁸F]THK5451 in Mice
| Time Post-Injection | [¹⁸F]THK5351 (S-enantiomer) Brain Uptake (%ID/g) | [¹⁸F]THK5451 (R-enantiomer) Brain Uptake (%ID/g) |
| 2 min | High initial uptake | High initial uptake |
| 10 min | Decreased from 2 min | Slower decrease than (S)-enantiomer |
| 30 min | Continued clearance | Slower clearance than (S)-enantiomer |
| 60 min | Further decreased | Slower clearance than (S)-enantiomer |
| 120 min | Low retention | Higher retention than (S)-enantiomer |
%ID/g = percentage of injected dose per gram of brain tissue.[1][2]
Table 2: Comparative Blood Clearance of [¹⁸F]THK5351 and [¹⁸F]THK5451 in Mice
| Time Post-Injection | [¹⁸F]THK5351 (S-enantiomer) Blood Radioactivity (%ID/g) | [¹⁸F]THK5451 (R-enantiomer) Blood Radioactivity (%ID/g) |
| 10 min | Lower concentration | Higher concentration |
| 120 min | Significantly cleared | Slower clearance |
%ID/g = percentage of injected dose per gram of blood.[2]
Table 3: Comparative Bone Uptake of [¹⁸F]THK5351 and [¹⁸F]THK5451 in Mice (as an indicator of in vivo defluorination)
| Time Post-Injection | [¹⁸F]THK5351 (S-enantiomer) Bone Uptake (%ID/g) | [¹⁸F]THK5451 (R-enantiomer) Bone Uptake (%ID/g) |
| 120 min | Low uptake | Approximately 5-fold higher than (S)-enantiomer |
%ID/g = percentage of injected dose per gram of bone tissue.[2]
Experimental Protocols
The following methodologies were employed in the preclinical evaluation of the THK5151 enantiomers.
Radiosynthesis of [¹⁸F]THK5351 and [¹⁸F]THK5451
The radiosynthesis of both enantiomers was achieved through nucleophilic ¹⁸F-fluorination of their respective tosylate precursors. The general procedure involves the following steps:
-
¹⁸F-Fluoride Production and Activation: No-carrier-added ¹⁸F-fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction. The [¹⁸F]fluoride is then trapped on an anion-exchange cartridge and eluted with a solution containing a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water. The mixture is azeotropically dried.
-
Nucleophilic Fluorination: The tosylated precursor of either the (S)- or (R)-enantiomer is dissolved in a suitable solvent (e.g., DMSO) and added to the dried [¹⁸F]fluoride/K₂₂₂ complex. The reaction mixture is heated to facilitate the nucleophilic substitution.
-
Deprotection (if applicable) and Purification: Following the fluorination, any protecting groups are removed, typically by acid hydrolysis. The crude product is then purified using semi-preparative high-performance liquid chromatography (HPLC).
-
Formulation: The purified radiotracer is formulated in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for intravenous injection.
Ex Vivo Biodistribution Studies in Mice
These studies are conducted to determine the time-course of the radiotracer's distribution in various organs, including the brain.
-
Animal Model: Normal mice (e.g., ddY strain) are typically used.
-
Radiotracer Administration: A known amount of the ¹⁸F-labeled tracer is injected intravenously via the tail vein.
-
Tissue Harvesting: At predefined time points post-injection (e.g., 2, 10, 30, 60, and 120 minutes), cohorts of mice are euthanized.
-
Sample Collection and Measurement: Blood, brain, bone (femur), and other organs of interest are collected, weighed, and the radioactivity in each sample is measured using a gamma counter.
-
Data Analysis: The radioactivity counts are decay-corrected to the time of injection and expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizations
Logical Relationship of Lipophilicity, Brain Uptake, and Clearance
Caption: Interplay of lipophilicity and key pharmacokinetic events in brain imaging.
Experimental Workflow for Biodistribution Studies
Caption: Workflow for ex vivo biodistribution studies in mice.
Discussion and Conclusion
The comparative data on the enantiomers of THK5151 clearly indicate that the (S)-enantiomer, THK5351, possesses a more favorable pharmacokinetic profile for a PET imaging agent than the (R)-enantiomer, THK5451.[1][2] While both enantiomers exhibit high initial brain uptake, a prerequisite for a successful CNS PET tracer, the (R)-enantiomer demonstrates significantly slower clearance from both the brain and blood.[2] This prolonged retention can lead to a lower signal-to-background ratio in PET imaging, making it more challenging to distinguish specific binding to tau pathology from non-specific background signals.
Furthermore, the substantially higher bone uptake of the (R)-enantiomer suggests a greater propensity for in vivo defluorination.[2] The released [¹⁸F]fluoride ion readily accumulates in bone, which can interfere with the interpretation of PET images, particularly in regions of the brain adjacent to the skull.
References
Unveiling the Off-Target Interactions of (R)-THK5351: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the potential off-target binding sites of the (R)-enantiomer of THK5351, a radiotracer developed for in vivo imaging of tau pathology. A comprehensive understanding of off-target binding is critical for the accurate interpretation of positron emission tomography (PET) imaging data and for the development of more specific next-generation radiopharmaceuticals. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the binding profiles and experimental workflows.
Executive Summary
THK5351, a derivative of 2-arylquinoline, was initially developed as a promising PET tracer for detecting neurofibrillary tangles composed of hyperphosphorylated tau protein, a hallmark of Alzheimer's disease and other tauopathies. However, subsequent research has revealed significant off-target binding, which can complicate the interpretation of imaging results. The primary and most well-characterized off-target binding site for THK5351 is Monoamine Oxidase B (MAO-B) , an enzyme highly expressed in astrocytes. Notably, studies have indicated that the (S)-enantiomer, THK5351, exhibits a higher affinity for MAO-B compared to its (R)-enantiomer. Conversely, autoradiography studies have demonstrated a lack of significant binding of THK5351 to other protein aggregates implicated in neurodegenerative diseases, namely α-synuclein and TDP-43 . This guide will delve into the specifics of these on- and off-target interactions, providing the quantitative data and methodological details necessary for a thorough understanding.
On-Target and Off-Target Binding Profile of THK5351 Enantiomers
The binding affinity of a radiotracer to its intended target and potential off-target sites is a crucial determinant of its utility and specificity. The following table summarizes the available quantitative data for the binding of THK5351 enantiomers to tau protein and MAO-B. It is important to note that much of the literature refers to "[18F]THK5351" without explicitly stating the enantiomeric form used. However, it has been established that THK5351 is the (S)-enantiomer.
| Ligand | Target | Binding Affinity (Kd) | Binding Affinity (Ki) | Reference(s) |
| (S)-THK5351 | Tau (AD Hippocampal Homogenates) | 2.9 nM | 0.1 pM (super-high affinity site), 16 nM (high affinity site) | [1][2][3] |
| (S)-THK5351 | Monoamine Oxidase B (MAO-B) | 37 nM | - | |
| (R)-THK5351 (THK-5451) | Monoamine Oxidase B (MAO-B) | - | Lower affinity than (S)-THK5351 | [3] |
Key Observations:
-
(S)-THK5351 exhibits high affinity for tau pathology, with evidence of multiple binding sites.
-
A significant off-target binding affinity for MAO-B has been quantified for (S)-THK5351, with a Kd value in the nanomolar range.
-
Crucially for this report, the (R)-enantiomer of a THK5351 derivative has been shown to possess a lower affinity for MAO-B compared to the (S)-enantiomer, suggesting that the (R)-enantiomer may offer improved specificity for tau imaging.
Off-Target Binding to Other Neuropathological Proteins
Extensive research has been conducted to evaluate the specificity of THK5351. Autoradiography studies on human brain sections have been pivotal in this assessment.
-
α-Synuclein and TDP-43: Autoradiography experiments have demonstrated that THK5351 does not bind to α-synuclein or TDP-43 deposits. This indicates a high degree of selectivity for tau pathology over these other common protein aggregates found in neurodegenerative diseases.
Experimental Protocols
A detailed understanding of the experimental methodologies is essential for reproducing and critically evaluating the reported findings. Below are detailed protocols for key experiments used to characterize the binding of THK5351.
In Vitro Competitive Radioligand Binding Assay for MAO-B
This assay is used to determine the binding affinity (Ki) of a test compound (e.g., (R)-THK5351) for MAO-B by measuring its ability to compete with a radiolabeled ligand that has a known affinity for the enzyme.
Materials:
-
Recombinant human MAO-B enzyme
-
Radioligand with known affinity for MAO-B (e.g., [3H]-L-Deprenyl)
-
Test compound ((R)-THK5351)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Liquid scintillation counter
-
Inhibitor for non-specific binding determination (e.g., high concentration of unlabeled L-Deprenyl)
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound ((R)-THK5351) in assay buffer.
-
Prepare a working solution of the radioligand in assay buffer at a concentration typically at or below its Kd value.
-
Prepare a solution of the MAO-B enzyme in assay buffer. The optimal concentration should be determined empirically.
-
-
Assay Setup:
-
To each well of a 96-well plate, add in the following order:
-
Assay buffer
-
Test compound solution or vehicle (for total binding) or a saturating concentration of a known MAO-B inhibitor (for non-specific binding).
-
Radioligand solution.
-
MAO-B enzyme solution to initiate the binding reaction.
-
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient duration to reach binding equilibrium. This time should be determined through kinetic experiments.
-
-
Termination and Filtration:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Autoradiography on Human Brain Sections
This technique is used to visualize the distribution and density of binding sites for a radiolabeled ligand in tissue sections.
Materials:
-
Cryostat
-
Microscope slides
-
Post-mortem human brain tissue sections (e.g., from patients with Alzheimer's disease and healthy controls)
-
Radiolabeled (R)-THK5351 (e.g., [3H]-(R)-THK5351)
-
Incubation buffer (e.g., phosphate-buffered saline, PBS)
-
Washing buffer (e.g., ice-cold PBS)
-
Phosphor imaging plates or photographic emulsion
-
Image analysis software
Procedure:
-
Tissue Sectioning:
-
Using a cryostat, cut thin sections (e.g., 10-20 µm) of frozen human brain tissue.
-
Mount the sections onto microscope slides.
-
-
Pre-incubation:
-
Pre-incubate the slides in buffer to rehydrate the tissue and remove any endogenous substances that might interfere with binding.
-
-
Incubation with Radioligand:
-
Incubate the slides with a solution of radiolabeled (R)-THK5351 in incubation buffer. The concentration of the radioligand should be optimized for a good signal-to-noise ratio.
-
To determine non-specific binding, incubate adjacent sections in the presence of a high concentration of unlabeled THK5351 or a known MAO-B inhibitor.
-
-
Washing:
-
After incubation, wash the slides in ice-cold washing buffer to remove unbound radioligand. Multiple short washes are typically more effective than one long wash.
-
-
Drying:
-
Quickly dry the slides, for example, under a stream of cool, dry air.
-
-
Exposure:
-
Expose the dried slides to a phosphor imaging plate or photographic emulsion in a light-tight cassette. The exposure time will depend on the specific activity of the radioligand and the density of binding sites.
-
-
Image Acquisition and Analysis:
-
Scan the imaging plate or develop the film to obtain an autoradiogram.
-
Analyze the images using densitometry software to quantify the amount of radioligand binding in different brain regions.
-
Compare the binding patterns with the histopathological features of adjacent sections stained for tau, α-synuclein, TDP-43, or MAO-B.
-
Visualizations
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Binding profile of (R)-THK5351.
References
The Critical Influence of Chirality on THK5351's Interaction with Tau Protein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The development of effective diagnostic and therapeutic agents for Alzheimer's disease and other tauopathies hinges on a deep understanding of the molecular interactions between small molecule ligands and pathological tau protein aggregates. THK5351, a derivative of the arylquinoline class of compounds, has emerged as a significant radiotracer for positron emission tomography (PET) imaging of neurofibrillary tangles. A critical and often underappreciated aspect of its design and function is chirality. This technical guide provides an in-depth analysis of the role of stereochemistry in the binding of THK5351 to tau protein, offering a comprehensive resource for researchers in the field.
Executive Summary
THK5351 is the (S)-enantiomer of its chemical series and this specific stereoisomeric configuration is paramount to its high-affinity binding to tau aggregates. While its racemic predecessor, THK5117, showed promise, the resolution of its enantiomers revealed that the (S)-form is predominantly responsible for the desired binding characteristics. The (S)-configuration leads to enhanced binding affinity and more favorable pharmacokinetic properties compared to the racemic mixture. However, a significant challenge in the clinical application of (S)-THK5351 is its off-target binding to monoamine oxidase-B (MAO-B), a factor that is also influenced by the compound's stereochemistry. This guide will dissect the quantitative binding data, detail the experimental methodologies used to elucidate these properties, and visualize the key processes and relationships.
Quantitative Analysis of Binding Affinities
The stereochemistry of THK5351 and its analogs has a profound impact on their binding affinities for both the target protein, tau, and off-target sites like MAO-B. The following tables summarize the key quantitative data from in vitro binding studies.
Table 1: Binding Affinity of THK5351 and Related Compounds to Tau Aggregates
| Compound | Enantiomer | Target | Kd (nM) | Ki (nM) | Bmax (pmol/g tissue) |
| THK5351 | (S) | Tau Aggregates (AD Hippocampus) | 2.9[1] | 0.0001 (super-high affinity site)[2], 16 (high affinity site)[2] | 368.3[1] |
| THK5117 | Racemic | Tau Aggregates (AD Hippocampus) | - | 0.0003 (super-high affinity site)[2], 20 (high affinity site)[2] | - |
| (S)-THK5117 | (S) | Tau Aggregates | Generally higher affinity than (R)-enantiomer | - | - |
| (R)-THK5117 | (R) | Tau Aggregates | Generally lower affinity than (S)-enantiomer | - | - |
Table 2: Selectivity Profile of (S)-THK5351
| Compound | Target | Ki (nM) | Notes |
| (S)-THK5351 | Tau Aggregates (AD Hippocampus) | 0.0001 and 16[2] | Exhibits high affinity for tau. |
| (S)-THK5351 | MAO-B | ~150-300 (estimated from competition assays with THK5117) | Significant off-target binding. |
| (S)-THK5351 | Aβ Plaques | No significant binding | Highly selective for tau over Aβ. |
Experimental Protocols
The quantitative data presented above were primarily generated through a series of well-established in vitro assays. Understanding these methodologies is crucial for interpreting the data and for designing future experiments.
Radiosynthesis of THK5351 Enantiomers
The synthesis of enantiomerically pure THK5351 for PET imaging involves a multi-step process, starting with a chiral precursor to introduce the desired stereocenter. The radiosynthesis for [18F]THK-5351 typically involves the nucleophilic substitution of a tosylate precursor with [18F]fluoride.
Caption: Radiosynthesis workflow for --INVALID-LINK---THK5351.
In Vitro Binding Assays
Saturation Binding Assays: These experiments are performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax). The protocol involves incubating a fixed amount of brain homogenate (containing tau aggregates) with increasing concentrations of radiolabeled (S)-THK5351. Non-specific binding is determined in the presence of a high concentration of unlabeled ligand.
Caption: Workflow for a saturation binding assay.
Competitive Binding Assays: These assays are used to determine the inhibition constant (Ki) of a compound for a specific target. A fixed concentration of a radiolabeled ligand (e.g., --INVALID-LINK---THK5351) is incubated with the brain homogenate in the presence of increasing concentrations of a competing unlabeled ligand (e.g., (S)-THK5351, (R)-THK5351, or a MAO-B inhibitor). The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand is the IC50, from which the Ki can be calculated.
Autoradiography
In vitro autoradiography on postmortem human brain sections provides a visual representation of the regional distribution of binding sites. Brain sections are incubated with a radiolabeled ligand, washed to remove non-specific binding, and then exposed to a film or phosphor imaging plate.
The Impact of Chirality on Tau Binding and Off-Target Effects
The consistent observation that the (S)-enantiomers of THK compounds exhibit higher affinity for tau aggregates suggests a specific stereochemical interaction with the binding site on the tau fibril. This enantioselectivity implies a three-point interaction between the ligand and the binding pocket, where the spatial arrangement of the substituents on the chiral center is critical for optimal binding.
While the (S)-configuration is beneficial for tau binding, it unfortunately also contributes to the off-target binding to MAO-B. This has been a significant hurdle in the clinical utility of THK5351 as a specific tau imaging agent. The binding to MAO-B, which is upregulated in reactive astrocytes associated with neuroinflammation, confounds the interpretation of the PET signal, as it is no longer solely indicative of tau pathology.
Caption: Influence of chirality on THK5351's binding.
Conclusion and Future Directions
The chirality of THK5351 is a defining feature that governs its interaction with tau protein. The (S)-enantiomer demonstrates the high affinity required for a successful imaging agent, underscoring the importance of stereochemistry in drug design for neurodegenerative diseases. However, the concurrent off-target binding to MAO-B highlights a key challenge. Future research in the development of tau PET tracers should focus on designing ligands that retain the favorable binding characteristics of the (S)-THK5351 scaffold while minimizing or eliminating MAO-B affinity. A deeper understanding of the structural basis for the enantioselective binding to both tau and MAO-B will be instrumental in achieving this goal, ultimately leading to more accurate and reliable tools for the diagnosis and study of tauopathies.
References
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of (R)-THK5351
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-THK5351 is the R-enantiomer of a quinoline (B57606) derivative that has garnered significant interest in the field of neurodegenerative disease research. Initially developed as a positron emission tomography (PET) tracer for imaging tau protein aggregates, a hallmark of Alzheimer's disease, subsequent studies have revealed its binding to monoamine oxidase B (MAO-B) as well. This dual-target affinity makes (R)-THK5351 a valuable tool for studying the pathophysiology of neurodegenerative disorders. The synthesis and purification of the enantiomerically pure (R)-THK5351 are critical for accurate in vitro and in vivo studies. These application notes provide a detailed protocol for the synthesis and purification of the non-radioactive (R)-THK5351, intended for use as a reference standard and in preclinical research.
Data Presentation
| Parameter | Value | Reference |
| Chemical Name | (R)-6-(2,3-dihydroxypropoxy)-2-(2-(methylamino)pyridin-5-yl)quinoline | N/A |
| Molecular Formula | C20H21N3O3 | N/A |
| Molecular Weight | 351.40 g/mol | N/A |
| Enantiomeric Excess (ee) | >98% | [1] |
| Chemical Purity | >98% (by HPLC) | [2] |
| Storage | Store at -20°C for long-term stability | [1] |
Experimental Protocols
The synthesis of (R)-THK5351 is achieved through a multi-step process that involves the preparation of a chiral precursor followed by the coupling with the quinoline core and subsequent deprotection. The purification of the final compound to achieve high enantiomeric and chemical purity is performed using chiral High-Performance Liquid Chromatography (HPLC).
Synthesis of (R)-THK5351
The synthesis of the radiolabeled analog, [18F]THK-5351, starts from the (S)-tosylated precursor, which, through an SN2 reaction with [18F]fluoride, yields the (R)-[18F]THK5351.[2] For the non-radioactive compound, a similar strategy employing a chiral starting material is proposed.
Step 1: Synthesis of the Chiral Precursor (S)-1-(tosyloxy)propan-2,3-diol
Step 2: Coupling to the Quinoline Core
The chiral precursor is then coupled to the 6-hydroxyquinoline (B46185) core.
Step 3: Final Assembly and Deprotection
Further steps would involve the introduction of the 2-(methylamino)pyridine (B147262) moiety and any necessary deprotection steps to yield the final (R)-THK5351.
Given the lack of a publicly available detailed synthesis protocol for the non-radioactive (R)-THK5351, researchers may need to develop a custom synthesis route based on general principles of quinoline synthesis and chiral chemistry.[3][4][5]
Purification Protocol: Chiral HPLC
The purification of the crude (R)-THK5351 to achieve high enantiomeric excess is crucial. Chiral HPLC is the method of choice for this separation.[6][7]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., derivatized cellulose (B213188) or amylose) are often effective for the separation of quinoline enantiomers.[8]
Mobile Phase Optimization:
-
A typical starting mobile phase for normal-phase chiral HPLC is a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol).
-
The ratio of the solvents should be optimized to achieve baseline separation of the enantiomers. A gradient elution may be necessary.
-
Additives such as trifluoroacetic acid (TFA) for acidic compounds or diethylamine (B46881) (DEA) for basic compounds can be used to improve peak shape and resolution.
General Purification Procedure:
-
Sample Preparation: Dissolve the crude synthesized THK5351 in the mobile phase or a compatible solvent to a concentration of 1-5 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Equilibration: Equilibrate the chiral column with the optimized mobile phase until a stable baseline is achieved.
-
Injection and Fraction Collection: Inject the prepared sample onto the column. Collect the fractions corresponding to the R-enantiomer peak.
-
Purity Analysis: Analyze the collected fractions for both chemical and enantiomeric purity using an analytical chiral HPLC method.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified (R)-THK5351.
Mandatory Visualization
Caption: Workflow for the synthesis and purification of (R)-THK5351.
Caption: Dual binding targets of (R)-THK5351 in Alzheimer's disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of the radiosynthesis and purification of [18F]THK-5351, a PET ligand for neurofibrillary tau - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. jptcp.com [jptcp.com]
- 6. Chiral separation of quinolones by liquid chromatography and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Chiral Separation of THK5351 Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
THK5351 is a promising radiotracer for the in vivo imaging of tau pathology, a hallmark of Alzheimer's disease and other neurodegenerative disorders. As THK5351 possesses a chiral center, the individual enantiomers, (S)-THK5351 and (R)-THK5351, may exhibit different biological activities, pharmacokinetics, and binding affinities to their target, the tau protein. Research has indicated that the (S)-enantiomer of THK5351 demonstrates more favorable properties for tau imaging, including faster clearance from white matter and a higher signal-to-background ratio.[1][2][3] Therefore, the effective chiral separation of THK5351 enantiomers is crucial for the development of a stereochemically pure radiotracer for clinical applications and for the accurate investigation of the biological properties of each enantiomer.
These application notes provide a detailed protocol for the chiral separation of THK5351 enantiomers using high-performance liquid chromatography (HPLC), based on established methods for structurally similar arylquinoline derivatives. Additionally, this document summarizes the key quantitative data regarding the biological activity of the (S)-enantiomer and presents visual workflows and diagrams to aid in experimental design and data interpretation.
Data Presentation
Table 1: In Vitro Binding Affinity of (S)-THK5351
| Parameter | Value | Tissue Source | Reference |
| Kd | 2.9 nM | AD Hippocampal Homogenates | [2][4] |
| Bmax | 368.3 pmol/g tissue | AD Hippocampal Homogenates | [2][4] |
Table 2: Correlation of (S)-THK5351 Specific Binding with Insoluble Protein Levels
| Correlated Protein | Correlation Coefficient (r) | P-value | Reference |
| Insoluble Tau | 0.71 | < 0.05 | [2] |
| Insoluble Amyloid-β | -0.20 | 0.63 | [2] |
| PiB | -0.10 | 0.82 | [2] |
Experimental Protocols
Proposed Method for Chiral HPLC Separation of THK5351 Enantiomers
This protocol is a recommended starting point for the development of a chiral separation method for THK5351 enantiomers, based on successful separations of analogous arylquinoline compounds. Optimization of the mobile phase composition and other chromatographic parameters may be necessary to achieve baseline separation.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral Stationary Phase: Polysaccharide-based column (e.g., CHIRALPAK® IA or CHIRALCEL® OD-H)
Reagents:
-
Racemic THK5351 standard
-
Hexane (B92381) (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Ethanol (B145695) (HPLC grade)
-
Diethylamine (DEA) or Trifluoroacetic acid (TFA) (as mobile phase additives, optional)
Chromatographic Conditions (Starting Point):
| Parameter | Recommended Condition |
| Chiral Column | CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Hexane:Isopropanol (80:20, v/v) with 0.1% DEA |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve racemic THK5351 in the mobile phase to a concentration of 1 mg/mL. |
Procedure:
-
Equilibrate the CHIRALPAK® IA column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the racemic THK5351 standard solution.
-
Run the chromatogram for a sufficient time to allow for the elution of both enantiomers.
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers. The elution order will need to be confirmed with enantiomerically pure standards if available.
-
Optimize the mobile phase composition (e.g., by varying the ratio of hexane to IPA or by trying ethanol as the alcohol modifier) and the concentration of the additive (DEA or TFA) to improve resolution and analysis time.
Mandatory Visualization
Caption: Experimental workflow for the chiral separation of THK5351 enantiomers.
Caption: Differential biological interactions of THK5351 enantiomers.
References
- 1. In Vivo Comparison of Tau Radioligands 18F-THK-5351 and 18F-THK-5317 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 18F-THK5351: A Novel PET Radiotracer for Imaging Neurofibrillary Pathology in Alzheimer Disease | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Radiolabeling and In Vitro Characterization of (R)-THK5351
For Researchers, Scientists, and Drug Development Professionals
Introduction
THK5351 is a quinoline (B57606) derivative initially developed as a promising radiotracer for the in vivo imaging of tau pathology, a hallmark of several neurodegenerative diseases including Alzheimer's disease.[1][2] While the (S)-enantiomer of THK5351 has been extensively studied and advanced to clinical trials as a positron emission tomography (PET) ligand, there is a notable lack of published data regarding the specific radiolabeling and in vitro characterization of its (R)-enantiomer.[3] Preclinical studies have suggested that the (S)-enantiomers of arylquinoline derivatives possess more favorable pharmacokinetic properties compared to their (R)-counterparts, which has largely guided the research focus.
Subsequent research has revealed that THK5351 also exhibits high affinity for monoamine oxidase-B (MAO-B), an enzyme upregulated in reactive astrocytes, suggesting its potential as a marker for astrogliosis and neuroinflammation.[4][5] Given the distinct pharmacological profiles often observed between enantiomers, the characterization of (R)-THK5351 is of scientific interest to fully understand the structure-activity relationship of this class of compounds and their interactions with both tau aggregates and MAO-B.
These application notes provide a detailed, generalized protocol for the radiolabeling and in vitro evaluation of the (R)-enantiomer of THK5351. The methodologies are based on the well-established procedures for the (S)-enantiomer and are intended to serve as a comprehensive template for researchers. Optimization of these protocols for the specific properties of the (R)-enantiomer will be essential.
Data Presentation
The following tables present a summary of expected quantitative data based on the characteristics of (S)-THK5351. These values should be considered as a reference, and actual results for the (R)-enantiomer may vary.
Table 1: Summary of --INVALID-LINK---THK5351 Radiosynthesis Parameters
| Parameter | Expected Value |
| Radiochemical Yield (decay-corrected) | 40-60% |
| Radiochemical Purity | >95% |
| Molar Activity | 200-300 GBq/µmol |
| Synthesis Time | 80-90 minutes |
Table 2: In Vitro Binding Characteristics of (R)-THK5351 (Hypothetical)
| Assay | Brain Region | Target | Kd (nM) | Bmax (pmol/g tissue) |
| Saturation Binding | Alzheimer's Disease Hippocampus | Tau Aggregates | To be determined | To be determined |
| Saturation Binding | Alzheimer's Disease Hippocampus | MAO-B | To be determined | To be determined |
| Competition Binding (vs. --INVALID-LINK---THK5351) | Alzheimer's Disease Hippocampus | Tau Aggregates | Ki (nM) - To be determined | - |
| Competition Binding (vs. [³H]-Deprenyl) | Striatum | MAO-B | Ki (nM) - To be determined | - |
Experimental Protocols
Radiolabeling of ¹⁸F-THK5351
This protocol describes the nucleophilic fluorination of the tosylate precursor of (R)-THK5351.
Materials:
-
(R)-tosylate precursor of THK5351
-
[¹⁸F]Fluoride
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (B52724) (anhydrous)
-
Water for injection
-
Sterile filtration unit (0.22 µm)
-
Automated radiosynthesis module or manual setup
-
HPLC system for purification and analysis
Protocol:
-
[¹⁸F]Fluoride Trapping and Elution:
-
Trap aqueous [¹⁸F]fluoride on an anion-exchange cartridge.
-
Elute the trapped [¹⁸F]fluoride into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
-
Azeotropic Drying:
-
Heat the reaction vessel under a stream of nitrogen to evaporate the solvent.
-
Add anhydrous acetonitrile and repeat the evaporation to ensure the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex is anhydrous.
-
-
Radiolabeling Reaction:
-
Dissolve the (R)-tosylate precursor in anhydrous acetonitrile and add it to the dried [¹⁸F]fluoride complex.
-
Seal the reaction vessel and heat at 110°C for 7-10 minutes.
-
-
Hydrolysis (if a protecting group is present):
-
After the reaction, add a solution for hydrolysis (e.g., HCl) and heat as required to remove any protecting groups.
-
-
Purification:
-
Neutralize the reaction mixture.
-
Purify the crude product using semi-preparative HPLC.
-
-
Formulation:
-
Collect the HPLC fraction containing --INVALID-LINK---THK5351.
-
Remove the HPLC solvent by rotary evaporation or solid-phase extraction.
-
Formulate the final product in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).
-
-
Quality Control:
-
Determine the radiochemical purity and identity of the final product using analytical HPLC.
-
Measure the molar activity.
-
In Vitro Saturation Binding Assay
This assay determines the binding affinity (Kd) and density of binding sites (Bmax) of --INVALID-LINK---THK5351 in brain tissue homogenates.
Materials:
-
Postmortem human brain tissue (e.g., hippocampus from Alzheimer's disease patients and control subjects)
-
--INVALID-LINK---THK5351
-
Unlabeled (R)-THK5351
-
Binding buffer (e.g., Tris-HCl buffer)
-
Homogenizer
-
Glass fiber filters
-
Filtration manifold
-
Gamma counter
Protocol:
-
Tissue Homogenate Preparation:
-
Homogenize brain tissue in ice-cold binding buffer.
-
Centrifuge the homogenate and resuspend the pellet in fresh buffer.
-
Determine the protein concentration of the homogenate.
-
-
Assay Setup:
-
Prepare a series of dilutions of --INVALID-LINK---THK5351 in binding buffer.
-
For each concentration, set up triplicate tubes for total binding and non-specific binding.
-
To the non-specific binding tubes, add a high concentration of unlabeled (R)-THK5351.
-
-
Incubation:
-
Add the tissue homogenate to all tubes.
-
Incubate at room temperature for a predetermined time to reach equilibrium.
-
-
Filtration:
-
Terminate the incubation by rapid filtration through glass fiber filters using a filtration manifold.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification:
-
Measure the radioactivity trapped on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Perform Scatchard analysis or non-linear regression to determine Kd and Bmax values.
-
In Vitro Autoradiography
This technique visualizes the distribution of --INVALID-LINK---THK5351 binding sites in brain sections.
Materials:
-
Cryosectioned postmortem human brain tissue sections (10-20 µm)
-
--INVALID-LINK---THK5351
-
Unlabeled (R)-THK5351 or a competing ligand
-
Incubation buffer
-
Washing buffers
-
Phosphor imaging plates or autoradiography film
-
Imaging system
Protocol:
-
Pre-incubation:
-
Thaw and pre-incubate the brain sections in buffer to rehydrate the tissue.
-
-
Incubation:
-
Incubate the sections with a solution of --INVALID-LINK---THK5351 in incubation buffer.
-
For adjacent sections, perform a competition study by co-incubating with an excess of unlabeled (R)-THK5351 to determine non-specific binding.
-
-
Washing:
-
Wash the sections in a series of ice-cold buffers to remove unbound radioligand.
-
-
Drying and Exposure:
-
Dry the sections and expose them to a phosphor imaging plate or autoradiography film.
-
-
Imaging and Analysis:
-
Scan the imaging plate or develop the film to visualize the distribution of radioactivity.
-
Quantify the signal intensity in different brain regions.
-
Visualization of Workflows
Caption: Workflow for the radiosynthesis of --INVALID-LINK---THK5351.
Caption: Workflow for in vitro saturation binding assay.
References
Application Note: Utilizing (R)-THK5351 as a Negative Control in Tau Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aggregation of tau protein into neurofibrillary tangles (NFTs) is a pathological hallmark of several neurodegenerative diseases, including Alzheimer's disease (AD). The development of radiolabeled ligands for positron emission tomography (PET) that specifically bind to these tau aggregates has been instrumental in the in vivo study of these tauopathies. THK5351, the (S)-enantiomer of THK5151, is one such PET tracer that has demonstrated high affinity for tau pathology in AD brains.[1][2]
In pharmacological and biochemical assays, the use of a stereoisomer with significantly lower or no binding affinity for the target as a negative control is a well-established practice to determine the specificity of the binding of the active enantiomer. This application note describes the use of the (R)-enantiomer of THK5351 as a negative control in in vitro binding assays for the study of tau pathology. While the (S)-enantiomers of THK compounds generally exhibit higher affinity for tau aggregates, the (R)-enantiomer is expected to show markedly reduced binding, making it an ideal tool to differentiate specific from non-specific tissue binding.
Principle
The principle of using the (R)-enantiomer of THK5351 as a negative control is based on the stereoselectivity of ligand-protein interactions. The three-dimensional structure of the binding site on aggregated tau protein preferentially accommodates the (S)-enantiomer of THK5351, leading to a high-affinity interaction. Conversely, the (R)-enantiomer, due to its different spatial arrangement, is not expected to fit as effectively into the binding pocket, resulting in significantly lower binding affinity. By comparing the binding of (S)-THK5351 and (R)-THK5351 in parallel experiments, researchers can quantify the specific binding of the active ligand to tau aggregates.
Data Presentation
The following table summarizes the quantitative binding data for (S)-THK5351 from in vitro studies using postmortem human brain tissue from Alzheimer's disease patients. This data highlights the high affinity of the (S)-enantiomer for tau pathology. While specific quantitative binding data for the (R)-enantiomer is not widely available, it is established that S-enantiomers of the THK series of compounds generally exhibit higher affinity for tau than their corresponding R-enantiomers.
| Compound | Assay Type | Brain Region | Kd (nM) | Ki (nM) | Bmax (pmol/g tissue) | Reference |
| (S)-[18F]THK5351 | Saturation Binding Assay | AD Hippocampus | 2.9 | - | 368.3 | [2][3] |
| (S)-[3H]THK5351 | Saturation Binding Assay | AD Hippocampus | Kd1 = 5.6, Kd2 = 1 | - | Bmax1 = 76, Bmax2 = 40 | |
| (S)-THK5351 | Competition Assay vs. [3H]THK5351 | AD Hippocampus | - | Ki1 = 0.0001, Ki2 = 16 | - |
Experimental Protocols
Detailed methodologies for two key experiments are provided below. These protocols can be adapted to include the (R)-enantiomer of THK5351 as a negative control.
In Vitro Radioligand Binding Assay with Brain Homogenates
This protocol describes a competitive binding assay to determine the affinity of test compounds for tau aggregates in human brain homogenates.
Materials:
-
Postmortem human brain tissue (e.g., hippocampus from AD and control cases)
-
(S)-[3H]THK5351 (Radioligand)
-
Unlabeled (S)-THK5351
-
Unlabeled (R)-THK5351 (Negative Control)
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
-
Homogenizer
Procedure:
-
Brain Homogenate Preparation:
-
Thaw frozen brain tissue on ice.
-
Homogenize the tissue in 10 volumes of ice-cold binding buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the pellet in fresh binding buffer and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Binding Assay:
-
Set up assay tubes in triplicate for total binding, non-specific binding, and competitive binding.
-
For total binding, add 50 µL of binding buffer, 50 µL of (S)-[3H]THK5351, and 100 µL of brain homogenate.
-
For non-specific binding, add 50 µL of a high concentration of unlabeled (S)-THK5351 (e.g., 10 µM), 50 µL of (S)-[3H]THK5351, and 100 µL of brain homogenate.
-
For the negative control, add 50 µL of unlabeled (R)-THK5351 at various concentrations, 50 µL of (S)-[3H]THK5351, and 100 µL of brain homogenate.
-
Incubate the tubes at room temperature for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each tube through glass fiber filters pre-soaked in wash buffer.
-
Wash the filters three times with 5 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the unlabeled ligands to determine the IC50 values.
-
Calculate the Ki values using the Cheng-Prusoff equation.
-
In Vitro Autoradiography
This protocol outlines the procedure for visualizing the binding of radiolabeled THK5351 to tau pathology in brain sections.
Materials:
-
Cryo-sectioned postmortem human brain tissue slides (10-20 µm thick)
-
(S)-[3H]THK5351 (Radioligand)
-
Unlabeled (S)-THK5351
-
Unlabeled (R)-THK5351 (Negative Control)
-
Incubation Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl with 10% ethanol, pH 7.4)
-
Deionized water
-
Phosphor imaging plates or autoradiography film
-
Imaging system (e.g., phosphor imager or film developer)
Procedure:
-
Slide Preparation:
-
Bring the frozen brain sections to room temperature.
-
Pre-incubate the slides in incubation buffer for 15 minutes at room temperature to rehydrate the tissue.
-
-
Incubation:
-
Incubate adjacent sections with:
-
(S)-[3H]THK5351 for total binding.
-
(S)-[3H]THK5351 in the presence of a high concentration of unlabeled (S)-THK5351 for non-specific binding.
-
(S)-[3H]THK5351 in the presence of a high concentration of unlabeled (R)-THK5351 to demonstrate the lack of displacement by the negative control.
-
-
Incubate for 60 minutes at room temperature.
-
-
Washing:
-
Wash the slides in ice-cold wash buffer (2 x 5 minutes).
-
Briefly rinse the slides in ice-cold deionized water to remove buffer salts.
-
-
Drying and Exposure:
-
Dry the slides under a stream of cool air.
-
Expose the dried slides to a phosphor imaging plate or autoradiography film for an appropriate duration (typically several days to weeks).
-
-
Image Analysis:
-
Scan the imaging plate or develop the film.
-
Quantify the signal intensity in different brain regions using densitometry software.
-
Compare the signal between total binding, non-specific binding, and the (R)-THK5351-treated sections.
-
Visualizations
The following diagrams illustrate the experimental workflow and the underlying molecular interactions.
Caption: Workflow for an in vitro competitive binding assay.
Caption: THK5351 binding to aggregated tau protein.
Conclusion
The (R)-enantiomer of THK5351 serves as an essential tool for validating the specificity of (S)-THK5351 binding to tau aggregates in vitro. By incorporating (R)-THK5351 as a negative control in binding assays, researchers can confidently distinguish between specific, high-affinity binding to tau pathology and non-specific background signal. This rigorous approach is critical for the accurate characterization of novel therapeutic agents targeting tau and for advancing our understanding of the molecular mechanisms underlying tauopathies.
References
Experimental design for studying stereospecificity with THK5351 enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
THK5351 is a promising radiotracer for positron emission tomography (PET) imaging of tau pathology, a hallmark of Alzheimer's disease and other tauopathies. It is the (S)-enantiomer of the compound THK5151. Like many chiral molecules, the biological activity of THK5351 is expected to be stereospecific. Understanding the distinct binding properties of the (S)-THK5351 and (R)-THK5351 enantiomers to their target (tau aggregates) and off-target sites, primarily monoamine oxidase-B (MAO-B), is crucial for the accurate interpretation of PET imaging data and for the development of more specific tau imaging agents.[1][2]
These application notes provide a detailed experimental framework to investigate the stereospecificity of THK5351 enantiomers. The protocols herein describe methods for in vitro characterization of binding affinity to tau fibrils, inhibition of MAO-B activity, and autoradiographic localization in brain tissue.
Data Presentation
A critical aspect of studying stereospecificity is the direct comparison of quantitative data for each enantiomer. The following tables summarize the currently available data for (S)-THK5351 and provide a template for organizing the experimental data that will be generated for (R)-THK5351 using the protocols provided.
Table 1: In Vitro Binding Affinity for Tau Fibrils
| Enantiomer | Target | Kd (nM) | Ki (nM) | Bmax (pmol/g tissue) |
| (S)-THK5351 | Tau Aggregates (AD Brain Homogenate) | 2.9[3] | 0.0001 (high-affinity site), 16 (low-affinity site)[4][5] | 368.3[3] |
| (R)-THK5351 | Tau Aggregates (AD Brain Homogenate) | To be determined | To be determined | To be determined |
Table 2: In Vitro Inhibition of MAO-B Activity
| Enantiomer | Target | IC50 (nM) | Ki (nM) |
| (S)-THK5351 | MAO-B | Data not explicitly found, but significant binding is confirmed[6] | Data not explicitly found |
| (R)-THK5351 | MAO-B | To be determined | To be determined |
Experimental Protocols
In Vitro Tau Fibril Binding Assay
This protocol determines the binding affinity (Kd) of the THK5351 enantiomers to synthetic tau fibrils or tau-rich brain homogenates using a radioligand binding assay.
Materials:
-
[3H]-(S)-THK5351 or other suitable radiolabeled tau ligand
-
Unlabeled (S)-THK5351 and (R)-THK5351
-
Recombinant human tau protein (full-length or fragment, e.g., K18)
-
Heparin
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.1% bovine serum albumin (BSA)
-
Wash Buffer: Cold PBS, pH 7.4
-
Glass fiber filters (GF/B or GF/C)
-
Scintillation cocktail
-
Scintillation counter
-
96-well filter plates
Protocol:
-
Preparation of Tau Fibrils:
-
Dissolve recombinant tau protein in assay buffer to a final concentration of 1-2 mg/mL.
-
Add heparin to a final concentration of 0.1 mg/mL.
-
Incubate at 37°C for 72 hours with gentle agitation to induce fibrillization.
-
Confirm fibril formation using transmission electron microscopy or Thioflavin T fluorescence assay.
-
-
Saturation Binding Assay:
-
In a 96-well plate, add increasing concentrations of [3H]-(S)-THK5351 (e.g., 0.1 to 50 nM) in duplicate.
-
For non-specific binding, add a high concentration of unlabeled (S)-THK5351 (e.g., 10 µM) to a parallel set of wells.
-
Add the pre-formed tau fibrils to each well.
-
Incubate for 2 hours at room temperature.
-
Harvest the bound radioligand by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.
-
-
Competition Binding Assay (to determine Ki for (R)-THK5351):
-
In a 96-well plate, add a fixed concentration of [3H]-(S)-THK5351 (typically at its Kd value).
-
Add increasing concentrations of unlabeled (R)-THK5351 (e.g., 0.01 nM to 10 µM).
-
Add the pre-formed tau fibrils to each well.
-
Follow steps 2.4 to 2.6.
-
-
Data Analysis:
-
For saturation binding, calculate specific binding by subtracting non-specific binding from total binding. Perform Scatchard analysis or non-linear regression to determine Kd and Bmax.
-
For competition binding, plot the percentage of specific binding against the concentration of the unlabeled competitor. Calculate the IC50 and then the Ki value using the Cheng-Prusoff equation.
-
MAO-B Enzyme Inhibition Assay
This fluorometric assay measures the ability of the THK5351 enantiomers to inhibit the activity of MAO-B.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., benzylamine)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
(S)-THK5351 and (R)-THK5351
-
Selegiline (B1681611) (a known MAO-B inhibitor, as a positive control)
-
Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.4
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader (Excitation ~530-560 nm, Emission ~590 nm)
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of each THK5351 enantiomer and selegiline in DMSO.
-
Prepare serial dilutions of the test compounds and selegiline in assay buffer. The final DMSO concentration in the assay should be <1%.
-
Prepare a working solution of MAO-B enzyme in assay buffer.
-
Prepare a detection solution containing the MAO-B substrate, Amplex® Red, and HRP in assay buffer.
-
-
Assay Procedure:
-
To the wells of the 96-well plate, add 20 µL of the serially diluted THK5351 enantiomers or selegiline. For the control (100% activity), add 20 µL of assay buffer.
-
Add 40 µL of the MAO-B enzyme solution to each well.
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 40 µL of the detection solution to each well.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Measure the fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percentage of MAO-B inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vitro Autoradiography
This protocol visualizes the binding of radiolabeled THK5351 enantiomers to tau pathology and MAO-B in post-mortem human brain tissue sections.
Materials:
-
[18F]-(S)-THK5351 and [18F]-(R)-THK5351 (requires radiosynthesis)
-
Post-mortem human brain sections (10-20 µm thick) from Alzheimer's disease patients and healthy controls, mounted on slides.
-
Unlabeled (S)-THK5351 and (R)-THK5351
-
Selegiline or another selective MAO-B inhibitor
-
Binding Buffer: PBS, pH 7.4
-
Wash Buffer: Cold PBS, pH 7.4, with or without 0.1% BSA
-
Phosphor imaging plates or autoradiography film
-
Phosphor imager or film developer
Protocol:
-
Slide Preparation:
-
Bring the frozen brain sections to room temperature.
-
Pre-incubate the slides in binding buffer for 15 minutes to rehydrate.
-
-
Incubation:
-
Incubate the slides with a solution of [18F]-(S)-THK5351 or [18F]-(R)-THK5351 (e.g., 1-5 nM) in binding buffer for 60 minutes at room temperature.
-
For determining non-specific binding, incubate adjacent sections with the radioligand plus a high concentration of unlabeled (S)-THK5351 (e.g., 10 µM).
-
To assess MAO-B binding, incubate adjacent sections with the radioligand in the presence of a high concentration of selegiline (e.g., 1 µM).
-
-
Washing:
-
Rapidly wash the slides in ice-cold wash buffer (e.g., 2 x 2 minutes).
-
Perform a final quick dip in ice-cold deionized water to remove buffer salts.
-
Dry the slides rapidly with a stream of cool, dry air.
-
-
Imaging:
-
Expose the dried slides to a phosphor imaging plate or autoradiography film for an appropriate duration (typically several hours to overnight).
-
Scan the imaging plate or develop the film to visualize the distribution of the radioligand.
-
-
Data Analysis:
-
Quantify the signal intensity in different brain regions (e.g., hippocampus, temporal cortex, basal ganglia) using densitometry software.
-
Compare the binding patterns of the (S) and (R) enantiomers.
-
Assess the degree of displacement by unlabeled THK5351 and the MAO-B inhibitor to differentiate between tau-specific and MAO-B-related binding.
-
Mandatory Visualizations
References
- 1. Computationally Assisted Lead Optimization of Novel Potent and Selective MAO-B Inhibitors [mdpi.com]
- 2. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative binding properties of the tau PET tracers THK5117, THK5351, PBB3, and T807 in postmortem Alzheimer brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical validity of increased cortical binding of tau ligands of the THK family and PBB3 on PET as biomarkers for Alzheimer’s disease in the context of a structured 5-phase development framework - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the radiosynthesis and purification of [18F]THK-5351, a PET ligand for neurofibrillary tau - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: (S)-THK5351 in Competition Binding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-THK5351, a derivative of the arylquinoline class, was initially developed as a promising radioligand for the in vivo imaging of tau pathology in neurodegenerative diseases such as Alzheimer's disease (AD) using Positron Emission Tomography (PET). Its utility in competition binding studies is significant for characterizing the binding properties of novel tau imaging agents and understanding its own binding profile. However, a critical aspect of (S)-THK5351's binding characteristics is its notable affinity for monoamine oxidase B (MAO-B), an enzyme involved in neurotransmitter metabolism and upregulated in reactive astrogliosis. This off-target binding has been a major focus of competition binding studies, aiming to differentiate between tau-specific and MAO-B-related signals.
These application notes provide a detailed overview of the use of the (S)-enantiomer of THK5351 in competition binding assays, including its binding affinities, protocols for in vitro experiments, and the logical framework for interpreting results, particularly in the context of its dual binding to tau aggregates and MAO-B. It is important to note that the literature predominantly refers to THK5351 as the S-enantiomer, which was designed to have more favorable kinetics than its racemic precursor.
Data Presentation
Table 1: Binding Affinities (Kd) of (S)-THK5351 to Tau and MAO-B
| Ligand | Target | Brain Region/Preparation | Kd (nM) | Bmax (pmol/g tissue) | Reference |
| [¹⁸F]THK-5351 | Tau Aggregates | Alzheimer's Disease Hippocampal Homogenates | 2.9 | 368.3 | [1] |
| [³H]THK-5351 | Tau (Site 1) | Alzheimer's Disease Brain Homogenates | 5.6 | 76 | [2][3] |
| [³H]THK-5351 | Tau (Site 2) | Alzheimer's Disease Brain Homogenates | 1 | 40 | [2][3] |
| [¹⁸F]THK-5351 | MAO-B | Recombinant MAO-B Microsomes | 37 ± 1.8 | 49 ± 6.3 | [4] |
Table 2: Inhibition Constants (Ki) of (S)-THK5351 and Competitors in Competition Binding Assays
| Radioligand | Competitor | Brain Region | Ki (nM) | Reference |
| [³H]THK-5351 | Unlabeled THK5351 (Site 1) | Hippocampus | 0.0001 | [2][3] |
| [³H]THK-5351 | Unlabeled THK5351 (Site 2) | Hippocampus | 16 | [2][3] |
| [³H]THK-5351 | Unlabeled THK5117 (Site 1) | Hippocampus | 0.0003 | [2][3] |
| [³H]THK-5351 | Unlabeled THK5117 (Site 2) | Hippocampus | 20 | [2][3] |
| [³H]THK-5351 | Unlabeled T807 (AV-1451) (Site 1) | Hippocampus | 0.0002 | [2][3] |
| [³H]THK-5351 | Unlabeled T807 (AV-1451) (Site 2) | Hippocampus | 78 | [2][3] |
Table 3: In Vivo Blocking of [¹⁸F]THK-5351 Signal by MAO-B Inhibitors
| MAO-B Inhibitor | Condition | Brain Region | % Reduction in SUV | Reference |
| Selegiline (B1681611) (10mg oral dose) | 1 hour post-dose | Basal Ganglia | ~50% | [5] |
| Selegiline (10mg oral dose) | 1 hour post-dose | Cortex | ~36% | [5] |
| Selegiline (5mg twice daily for 5 days) | Post-treatment | Basal Ganglia | ~85% | [5] |
| Selegiline (5mg twice daily for 5 days) | Post-treatment | Cortical Regions | 60-75% | [5] |
| Rasagiline (1mg daily for 10 days) | Post-treatment (PSP patients) | Regional SUV | 69-89% | [6] |
| Rasagiline (1mg daily for 10 days) | Post-treatment (Cognitively Unimpaired) | Regional SUV | 53-81% | [6] |
Experimental Protocols
Protocol 1: In Vitro Competition Binding Assay using Brain Homogenates
This protocol is designed to determine the inhibition constant (Ki) of a test compound against the binding of radiolabeled (S)-THK5351 to tau aggregates in human brain tissue homogenates.
Materials:
-
Radiolabeled [³H]THK-5351 or [¹⁸F]THK-5351
-
Unlabeled (S)-THK5351 (for self-competition)
-
Test compounds (unlabeled)
-
Postmortem human brain tissue homogenates from Alzheimer's disease patients (e.g., hippocampus or temporal cortex) and healthy controls.
-
Binding buffer (e.g., Phosphate-Buffered Saline with 0.1% Bovine Serum Albumin)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
-
Filtration manifold
Procedure:
-
Tissue Preparation: Homogenize frozen brain tissue in ice-cold binding buffer. Centrifuge the homogenate at low speed to remove large debris. The supernatant containing the membrane fraction is used for the assay. Determine the protein concentration of the homogenate using a standard protein assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate or microcentrifuge tubes, add the following in order:
-
Binding buffer
-
A fixed concentration of radiolabeled (S)-THK5351 (typically at or below its Kd for tau, e.g., 1.5 nM of [³H]THK-5351).[3]
-
Increasing concentrations of the unlabeled test compound (or unlabeled (S)-THK5351 for self-competition) spanning a wide range (e.g., 10⁻¹⁴ M to 10⁻⁵ M).[3]
-
Brain homogenate (final protein concentration of ~0.5 mg/mL).
-
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.[7]
-
Filtration: Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters using a filtration manifold. Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Total Binding: Radioactivity measured in the absence of any competitor.
-
Non-specific Binding (NSB): Radioactivity measured in the presence of a high concentration of an unlabeled competitor that saturates the specific binding sites (e.g., 1 µM of unlabeled PI2620 when using [³H]PI2620, a similar principle applies for THK5351).[7]
-
Specific Binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data using a non-linear regression model (e.g., one-site or two-site competition model) to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Protocol 2: In Vitro Autoradiography Competition Assay
This protocol allows for the visualization and quantification of the displacement of radiolabeled (S)-THK5351 from specific brain regions on tissue sections by a competitor. This is particularly useful for assessing off-target binding to structures like the basal ganglia, which are rich in MAO-B.
Materials:
-
Radiolabeled [³H]THK-5351 or [¹⁸F]THK-5351
-
Unlabeled test compounds (e.g., unlabeled (S)-THK5351, MAO-B inhibitors like selegiline or deprenyl).[2][3]
-
Frozen human brain sections (10-20 µm thick) from Alzheimer's disease patients and controls, mounted on microscope slides.
-
Incubation buffer (e.g., PBS with 0.1% BSA).
-
Washing buffers.
-
Phosphor imaging plates or autoradiography film.
-
Imaging system (e.g., phosphor imager or film developer).
-
Image analysis software.
Procedure:
-
Pre-incubation: Pre-incubate the brain sections in incubation buffer to rehydrate the tissue and remove endogenous ligands.
-
Incubation: Incubate the sections with a fixed concentration of radiolabeled (S)-THK5351 in the absence (for total binding) or presence of increasing concentrations of the unlabeled competitor. To determine non-specific binding, incubate a set of sections with the radioligand and a high concentration of an unlabeled competitor.
-
Washing: After incubation, wash the sections in ice-cold buffer to remove unbound radioligand. The washing time and temperature are critical for minimizing dissociation of the specifically bound ligand.
-
Drying: Dry the sections quickly, for example, under a stream of cool air.
-
Exposure: Expose the dried sections to a phosphor imaging plate or autoradiography film for an appropriate duration depending on the radioisotope and its concentration.
-
Imaging and Analysis: Scan the imaging plate or develop the film. Quantify the signal intensity in different brain regions of interest (e.g., temporal cortex, hippocampus, basal ganglia) using image analysis software.
-
Data Interpretation: Compare the signal intensity in the presence of the competitor to the total binding. A reduction in signal indicates competition for the binding sites. The regional pattern of displacement can reveal the nature of the binding (e.g., displacement by an MAO-B inhibitor in the basal ganglia points to MAO-B binding).[8]
Visualizations
Caption: Workflow for a competition binding assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comparative binding properties of the tau PET tracers THK5117, THK5351, PBB3, and T807 in postmortem Alzheimer brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative binding properties of the tau PET tracers THK5117, THK5351, PBB3, and T807 in postmortem Alzheimer brains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monoamine oxidase binding not expected to significantly affect [18F]flortaucipir PET interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Rasagiline, a monoamine oxidase B inhibitor, reduces in vivo [18F]THK5351 uptake in progressive supranuclear palsy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discriminative binding of tau PET tracers PI2620, MK6240 and RO948 in Alzheimer’s disease, corticobasal degeneration and progressive supranuclear palsy brains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monoamine Oxidase B Binding of 18F-THK5351 to Visualize Glioblastoma and Associated Gliosis: An Autopsy-Confirmed Case - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Autoradiography with (R)-THK5351
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-THK5351 is the R-enantiomer of the quinoline (B57606) derivative THK5351. While initially investigated as a potential imaging agent for tau pathology in neurodegenerative diseases, subsequent research has demonstrated that THK5351 and its enantiomers exhibit high affinity for monoamine oxidase B (MAO-B)[1][2][3]. This property makes radiolabeled (R)-THK5351 a valuable tool for the in vitro visualization and quantification of MAO-B distribution in brain tissue, which is of significant interest as MAO-B levels are altered in various neurological disorders.
This document provides a detailed protocol for conducting in vitro autoradiography using the R-enantiomer of [3H]THK5351 to map MAO-B binding sites in brain tissue sections.
Quantitative Data Summary
The following table summarizes the reported binding affinities of THK5351. It is important to note that much of the existing literature does not differentiate between the enantiomers or specifically focuses on the S-enantiomer or the racemic mixture. The data for [18F]THK5351 binding to recombinant MAO-B provides a key reference point.
| Radioligand | Target | Tissue/System | Binding Affinity (Kd) | Maximum Binding Sites (Bmax) | Reference |
| [18F]THK5351 | MAO-B | Recombinant human MAO-B microsomes | 37 ± 1.8 nM | 49 ± 6.3 pmol/mg protein | [1] |
| [3H]-THK5351 | Tau (and MAO-B) | Alzheimer's disease brain homogenate | Not explicitly determined for R-enantiomer | Not explicitly determined for R-enantiomer | [4] |
Note: Researchers should perform saturation binding experiments to determine the specific Kd and Bmax for (R)-[3H]THK5351 with their tissue of interest.
Experimental Protocols
This section outlines the detailed methodology for in vitro autoradiography with (R)-[3H]THK5351.
Materials and Reagents
-
(R)-[3H]THK5351 (specific activity > 70 Ci/mmol)
-
Unlabeled (R)-THK5351
-
Deprenyl (or another selective MAO-B inhibitor) for non-specific binding determination
-
Human or animal brain tissue, fresh-frozen
-
Cryostat
-
Microscope slides (e.g., Superfrost Plus)
-
Incubation chambers
-
Coplin jars or slide staining dishes
-
Phosphor imaging plates and scanner, or autoradiography film and development reagents
-
Image analysis software
-
Buffers and Solutions:
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, containing 0.1% bovine serum albumin (BSA)
-
Wash Buffer: Ice-cold PBS, pH 7.4
-
Final Rinse: Ice-cold distilled water
-
Tissue Preparation
-
Obtain fresh-frozen human or animal brain tissue stored at -80°C[5].
-
Allow the tissue to equilibrate to the cryostat temperature (-16°C to -20°C) for at least 30 minutes before sectioning to prevent cracking[5].
-
Cut coronal or sagittal brain sections at a thickness of 10-20 µm using a cryostat[6][7].
-
Thaw-mount the sections onto charged microscope slides.
-
Air-dry the slides at room temperature for at least 1 hour before storage at -80°C until use.
In Vitro Autoradiography Procedure
-
Pre-incubation:
-
Bring the slides with tissue sections to room temperature.
-
Pre-incubate the slides in assay buffer for 10-15 minutes at room temperature to rehydrate the tissue and remove endogenous ligands[4].
-
-
Incubation:
-
Prepare the incubation solution with (R)-[3H]THK5351 in the assay buffer. A concentration of 1-5 nM is a reasonable starting point, but should be optimized based on the specific activity of the radioligand and the density of MAO-B in the tissue. One study used 1.5 nM of [3H]-THK5351 for binding assays[4].
-
For total binding , incubate a set of slides in the (R)-[3H]THK5351 solution.
-
For non-specific binding , incubate an adjacent set of slides in the (R)-[3H]THK5351 solution containing a high concentration (e.g., 1-10 µM) of a selective MAO-B inhibitor like deprenyl[4].
-
Incubate all slides for 60-120 minutes at room temperature in a humidified chamber to reach binding equilibrium. A 2-hour incubation has been used for [3H]-THK5351 binding assays[4].
-
-
Washing:
-
Drying:
-
Dry the slides rapidly under a stream of cool, dry air or in a desiccator.
-
Imaging and Data Analysis
-
Exposure:
-
Appose the dried slides to a phosphor imaging plate or autoradiography film in a light-tight cassette. Include calibrated radioactive standards to enable quantification.
-
Exposure time will vary depending on the specific activity of the radioligand and the tissue, typically ranging from several days to weeks for tritium.
-
-
Image Acquisition:
-
Scan the phosphor imaging plate using a phosphor imager or develop the autoradiography film.
-
-
Data Analysis:
-
Use image analysis software to measure the optical density or photostimulated luminescence in different brain regions of interest (ROIs) on the autoradiograms[6].
-
Convert the measured values to radioactivity concentrations (e.g., fmol/mg tissue) using the calibration curve generated from the radioactive standards.
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each ROI.
-
Visualizations
Logical Relationship Diagram: (R)-THK5351 Binding to MAO-B
Caption: Binding of (R)-[3H]THK5351 to MAO-B.
Experimental Workflow Diagram
Caption: Experimental workflow for (R)-[3H]THK5351 autoradiography.
References
- 1. Monoamine oxidase binding not expected to significantly affect [18F]flortaucipir PET interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoamine oxidase B inhibitor, selegiline, reduces 18F-THK5351 uptake in the human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoamine oxidase B inhibitor, selegiline, reduces 18F-THK5351 uptake in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. A new method of preparing human whole brain sections for in vitro receptor autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. giffordbioscience.com [giffordbioscience.com]
Handling and storage guidelines for THK5351 R enantiomer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines for the proper handling, storage, and use of the THK5351 R enantiomer, a chemical reagent for research purposes. Adherence to these protocols is crucial for ensuring the integrity of the compound and the reliability of experimental results.
Compound Information
| Property | Description |
| Product Name | THK5351 R enantiomer |
| CAS Number | 2101218-44-2 |
| Molecular Formula | C18H18FN3O2 |
| Molecular Weight | 327.35 g/mol |
| Appearance | Light yellow to yellow solid |
| Primary Use | Research chemical, radiotracer for in vivo imaging of tau pathology. |
Storage Guidelines
Proper storage of the THK5351 R enantiomer is critical to maintain its stability and purity. The recommended storage conditions vary depending on the form of the compound.
Solid Form
| Storage Temperature | Shelf Life |
| -20°C | 3 years |
| 4°C | 2 years |
In Solvent (Stock Solutions)
| Storage Temperature | Shelf Life |
| -80°C | 2 years |
| -20°C | 1 year |
Note: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes before storage.[1]
Handling and Preparation of Solutions
The THK5351 R enantiomer is shipped at room temperature.[2] Upon receipt, it should be stored as recommended in the tables above.
General Handling Workflow
Caption: Workflow for handling, preparing, and storing THK5351 R enantiomer.
Preparation of Stock Solutions
For creating stock solutions, Dimethyl Sulfoxide (DMSO) is a common solvent.[3]
Protocol for Preparing a 50 mg/mL Stock Solution in DMSO:
-
Equilibrate the THK5351 R enantiomer vial to room temperature before opening.
-
Weigh the desired amount of the compound in a sterile, chemical-resistant tube.
-
Add the appropriate volume of DMSO to achieve a concentration of 50 mg/mL.
-
If precipitation or phase separation occurs, use sonication or gentle heating to aid dissolution.[1][3]
-
Once fully dissolved, aliquot the stock solution into single-use vials.
-
Store the aliquoted stock solution at -80°C or -20°C as per the guidelines in section 2.2.
Preparation of Working Solutions for In Vivo Experiments
For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[1][3] Below are several solvent systems that can be used to prepare a clear solution with a solubility of at least 2.5 mg/mL.[1]
| Protocol | Solvent System Composition (v/v) | Achievable Solubility |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL |
Experimental Protocol for Preparing a Working Solution (Example using Protocol 1):
-
Retrieve a single-use aliquot of the THK5351 R enantiomer stock solution from frozen storage and allow it to thaw at room temperature.
-
In a sterile tube, add the solvents one by one in the specified volumetric ratio (e.g., for 1 mL of working solution: 100 µL DMSO stock, 400 µL PEG300, 50 µL Tween-80, 450 µL Saline).
-
Mix thoroughly between the addition of each solvent.
-
If any precipitation is observed, gentle warming and/or sonication can be applied until a clear solution is obtained.[1][3]
-
The final working solution should be used on the same day it is prepared.[1][3]
Safety and Handling Precautions
A Safety Data Sheet (SDS) for the THK5351 R enantiomer should be consulted for comprehensive safety information.[1] Standard laboratory safety practices should be followed when handling this compound.
Caption: Key safety precautions for handling the THK5351 R enantiomer.
Experimental Considerations
The THK5351 R enantiomer is primarily used as a radiotracer for PET imaging of tau pathology. It is important to note that some studies have indicated that the (S)-enantiomer of THK5351 may have more favorable pharmacokinetic properties, including better clearance from the brain, compared to the (R)-enantiomer.[4][5] Researchers should consider this information when designing experiments and interpreting results. The compound has been shown to bind to tau deposits with high selectivity in autoradiography studies on brain sections from patients with Progressive Supranuclear Palsy (PSP).[1]
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of the THK5351 R-Enantiomer
Disclaimer: The following guide is intended for researchers, scientists, and drug development professionals. The synthesis of the THK5351 R-enantiomer is not as widely documented as its S-enantiomer counterpart, which is utilized in PET imaging for neurofibrillary tau. The information provided here is largely based on the established synthesis of the S-enantiomer and general principles of stereoselective synthesis and chiral purification. It is intended to serve as a comprehensive resource for troubleshooting and optimizing the synthesis of the R-enantiomer.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during the synthesis and purification of the THK5351 R-enantiomer, providing potential causes and solutions in a question-and-answer format.
I. Yield Improvement
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields can stem from several factors, from precursor quality to reaction conditions and purification efficiency.
-
Precursor Quality: Ensure the precursor is of high purity and has been stored correctly to prevent degradation. The use of fresh, high-quality reagents is crucial.
-
Incomplete Reaction: The reaction may not be going to completion.
-
Reaction Time and Temperature: The nucleophilic fluorination reaction is time and temperature-dependent. Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time. Increasing the temperature may improve the reaction rate, but be cautious as it can also lead to the formation of side products.
-
Precursor Concentration: The concentration of the precursor can influence the reaction kinetics. While higher concentrations may increase the reaction rate, they can also lead to the formation of aggregates or side products. It is advisable to start with a concentration that has been reported for the S-enantiomer and optimize from there.
-
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.
-
Moisture and Air Sensitivity: Some reagents used in the synthesis may be sensitive to moisture and air. Ensure all glassware is oven-dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: Overheating can lead to decomposition of the precursor or the product. Use a reliable heating system with precise temperature control.
-
-
Purification Losses: Significant amounts of the product can be lost during purification.
-
Solid Phase Extraction (SPE): Optimize the SPE protocol, including the choice of cartridge, loading conditions, washing, and elution solvents to maximize recovery.
-
HPLC Purification: Ensure the HPLC system is optimized for the separation to minimize peak broadening and loss of product. The choice of column, mobile phase, and flow rate are critical parameters.
-
II. Purity Enhancement
Question 2: My final product shows significant impurities. How can I improve the chemical purity?
Answer: Chemical impurities can arise from starting materials, side reactions, or decomposition during workup and purification.
-
Starting Material Purity: Use high-purity starting materials and solvents. Impurities in the precursor will carry through the synthesis and complicate purification.
-
Reaction Monitoring: Closely monitor the reaction to avoid the formation of degradation products from prolonged reaction times or excessive temperatures.
-
Purification Strategy: A combination of purification techniques is often necessary.
-
Solid Phase Extraction (SPE): SPE is a crucial first step to remove major impurities before HPLC.
-
High-Performance Liquid Chromatography (HPLC): HPLC is essential for achieving high chemical purity. Optimize the HPLC conditions (column, mobile phase, gradient, and flow rate) to ensure good separation of the desired product from all impurities.
-
Column Choice: A C18 column is commonly used for the purification of THK5351 and related compounds.
-
Question 3: How can I ensure high enantiomeric purity of the R-enantiomer?
Answer: Achieving and maintaining high enantiomeric purity is critical. This involves both the synthetic strategy and the purification process.
-
Starting Material: Begin with an enantiomerically pure precursor for the R-enantiomer.
-
Preventing Racemization: Racemization is the conversion of an enantiomerically pure compound into a mixture of enantiomers.
-
Temperature: Avoid excessive heat during the reaction and purification steps, as higher temperatures can promote racemization.[1]
-
pH Control: Both strongly acidic and basic conditions can catalyze racemization.[1] Maintain a neutral or mildly acidic/basic pH during workup and purification.
-
Reaction Time: Minimize the reaction time to reduce the exposure of the product to conditions that may cause racemization.[1]
-
-
Chiral Purification: If the product is not enantiomerically pure, chiral HPLC is the most effective method for separation.
-
Chiral Stationary Phase (CSP): The choice of the CSP is the most critical factor for a successful chiral separation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for a wide range of compounds.[2][3]
-
Mobile Phase: The mobile phase composition, including the organic modifier (e.g., isopropanol, ethanol) and any additives, must be optimized to achieve good resolution.[2]
-
Flow Rate: Chiral separations can be sensitive to flow rate; lower flow rates often improve resolution.[2]
-
Temperature: Temperature can significantly impact chiral recognition. Both increasing and decreasing the temperature should be explored to optimize the separation.[2][3]
-
III. Troubleshooting Chiral HPLC
Question 4: I am having trouble resolving the R and S enantiomers using chiral HPLC. What should I do?
Answer: Poor resolution in chiral HPLC is a common challenge. Here are some troubleshooting steps:
-
Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not be suitable for your molecule. It is often necessary to screen several different CSPs to find one that provides adequate selectivity.
-
Suboptimal Mobile Phase: Systematically vary the mobile phase composition.
-
Normal Phase: Adjust the type and concentration of the alcohol modifier.
-
Reversed Phase: Vary the organic modifier (e.g., acetonitrile (B52724), methanol) and the pH of the aqueous phase.[2]
-
-
Incorrect Flow Rate: Try reducing the flow rate, as this often improves resolution in chiral separations.[2]
-
Temperature Effects: Use a column oven to control the temperature. Experiment with different temperatures, as this can have a significant impact on selectivity.[2]
-
Column Overload: Injecting too much sample can cause peak broadening and loss of resolution. Try injecting a smaller amount.
Question 5: I am observing peak tailing in my chiral HPLC chromatogram. What could be the cause?
Answer: Peak tailing can be caused by several factors:
-
Secondary Interactions: Unwanted interactions between your compound and the stationary phase can cause tailing. This is common for basic compounds like amines. Adding a small amount of a basic additive (e.g., diethylamine) to the mobile phase can often resolve this issue.
-
Column Contamination: The column may be contaminated. Flush the column with a strong solvent as recommended by the manufacturer.
-
Extra-column Volume: Minimize the length and diameter of the tubing between the injector, column, and detector to reduce peak broadening.
Quantitative Data
The following table summarizes the reaction conditions and radiochemical yields for the synthesis of the [18F]THK-5351 S-enantiomer . This data can serve as a valuable starting point for optimizing the synthesis of the R-enantiomer.
| Precursor Mass (mg) | Radiochemical Yield (Decay-Corrected) | Reference |
| 0.1 | 23% | [2] |
| 0.2 | 48% | [2] |
| 0.5 | 55% | [2] |
| 0.2 | 14 ± 5% | [4] |
| 0.5 | 21 ± 2% | [4] |
| Not specified | 46 ± 13% | [1] |
Experimental Protocols
Note: These protocols are adapted from the synthesis of the S-enantiomer and should be optimized for the R-enantiomer.
General Synthesis of THK5351 R-Enantiomer
This protocol outlines the key steps for the synthesis of the THK5351 R-enantiomer via nucleophilic substitution.
-
Precursor Preparation: Dissolve the tosylate precursor of the R-enantiomer in anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Fluorination:
-
Prepare the fluorinating agent (e.g., KF/Kryptofix 2.2.2).
-
Add the fluorinating agent to the precursor solution.
-
Heat the reaction mixture at 110°C for 10-20 minutes. Monitor the reaction progress by TLC or HPLC.
-
-
Hydrolysis:
-
After the fluorination is complete, add 2 N HCl to the reaction mixture.
-
Heat at 110°C for 3-5 minutes to remove the protecting group.
-
-
Neutralization:
-
Neutralize the reaction mixture with a suitable base (e.g., 2M KOAc or NaOH).
-
-
Purification:
-
Solid Phase Extraction (SPE):
-
Dilute the crude reaction mixture with water.
-
Load the diluted solution onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with water to remove unreacted fluoride (B91410) and polar impurities.
-
Elute the product with ethanol (B145695) or acetonitrile.
-
-
Semi-preparative HPLC:
-
Inject the eluted product onto a semi-preparative HPLC column (e.g., C18).
-
Use a suitable mobile phase (e.g., a gradient of acetonitrile and water) to separate the desired product from impurities.
-
Collect the fraction containing the pure THK5351 R-enantiomer.
-
-
-
Formulation:
-
Remove the HPLC solvent under reduced pressure.
-
Reconstitute the final product in a suitable solvent for your application (e.g., saline with a small amount of ethanol).
-
Visualizations
Diagrams
Caption: General workflow for the synthesis and purification of the THK5351 R-enantiomer.
Caption: Troubleshooting decision tree for addressing low reaction yield.
Caption: Troubleshooting decision tree for low enantiomeric purity.
References
Technical Support Center: Overcoming Challenges in Chiral HPLC Separation of THK5351
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chiral High-Performance Liquid Chromatography (HPLC) separation of THK5351.
Frequently Asked Questions (FAQs)
Q1: Why is the chiral separation of THK5351 important?
A1: THK5351 is a chiral molecule, meaning it exists as two non-superimposable mirror images called enantiomers. These enantiomers can have different pharmacological and toxicological profiles. Regulatory agencies often require the development and marketing of a single, therapeutically active enantiomer. Therefore, a reliable chiral HPLC method is crucial for the accurate quantification of each enantiomer, ensuring the safety and efficacy of potential therapeutics based on THK5351.
Q2: What are the most common challenges in the chiral HPLC separation of THK5351?
A2: Common challenges include:
-
Poor Resolution: Difficulty in achieving baseline separation between the two enantiomers.
-
Peak Tailing: Asymmetrical peak shapes, which can affect accurate integration and quantification.
-
Long Runtimes: Inefficient methods leading to prolonged analysis times.
-
Method Reproducibility: Difficulty in obtaining consistent results between different runs or laboratories.
-
Co-elution with Metabolites: The presence of metabolites, such as the sulphoconjugate of THK5351, can interfere with the separation of the parent enantiomers.[1]
Q3: Which type of chiral stationary phase (CSP) is most suitable for THK5351?
A3: While a specific CSP for THK5351 is not definitively established in publicly available literature, polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are excellent starting points for method development. These CSPs, particularly those with phenylcarbamate derivatives, have demonstrated broad enantioselectivity for a wide range of chiral compounds, including those with structures similar to THK5351, which is a quinoline (B57606) derivative.
Q4: How does mobile phase composition affect the separation?
A4: The mobile phase plays a critical role in achieving chiral separation. The choice of organic modifier (e.g., isopropanol, ethanol, acetonitrile), its concentration, and the presence of additives (e.g., acids or bases) can significantly impact retention times and resolution. For basic compounds like THK5351, adding a small amount of a basic modifier like diethylamine (B46881) (DEA) to the mobile phase can improve peak shape by minimizing interactions with residual silanol (B1196071) groups on the stationary phase.
Q5: What is the role of temperature in the chiral separation of THK5351?
A5: Temperature can have a significant and sometimes unpredictable effect on chiral separations.[2] Both increasing and decreasing the temperature can alter the interaction between the enantiomers and the CSP, potentially improving resolution.[2][3] It is a critical parameter to optimize during method development.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered during the chiral HPLC separation of THK5351.
Problem 1: Poor or No Resolution Between Enantiomers
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inappropriate Chiral Stationary Phase (CSP) | The selected CSP may not have the necessary stereoselectivity. Screen different polysaccharide-based columns (e.g., Chiralpak® AD, Chiralcel® OD). |
| Suboptimal Mobile Phase Composition | Systematically vary the organic modifier (isopropanol, ethanol) concentration. For normal phase, a typical starting point is a mixture of hexane (B92381) and an alcohol. |
| Incorrect Mobile Phase Additive | For a basic compound like THK5351, add a small percentage (e.g., 0.1%) of a basic modifier like diethylamine (DEA) to improve peak shape and potentially resolution. |
| Inappropriate Flow Rate | Chiral separations often benefit from lower flow rates. Try reducing the flow rate to increase the interaction time between the analytes and the CSP.[2] |
| Temperature Not Optimized | Evaluate a range of temperatures (e.g., 10°C to 40°C) as it can significantly influence chiral recognition.[3] |
Problem 2: Peak Tailing
Possible Causes & Solutions:
| Cause | Recommended Action |
| Secondary Interactions with Silanols | As THK5351 is a basic compound, it can interact with acidic silanol groups on the silica (B1680970) support, causing tailing. Add a basic modifier like DEA (0.1-0.5%) to the mobile phase to mask these sites. |
| Column Overload | Injecting too much sample can lead to peak distortion. Reduce the injection volume or the sample concentration. |
| Contaminated Column | Flush the column with a strong, compatible solvent as recommended by the manufacturer to remove any strongly retained compounds. |
Problem 3: Irreproducible Retention Times
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inadequate Column Equilibration | Chiral columns may require longer equilibration times, especially after changing the mobile phase. Ensure the column is fully equilibrated before starting a sequence of injections. |
| Fluctuations in Temperature | Use a column oven to maintain a stable temperature. Even minor temperature changes can affect retention times in chiral separations.[2] |
| Mobile Phase Instability | Prepare fresh mobile phase daily and ensure it is properly degassed. |
Experimental Protocols
Generic Method Development Workflow
Caption: A logical workflow for developing a chiral HPLC method for THK5351.
Initial Screening Conditions
The following table provides suggested starting conditions for screening different chiral stationary phases.
| Parameter | Normal Phase Conditions | Reversed-Phase Conditions |
| Columns | Chiralpak® AD-H, Chiralcel® OD-H | Chiralpak® AD-RH, Chiralcel® OD-RH |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) + 0.1% DEA | Acetonitrile / 20mM Phosphate Buffer pH 7.0 (50:50, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25°C | 25°C |
| Detection | UV at an appropriate wavelength for THK5351 | UV at an appropriate wavelength for THK5351 |
| Injection Volume | 5 µL | 5 µL |
Note: These are starting points. The optimal conditions will need to be determined experimentally.
Logical Troubleshooting Flow
The following diagram illustrates a logical approach to troubleshooting common issues.
Caption: A step-by-step guide to resolving common chiral HPLC issues.
References
- 1. Characterization of the radiolabeled metabolite of tau PET tracer 18F-THK5351 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing non-specific binding of THK5351 R enantiomer in assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize non-specific binding of the THK5351 R enantiomer in various assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary source of non-specific binding for the THK5351 R enantiomer?
A1: The primary off-target binding for THK5351 is to Monoamine Oxidase B (MAO-B).[1][2][3][4] This interaction is a significant contributor to high background signals in assays intended to measure binding to tau aggregates.
Q2: How can I differentiate between specific binding to tau and non-specific binding to MAO-B?
A2: To isolate the specific binding to tau, a blocking study using a selective MAO-B inhibitor is recommended.[1][2] By comparing the binding of the THK5351 R enantiomer in the presence and absence of an MAO-B inhibitor like selegiline (B1681611), the component of the signal due to MAO-B binding can be quantified and subtracted from the total binding.
Q3: What is an acceptable level of non-specific binding in a radioligand assay?
A3: Ideally, non-specific binding should be less than 50% of the total binding. In well-optimized assays, it's possible to achieve specific binding that accounts for more than 70% of the total binding. If non-specific binding is too high, it can obscure the specific signal and lead to inaccurate results.
Q4: Besides MAO-B, what are other potential sources of non-specific binding?
A4: Other sources of non-specific binding can include interactions with other proteins, lipids, and assay components like filter membranes and microplates. These interactions can often be minimized by optimizing assay conditions.
Troubleshooting Guide: High Non-Specific Binding
High non-specific binding is a common challenge in assays involving THK5351. This guide provides potential causes and solutions to help you optimize your experiments.
Issue 1: High Background Signal Across All Wells
-
Potential Cause: Suboptimal assay buffer composition.
-
Recommended Solutions:
-
Blocking Agents: Include a blocking agent like Bovine Serum Albumin (BSA) in your assay buffer to saturate non-specific binding sites. A typical starting concentration is 0.1% to 1% BSA.
-
Detergents: Adding a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) can help reduce hydrophobic interactions that contribute to non-specific binding.
-
Ionic Strength: Adjusting the salt concentration of the buffer can minimize non-specific electrostatic interactions.
-
-
Potential Cause: Inadequate washing steps.
-
Recommended Solutions:
-
Increase Wash Volume and Frequency: Ensure that washing steps are sufficient to remove unbound tracer. Increase the volume and/or number of washes.
-
Use Cold Wash Buffer: Performing washes with ice-cold buffer can help to reduce the dissociation of specifically bound ligand while effectively removing non-specifically bound tracer.
-
Issue 2: Inconsistent or Variable Non-Specific Binding
-
Potential Cause: "Edge effects" in microplates.
-
Recommended Solution: Avoid using the outer wells of the microplate for samples and standards. Instead, fill these wells with buffer to create a humidity barrier and ensure a more uniform temperature across the plate.[5]
-
Potential Cause: Pipetting inaccuracies.
-
Recommended Solution: Regularly calibrate pipettes. For small volumes, consider using reverse pipetting techniques, especially for viscous solutions.
Experimental Protocols
Protocol 1: In Vitro Radioligand Binding Assay with MAO-B Blocking
This protocol describes a filtration-based radioligand binding assay to measure the specific binding of [³H]-THK5351 R enantiomer to tau aggregates in brain homogenates, while accounting for non-specific binding to MAO-B.
Materials:
-
[³H]-THK5351 R enantiomer
-
Unlabeled THK5351 R enantiomer
-
Selegiline (MAO-B inhibitor)
-
Brain homogenate containing tau aggregates
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.1% BSA
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare Reagents: Prepare serial dilutions of [³H]-THK5351 R enantiomer in assay buffer. Prepare stock solutions of unlabeled THK5351 and selegiline.
-
Assay Setup (in triplicate):
-
Total Binding: Add [³H]-THK5351 R enantiomer and brain homogenate to the wells.
-
Non-specific Binding (Tau): Add [³H]-THK5351 R enantiomer, a high concentration of unlabeled THK5351 (e.g., 10 µM), and brain homogenate.
-
Non-specific Binding (MAO-B): Add [³H]-THK5351 R enantiomer, a sufficient concentration of selegiline to block MAO-B (e.g., 500 nM), and brain homogenate.[1][2]
-
True Specific Binding (Tau): Add [³H]-THK5351 R enantiomer, a high concentration of unlabeled THK5351, selegiline, and brain homogenate.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a vacuum manifold.
-
Washing: Wash the filters three times with 5 mL of ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Specific Binding to Tau = Total Binding - Non-specific Binding (Tau)
-
Binding to MAO-B = Total Binding - Non-specific Binding (MAO-B)
-
Data Presentation
Table 1: Hypothetical Results of a [³H]-THK5351 R Enantiomer Binding Assay
| Condition | [³H]-THK5351 (nM) | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) | % Specific Binding |
| Control | 10 | 15,000 | 7,500 (with 10 µM unlabeled THK5351) | 7,500 | 50% |
| + 0.1% BSA | 10 | 14,500 | 5,800 (with 10 µM unlabeled THK5351) | 8,700 | 60% |
| + 500 nM Selegiline | 10 | 9,000 | 2,700 (with 10 µM unlabeled THK5351) | 6,300 | 70% |
| + 0.1% BSA & 500 nM Selegiline | 10 | 8,500 | 1,700 (with 10 µM unlabeled THK5351) | 6,800 | 80% |
Note: This table presents illustrative data to demonstrate the expected effects of different blocking strategies.
Visualizations
References
- 1. Monoamine oxidase B inhibitor, selegiline, reduces 18F-THK5351 uptake in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monoamine oxidase B inhibitor, selegiline, reduces 18F-THK5351 uptake in the human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Clinical application of MAO‐B PET using 18F‐THK5351 in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Troubleshooting poor solubility of THK5351 R enantiomer
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the R enantiomer of THK5351.
Frequently Asked Questions (FAQs)
Q1: My THK5351 R enantiomer is not dissolving in my aqueous buffer. What should I do?
A1: Poor aqueous solubility is a known characteristic of THK5351 and many other small molecules. Direct dissolution in aqueous buffers like PBS is not recommended. The preferred method is to first prepare a concentrated stock solution in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), and then dilute this stock into your aqueous experimental medium.
Q2: I dissolved the THK5351 R enantiomer in DMSO, but it precipitated when I added it to my cell culture medium. How can I prevent this?
A2: This is a common issue known as precipitation upon dilution. It occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution. Here are several strategies to prevent this:
-
Lower the Final Concentration: The simplest solution is to reduce the final concentration of the THK5351 R enantiomer in your assay.
-
Optimize the Dilution Method: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously. This rapid dispersion prevents localized high concentrations that can lead to immediate precipitation.
-
Use Pre-warmed Media: Adding the stock solution to media pre-warmed to 37°C can help maintain solubility.
-
Reduce the Final DMSO Concentration: While DMSO is an excellent solvent for the initial stock, its concentration in the final working solution should be kept to a minimum (ideally below 0.5% v/v) to avoid solvent-induced cytotoxicity.
-
Employ Co-solvents: For in vivo studies or challenging in vitro systems, a co-solvent system can be employed. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Q3: What is the maximum recommended stock solution concentration for the THK5351 R enantiomer in DMSO?
A3: The THK5351 R enantiomer has a high solubility in DMSO, reaching up to 50 mg/mL (152.74 mM). It is recommended to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.
Q4: Can I use sonication or heat to help dissolve the THK5351 R enantiomer?
A4: Yes, gentle warming and/or sonication can be used to aid in the dissolution of the THK5351 R enantiomer, especially if precipitation or phase separation occurs during preparation.
Q5: How should I store my stock solution of THK5351 R enantiomer?
A5: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. In solvent, THK5351 can be stored for up to 2 years at -80°C and 1 year at -20°C.
Troubleshooting Guide: Poor Solubility
This guide provides a systematic approach to troubleshoot and resolve common solubility issues with the THK5351 R enantiomer.
Caption: Troubleshooting workflow for THK5351 R enantiomer solubility issues.
Data Presentation
Table 1: Solubility of THK5351 R Enantiomer in Common Solvents
| Solvent System | Concentration | Appearance | Reference |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (152.74 mM) | Clear solution (ultrasonication may be needed) | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.64 mM) | Clear solution | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (7.64 mM) | Clear solution | |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (7.64 mM) | Clear solution |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of THK5351 R Enantiomer in DMSO
-
Materials:
-
THK5351 R enantiomer powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
-
-
Procedure:
-
Weigh out the desired amount of THK5351 R enantiomer powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.27 mg of the compound (Molecular Weight: 327.35 g/mol ).
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.
-
If necessary, use a water bath sonicator for 5-10 minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
-
Materials:
-
10 mM THK5351 R enantiomer stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile conical or microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Thaw an aliquot of the 10 mM THK5351 R enantiomer stock solution at room temperature.
-
Determine the final concentration needed for your experiment.
-
Perform a serial dilution of the stock solution in your cell culture medium. Crucially, add the DMSO stock to the medium, not the other way around.
-
For example, to prepare a 10 µM working solution, first prepare an intermediate dilution by adding 2 µL of the 10 mM stock to 198 µL of pre-warmed medium to get a 100 µM solution. Vortex gently.
-
Then, add the required volume of the 100 µM intermediate solution to your final volume of cell culture medium to achieve the desired final concentration.
-
Ensure the final DMSO concentration in your cell culture wells is below 0.5%.
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Mandatory Visualizations
Signaling Pathway
THK5351 is known to have off-target binding to Monoamine Oxidase B (MAO-B). The following diagram illustrates a simplified signaling pathway involving MAO-B.
Caption: Simplified signaling pathway of MAO-B and the off-target interaction of THK5351.
Experimental Workflow
The following diagram outlines a typical experimental workflow for a cell-based assay using the THK5351 R enantiomer.
Caption: General experimental workflow for a cell-based assay with THK5351 R enantiomer.
Technical Support Center: Optimizing THK5351 R Enantiomer Binding
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the THK5351 R enantiomer in binding assays. The information is designed to address common challenges and optimize experimental outcomes for professionals in neuroscience research and drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary binding target of the THK5351 R enantiomer?
The THK5351 R enantiomer is designed to bind with high affinity to aggregated tau protein, specifically the paired helical filaments (PHFs) that form neurofibrillary tangles (NFTs) in the brains of individuals with Alzheimer's disease and other tauopathies.[1][2][3] The binding of THK5351 has been shown to correlate with the quantity of tau deposits in brain tissue.[1]
Q2: What is the reported binding affinity (Kd) of THK5351?
In vitro saturation binding assays using brain homogenates from Alzheimer's disease patients have reported high affinity for THK5351. Reported dissociation constant (Kd) values are approximately 2.9 nM and 5.3 nM, with maximum binding sites (Bmax) around 368.3 pmol/g and 76 pmol/g of tissue, respectively.[1][2][4][5]
Q3: Are there known off-target binding sites for THK5351?
Yes, a significant off-target binding site for THK5351 is monoamine oxidase B (MAO-B).[6][7][8][9] This can lead to non-specific signals, particularly in brain regions with high MAO-B expression, such as the basal ganglia.[6][8] It is crucial to consider this during data analysis and to perform appropriate controls.
Troubleshooting Guide
Problem 1: High background or non-specific binding in my assay.
-
Possible Cause 1: Off-target binding to MAO-B.
-
Solution: To determine the contribution of MAO-B binding, include a competition assay with an MAO-B inhibitor, such as selegiline (B1681611) or R-(-)-deprenyl.[6][9] This will help to distinguish between specific binding to tau aggregates and off-target binding.
-
-
Possible Cause 2: Binding to white matter.
-
Possible Cause 3: Incorrect buffer composition.
-
Solution: A common binding buffer is Phosphate-Buffered Saline (PBS) containing a small percentage of a blocking agent like bovine serum albumin (BSA), typically around 0.1%, to reduce non-specific binding to tube surfaces and other proteins.[4]
-
Problem 2: Low or no specific binding signal.
-
Possible Cause 1: Degraded tissue or tau aggregates.
-
Solution: Ensure that the brain tissue homogenates are properly stored and have not undergone degradation. The integrity of the tau aggregates is crucial for binding.
-
-
Possible Cause 2: Suboptimal incubation conditions.
-
Solution: Review your incubation time and temperature. A common protocol suggests incubating for 2 hours at room temperature.[4] Ensure that the concentration of the radiolabeled THK5351 is appropriate for the expected concentration of binding sites.
-
-
Possible Cause 3: Issues with the radiolabeled ligand.
-
Solution: Verify the specific activity and radiochemical purity of your radiolabeled THK5351. If the specific activity is too low, the signal may be weak.
-
Experimental Protocols and Data
Summary of THK5351 Binding Assay Conditions
| Parameter | Recommended Condition | Reference |
| Ligand | [3H]THK5351 or [18F]THK5351 | [2][4] |
| Tissue | Postmortem human brain homogenates (e.g., hippocampus, frontal cortex) | [1][2][4] |
| Tissue Concentration | Approximately 0.1 - 0.2 mg of tissue per 500 µL reaction | [4] |
| Incubation Buffer | Phosphate-Buffered Saline (PBS) with 0.1% Bovine Serum Albumin (BSA) | [4] |
| Incubation Temperature | Room Temperature | [4] |
| Incubation Time | 2 hours | [4] |
| Nonspecific Binding | Determined using 1 µM unlabeled THK5351 or an MAO-B inhibitor | [4][6] |
| Termination | Rapid filtration through glass fiber filters | [4] |
Detailed Protocol: In Vitro Saturation Binding Assay
-
Prepare Brain Homogenates: Homogenize postmortem brain tissue (e.g., from an Alzheimer's disease patient) in cold PBS.
-
Set up Binding Reactions: In individual tubes, add increasing concentrations of radiolabeled THK5351 (e.g., 0.1–250 nM).[4] For each concentration, prepare a corresponding tube for non-specific binding by adding 1 µM of unlabeled THK5351.
-
Add Brain Homogenate: Add the brain homogenate to each tube to a final volume of 500 µL.[4]
-
Incubate: Incubate all tubes for 2 hours at room temperature.[4]
-
Terminate Reaction: Stop the binding reaction by rapid filtration through glass fiber filters that have been pre-soaked in 0.3% polyethylenimine.[4]
-
Wash: Wash the filters multiple times with cold binding buffer to remove unbound radioligand.[4]
-
Quantify: Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze Data: Calculate specific binding by subtracting the non-specific binding from the total binding at each concentration. Perform Scatchard analysis or non-linear regression to determine the Kd and Bmax values.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a typical THK5351 binding assay.
Caption: Workflow for a THK5351 in vitro binding assay.
Signaling Pathway Context
The interaction of THK5351 with tau aggregates is not a classical signaling pathway but rather a detection mechanism. The following diagram illustrates the factors influencing tau aggregation, which is the target of THK5351.
Caption: Factors influencing tau aggregation and THK5351 binding.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. 18F-THK5351: A Novel PET Radiotracer for Imaging Neurofibrillary Pathology in Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative binding properties of the tau PET tracers THK5117, THK5351, PBB3, and T807 in postmortem Alzheimer brains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Monoamine oxidase B inhibitor, selegiline, reduces 18F-THK5351 uptake in the human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical validity of increased cortical binding of tau ligands of the THK family and PBB3 on PET as biomarkers for Alzheimer’s disease in the context of a structured 5-phase development framework - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual tracer tau PET imaging reveals different molecular targets for 11C-THK5351 and 11C-PBB3 in the Alzheimer brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative binding properties of the tau PET tracers THK5117, THK5351, PBB3, and T807 in postmortem Alzheimer brains - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Radiolabeled THK5351 R-enantiomer
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the radiolabeled R-enantiomer of THK5351.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern with the radiolabeled R-enantiomer of THK5351?
A1: The main stability issue is its susceptibility to in vivo defluorination. This process involves the cleavage of the Carbon-Fluorine (C-F) bond, leading to the release of [¹⁸F]fluoride. This instability can result in high background signals and accumulation of radioactivity in non-target tissues, particularly bone, complicating data interpretation.[1][2]
Q2: What is the underlying cause of the in vivo instability?
A2: The instability of the R-enantiomer is primarily attributed to its off-target binding to Monoamine Oxidase B (MAO-B).[3][4] MAO-B is an enzyme that can metabolize the compound, leading to the defluorination process. This off-target binding has been observed in various brain regions, including the basal ganglia.[4]
Q3: How does the stability of the R-enantiomer compare to the S-enantiomer?
A3: The S-enantiomer of THK5351 has demonstrated superior properties compared to the R-enantiomer, including better resistance to defluorination in mice.[5] Preclinical studies have indicated that the S-enantiomers of arylquinoline derivatives, like THK5351, generally have more favorable pharmacokinetic profiles.[6]
Q4: Can the off-target binding to MAO-B be blocked?
A4: Yes, studies have shown that the administration of an MAO-B inhibitor, such as selegiline, can significantly reduce the uptake of [¹⁸F]THK5351 in the human brain.[7][8] This confirms that a substantial portion of the signal observed with this tracer can be due to MAO-B binding rather than its intended target, tau aggregates.[7][8]
Q5: Are there any in vitro stability issues to be aware of?
A5: Yes, breakdown of [¹⁸F]THK-5351 has been observed in vitro at high activity concentrations (≥340 MBq/mL), typically starting around two hours after synthesis.[9] The stability can be influenced by the formulation conditions, such as the head gas in the vial.[9] Under optimized, fully automated synthesis and pH-controlled conditions, [¹⁸F]THK-5351 has been shown to be stable for up to 6 hours with high radiochemical purity.[10]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| High background signal in bone during PET imaging. | In vivo defluorination of the R-enantiomer. | - Consider using the more stable S-enantiomer of THK5351 if possible. - Co-administration with an MAO-B inhibitor can help differentiate between specific tau binding and off-target MAO-B binding. - For preclinical studies, ensure the use of appropriate animal models, as defluorination rates can vary between species. |
| Low radiochemical purity post-synthesis. | Radiolysis due to high radioactivity concentration.[11] Suboptimal formulation conditions.[9] | - Add radioprotectants like ethanol (B145695) or ascorbic acid to the formulation to quench free radicals.[11] - Minimize the time between synthesis and use. - Optimize formulation conditions, including the vial head gas, to enhance stability.[9] |
| Unexpected radiolabeled metabolites in plasma. | Metabolic degradation of the parent compound. | - Perform in vitro serum stability assays to characterize the rate and nature of metabolite formation. - Use radio-HPLC or radio-TLC to identify and quantify metabolites.[11] - A major radiometabolite of [¹⁸F]THK5351 has been identified as a sulphoconjugate, which is formed in the liver and does not cross the blood-brain barrier.[5][12] |
| Inconsistent binding patterns in vitro. | Fixation of tissues may alter binding sites. | - Use fresh frozen human brain tissues for in vitro binding assays to avoid artifacts from fixation, which can diminish binding to targets like MAO-B. |
Experimental Protocols
Protocol 1: Assessment of Radiochemical Purity by Radio-HPLC
This protocol outlines a general procedure for determining the radiochemical purity of [¹⁸F]THK5351 R-enantiomer.
Materials:
-
[¹⁸F]THK5351 R-enantiomer solution
-
HPLC system with a radioactivity detector
-
Analytical C18 HPLC column
-
Mobile phase (e.g., acetonitrile/water gradient with a suitable buffer)
-
Reference standard of non-radiolabeled THK5351 R-enantiomer
Procedure:
-
System Preparation: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Standard Injection: Inject a known concentration of the non-radiolabeled THK5351 R-enantiomer reference standard to determine its retention time.
-
Sample Injection: Inject a small, known volume of the [¹⁸F]THK5351 R-enantiomer solution onto the HPLC column.
-
Data Acquisition: Run the HPLC method and acquire data from both the UV detector (for the reference standard) and the radioactivity detector.
-
Analysis:
-
Integrate the peaks in the radio-chromatogram.
-
Calculate the radiochemical purity as the percentage of the total radioactivity that elutes at the retention time of the parent compound.
-
Identify any other radioactive peaks as potential impurities or degradation products.
-
Visualizations
Caption: Troubleshooting workflow for addressing instability of radiolabeled THK5351 R-enantiomer.
Caption: Proposed in vivo degradation pathway of [18F]THK5351 R-enantiomer via MAO-B.
References
- 1. Methods to Increase the Metabolic Stability of 18F-Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Increased Uptake of 18 F-THK5351 in Glioblastoma But Not in Metastatic Brain Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monoamine Oxidase B Binding of 18F-THK5351 to Visualize Glioblastoma and Associated Gliosis: An Autopsy-Confirmed Case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Monoamine oxidase binding not expected to significantly affect [18F]flortaucipir PET interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of the radiosynthesis and purification of [18F]THK-5351, a PET ligand for neurofibrillary tau - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 11. benchchem.com [benchchem.com]
- 12. Characterization of the radiolabeled metabolite of tau PET tracer 18F-THK5351 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Detection of Low-Affinity THK5351 R-Enantiomer Binding
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the low-affinity R-enantiomer of THK5351. Our goal is to help you enhance detection sensitivity and obtain reliable data in your binding assays.
Frequently Asked Questions (FAQs)
Q1: We are observing a very low signal-to-noise ratio in our binding assay with the THK5351 R-enantiomer. What are the likely causes and how can we improve it?
A1: A low signal-to-noise ratio is a common challenge when working with low-affinity ligands. The primary causes often include:
-
Insufficient Receptor Concentration: The amount of tau aggregate (the receptor) may be too low to produce a detectable signal with a weak-binding ligand.
-
Suboptimal Ligand Concentration: The concentration of the R-enantiomer may not be optimized for its lower affinity, leading to minimal binding.
-
High Non-Specific Binding (NSB): The R-enantiomer may be binding to components other than the target tau aggregates, such as the assay plate or filter membranes, obscuring the specific signal.
-
Inadequate Detection Method: The chosen detection technique may not be sensitive enough for a low-affinity interaction.
To improve the signal-to-noise ratio, consider the following strategies:
-
Increase Receptor Concentration: Titrate the concentration of your tau aggregate preparation to find the optimal level that maximizes the specific binding signal.
-
Optimize Ligand Concentration: Perform a saturation binding experiment to determine the appropriate concentration range for the R-enantiomer that allows for detectable specific binding without excessive non-specific binding.
-
Minimize Non-Specific Binding: Incorporate blocking agents like Bovine Serum Albumin (BSA) in your assay buffer. Additionally, optimizing wash steps by increasing the number of washes or using ice-cold wash buffer can help reduce NSB.[1]
-
Enhance Detection Sensitivity: Consider using signal amplification techniques or more sensitive detection methods.[1] For instance, switching from a standard fluorescence assay to a time-resolved fluorescence resonance energy transfer (TR-FRET) assay can significantly improve sensitivity.
Q2: What are the key differences in binding affinity between the R- and S-enantiomers of THK5351?
A2: While specific binding affinity data for the R-enantiomer is not as extensively published as for the S-enantiomer, preclinical studies have indicated that the S-enantiomers of arylquinoline derivatives, the class of compounds THK5351 belongs to, generally exhibit more favorable pharmacokinetic profiles. This often correlates with higher binding affinity and/or slower dissociation rates. For instance, 18F-THK5351, which is the S-enantiomer, demonstrates high affinity for tau aggregates in Alzheimer's disease brain homogenates.[2] Competition studies have revealed super-high-affinity sites for THK5351 (the S-enantiomer).[3] It is therefore crucial to design experiments for the R-enantiomer with the expectation of significantly lower affinity.
Q3: How can we confirm that the binding we are detecting is specific to tau aggregates and not an artifact?
A3: To confirm the specificity of the binding, you should perform competition binding assays. In this experiment, you will measure the binding of a fixed concentration of the labeled THK5351 R-enantiomer in the presence of increasing concentrations of an unlabeled, high-affinity tau ligand (a "competitor"). If the binding of your R-enantiomer is specific, you will observe a dose-dependent decrease in its signal as the competitor displaces it from the tau aggregates. A known high-affinity tau ligand, such as the unlabeled S-enantiomer of THK5351, can be used as the competitor.
Troubleshooting Guides
Issue 1: Low or No Detectable Specific Binding
Potential Causes & Solutions
| Potential Cause | Recommended Solution(s) |
| Low Ligand Affinity | - Increase Ligand Concentration: For weak interactions, higher analyte concentrations are often necessary to observe a significant binding response. Be mindful of potential solubility issues and increased non-specific binding at very high concentrations. - Optimize Assay Conditions: Fine-tune buffer composition (pH, ionic strength), temperature, and incubation time to favor the binding interaction.[1][4] |
| Inactive Receptor | - Verify Tau Aggregate Integrity: Ensure proper storage and handling of your tau aggregate preparation. Perform quality control checks, such as Western blotting or transmission electron microscopy, to confirm the presence and fibrillar morphology of the aggregates. |
| Suboptimal Buffer Conditions | - Buffer Optimization: Screen different pH levels and ionic strengths. The inclusion of a small percentage of DMSO (e.g., 1-5%) might improve the solubility and binding of small molecule ligands. |
| Insufficient Incubation Time | - Determine Equilibrium: For low-affinity interactions, reaching equilibrium may take longer. Perform a time-course experiment to determine the optimal incubation time required to achieve maximal specific binding. |
Issue 2: High Non-Specific Binding (NSB)
Potential Causes & Solutions
| Potential Cause | Recommended Solution(s) |
| Hydrophobic Interactions | - Add Detergents: Include a non-ionic detergent like Tween-20 (0.005% to 0.1%) in the running buffer to minimize hydrophobic interactions with the assay surface. |
| Electrostatic Interactions | - Adjust Salt Concentration: Increase the salt concentration (e.g., up to 500 mM NaCl) in the assay buffer to reduce non-specific electrostatic binding. |
| Binding to Assay Surface | - Use Blocking Agents: Incorporate blocking agents like Bovine Serum Albumin (BSA) at 0.5 to 2 mg/ml in the buffer to block non-specific sites on the plate or filter.[1] - Pre-treat Surfaces: For filtration assays, soaking filters in a solution of a blocking agent like polyethyleneimine (PEI) can reduce the binding of the radioligand to the filter itself. |
| Radioligand Impurities | - Check Radioligand Purity: Ensure the radiochemical purity of your labeled THK5351 R-enantiomer is high (>90%), as impurities can significantly contribute to NSB. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for THK5351. Note that most available data pertains to the S-enantiomer or the racemic mixture. Researchers working with the R-enantiomer should expect a lower binding affinity (higher Kd or Ki).
| Parameter | Value | Compound | Assay Condition | Source |
| Dissociation Constant (Kd1) | 5.6 nM | 3H-THK5351 (S-enantiomer) | Saturation binding assay in postmortem Alzheimer's brain homogenates | [3] |
| Dissociation Constant (Kd2) | 1 nM | 3H-THK5351 (S-enantiomer) | Saturation binding assay in postmortem Alzheimer's brain homogenates | [3] |
| Inhibitor Constant (Ki - super-high affinity) | 0.1 pM | Unlabeled THK5351 (S-enantiomer) | Competition assay with 3H-THK5351 in hippocampus | [3] |
| Inhibitor Constant (Ki - high affinity) | 16 nM | Unlabeled THK5351 (S-enantiomer) | Competition assay with 3H-THK5351 in hippocampus | [3] |
| Binding Affinity (Kd) | 2.9 nM | 18F-THK5351 (S-enantiomer) | Binding to Alzheimer's disease hippocampal homogenates | [2] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Low-Affinity THK5351 R-Enantiomer
This protocol is adapted for a filtration-based assay to measure the binding of a radiolabeled THK5351 R-enantiomer to tau aggregates.
Materials:
-
Radiolabeled THK5351 R-enantiomer (e.g., 3H-THK5351-R)
-
Unlabeled THK5351 R-enantiomer (for determining non-specific binding)
-
Unlabeled high-affinity tau ligand (e.g., THK5351 S-enantiomer, for competition assays)
-
Tau aggregate preparation (e.g., from brain homogenates or recombinant protein)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (pre-soaked in 0.3% PEI)
-
Filtration apparatus
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Add 50 µL of assay buffer.
-
Non-Specific Binding (NSB): Add 50 µL of a high concentration of unlabeled THK5351 R-enantiomer (e.g., 10 µM).
-
Competition Binding: Add 50 µL of serially diluted unlabeled competitor.
-
-
Radioligand Addition: Add 50 µL of the radiolabeled THK5351 R-enantiomer to all wells. Due to the expected low affinity, a concentration around or slightly above the anticipated Kd should be used. This may need to be determined empirically, starting with a range from 10 nM to 1 µM.
-
Receptor Addition: Add 150 µL of the tau aggregate preparation to all wells. The optimal protein concentration should be determined via titration to maximize the specific binding window.
-
Incubation: Incubate the plate with gentle agitation for a duration sufficient to reach equilibrium (e.g., 60-120 minutes) at a controlled temperature (e.g., 30°C).[5]
-
Filtration: Rapidly terminate the incubation by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
For saturation experiments, plot specific binding versus the concentration of the radioligand and fit the data to a one-site binding model to determine the Kd and Bmax.
-
For competition experiments, plot the percentage of specific binding against the log concentration of the competitor and fit the data to a sigmoidal dose-response curve to determine the IC50, from which the Ki can be calculated.
-
Protocol 2: Surface Plasmon Resonance (SPR) for Low-Affinity THK5351 R-Enantiomer
This protocol outlines the key steps for analyzing the interaction of the THK5351 R-enantiomer with immobilized tau aggregates using SPR.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Tau aggregate preparation
-
THK5351 R-enantiomer
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Amine coupling kit (EDC, NHS)
-
Blocking solution (e.g., 1 M ethanolamine-HCl, pH 8.5)
-
Running buffer: HBS-EP+ (or similar), potentially with 1-5% DMSO to aid solubility.
-
Regeneration solution (e.g., a short pulse of low pH glycine (B1666218) or high salt solution)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface by injecting a mixture of EDC and NHS.
-
Inject the tau aggregate preparation diluted in the immobilization buffer. Aim for a high immobilization density to maximize the signal for the low-affinity interaction.
-
Deactivate any remaining active esters by injecting the blocking solution.
-
-
Analyte Interaction Analysis:
-
Inject a series of increasing concentrations of the THK5351 R-enantiomer over the sensor surface. Due to the low affinity, a high concentration range (e.g., 1 µM to 100 µM) may be necessary.
-
Include several buffer-only injections (blanks) for double referencing.
-
Use a high flow rate (e.g., 30-50 µL/min) to minimize mass transport limitations.
-
-
Regeneration:
-
If the R-enantiomer does not fully dissociate, inject a regeneration solution to remove the bound analyte. Test different regeneration conditions to find one that is effective without damaging the immobilized ligand.
-
-
Data Analysis:
-
Subtract the reference channel data and the blank injection data from the sample channel data.
-
For kinetic analysis, fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding). For low-affinity interactions with fast kinetics, an equilibrium analysis may be more appropriate.
-
For equilibrium analysis, plot the response at steady state against the analyte concentration and fit the data to a steady-state affinity model to determine the KD.
-
Visualizations
References
- 1. swordbio.com [swordbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Comparative binding properties of the tau PET tracers THK5117, THK5351, PBB3, and T807 in postmortem Alzheimer brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 5. giffordbioscience.com [giffordbioscience.com]
Refinement of analytical techniques for THK5351 R enantiomer detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical techniques used in the detection and quantification of the THK5351 R enantiomer. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for separating the enantiomers of THK5351?
A1: The most widely used and effective technique for separating the enantiomers of THK5351, a chiral arylquinoline derivative, is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP). Chiral HPLC allows for the direct separation of the R and S enantiomers, enabling accurate quantification of the R enantiomer. Polysaccharide-based CSPs are often effective for this class of compounds.
Q2: How do I select an appropriate chiral stationary phase (CSP) for THK5351 enantiomer separation?
A2: Selecting the right CSP is crucial for successful enantioseparation. For compounds like THK5351, polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are a good starting point. It is recommended to screen a few different polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC) under both normal-phase and reversed-phase conditions to find the optimal selectivity and resolution.
Q3: What are typical starting conditions for a chiral HPLC method for THK5351?
A3: For a normal-phase method, a mobile phase consisting of a mixture of a non-polar solvent like n-hexane and an alcohol modifier (e.g., isopropanol (B130326) or ethanol) is a common starting point. For reversed-phase, a mixture of acetonitrile (B52724) or methanol (B129727) with an aqueous buffer is typically used. The exact ratio of solvents, the type of modifier, and the buffer pH should be optimized to achieve the best separation.
Q4: My THK5351 enantiomer peaks are not baseline-separated. What should I do?
A4: Poor resolution can be addressed by systematically optimizing several parameters. First, adjust the mobile phase composition by varying the ratio of the strong and weak solvents. In normal-phase, changing the percentage of the alcohol modifier can have a significant impact. Secondly, evaluate the effect of temperature; sometimes, lowering the column temperature can improve resolution. Finally, reducing the flow rate can increase the interaction time with the CSP and enhance separation, although this will increase the analysis time.
Q5: I am observing peak tailing. How can I improve the peak shape?
A5: Peak tailing for amine-containing compounds like THK5351 can occur due to interactions with acidic silanol (B1196071) groups on the silica (B1680970) support of the CSP. In normal-phase chromatography, adding a small amount of a basic additive, such as diethylamine (B46881) (DEA), to the mobile phase can significantly improve peak shape. In reversed-phase, adjusting the pH of the mobile phase buffer can help to suppress these secondary interactions.
Troubleshooting Guide
Below is a troubleshooting guide for common issues encountered during the analysis of the THK5351 R enantiomer by chiral HPLC.
| Issue | Potential Cause | Recommended Solution |
| No separation of enantiomers | Inappropriate Chiral Stationary Phase (CSP). | Screen different types of CSPs (e.g., amylose-based, cellulose-based). |
| Suboptimal mobile phase composition. | Vary the ratio of solvents in the mobile phase. Try different alcohol modifiers (e.g., ethanol, isopropanol) in normal phase. | |
| Poor resolution (Rs < 1.5) | Mobile phase composition is not optimal. | Fine-tune the mobile phase composition in small increments. |
| Column temperature is too high. | Decrease the column temperature (e.g., in 5 °C increments). | |
| Flow rate is too high. | Reduce the flow rate to increase interaction time with the CSP. | |
| Peak fronting or tailing | Secondary interactions with the stationary phase. | Add a basic modifier (e.g., 0.1% DEA) to the mobile phase in normal-phase chromatography. Adjust the pH of the buffer in reversed-phase. |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Variable retention times | Inadequate column equilibration. | Ensure the column is fully equilibrated with the mobile phase before each injection. |
| Fluctuations in temperature or mobile phase composition. | Use a column oven to maintain a constant temperature. Ensure the mobile phase is well-mixed and degassed. | |
| Ghost peaks | Contamination in the HPLC system or sample solvent. | Run a blank gradient to identify the source of contamination. Use high-purity solvents. |
| Carryover from previous injections. | Implement a needle wash step in the autosampler method. |
Experimental Protocols
While a specific validated method for the chiral separation of THK5351 is not publicly available, the following protocol is a representative example based on methods for structurally similar arylquinoline compounds. This protocol should be optimized and validated for your specific application.
Analytical Chiral HPLC Method for THK5351 Enantiomers
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chiral Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the THK5351 sample in the mobile phase to a concentration of 1 mg/mL.
Method Validation Parameters (Representative Data)
The following table summarizes typical validation parameters for a chiral HPLC method. The values presented are illustrative and should be determined experimentally for the specific method used.
| Parameter | Specification | Example Result |
| Resolution (Rs) | > 1.5 between enantiomer peaks | 2.1 |
| Linearity (r²) | > 0.995 for each enantiomer | 0.999 |
| Limit of Detection (LOD) | S/N ratio of 3:1 | 0.05 µg/mL |
| Limit of Quantification (LOQ) | S/N ratio of 10:1 | 0.15 µg/mL |
| Precision (%RSD) | < 2.0% for retention time and peak area | < 1.5% |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
Visualizations
Caption: Experimental workflow for the chiral HPLC analysis of THK5351 enantiomers.
Caption: Troubleshooting logic for improving poor resolution in chiral HPLC.
Strategies to reduce background signal with THK5351 R enantiomer
Welcome to the technical support center for the THK5351 R-enantiomer. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during experimentation, with a focus on strategies to reduce background signal and achieve reliable, specific results.
Frequently Asked Questions (FAQs)
Q1: What is THK5351 and why is there an R- and S-enantiomer?
THK5351 is a derivative of arylquinoline developed as a PET radiotracer to image neurofibrillary pathology, specifically aggregated tau protein, in the brain.[1][2] Like many chiral molecules, it exists as two mirror-image stereoisomers: the R-enantiomer and the S-enantiomer. During development, preclinical studies indicated that the S-enantiomer of arylquinoline derivatives had more favorable pharmacokinetic profiles than the R-enantiomers.[3][4] The S-enantiomer, which is often referred to simply as 18F-THK5351, was selected for further development because it demonstrated faster clearance from the brain and a higher signal-to-background ratio.[3][4][5] Researchers using the R-enantiomer may experience higher background signals due to these inherent pharmacokinetic differences.
Q2: What are the primary causes of high background signal with THK5351?
High background signal when using THK5351 can generally be attributed to three main sources:
-
Off-Target Binding : THK5351 is known to have a high binding affinity for monoamine oxidase B (MAO-B), an enzyme abundant in the brain.[6][7][8] This binding is not related to tau pathology and is a significant contributor to non-specific signal, which can complicate the interpretation of results.[4][9]
-
Non-Specific Retention : The probe may be retained non-specifically in certain tissues, particularly in white matter.[1][3] Although THK5351 was developed to have lower white matter binding than its predecessors, this can still be a source of background.[2][6]
-
Tissue Autofluorescence : This is an inherent property of biological tissues, where endogenous molecules like collagen, elastin, lipofuscin, and NADH fluoresce naturally.[10][11] Aldehyde-based fixatives (e.g., formalin, paraformaldehyde) can also increase autofluorescence.[12]
Q3: Is the binding of THK5351 specific only to tau protein?
No. While THK5351 was designed to bind to tau aggregates, it exhibits significant off-target binding, most notably to MAO-B.[6][7] This means that the signal detected may be a composite of both tau pathology and the presence of MAO-B, which is associated with astrogliosis and neuroinflammation.[7][9] Some studies suggest this dual-binding capability could be advantageous for tracking both tau pathology and related astroglial activation.[6]
Troubleshooting Guide: High Background Signal
This guide provides solutions to common problems encountered during in vitro experiments such as immunofluorescence or autoradiography.
Problem 1: Uniformly high background across the entire tissue section.
| Potential Cause | Recommended Solution |
| Primary Probe Concentration Too High | The concentration of the THK5351 R-enantiomer may be excessive, leading to widespread non-specific binding.[13][14] Solution : Titrate the probe to determine the optimal concentration that maximizes the signal-to-background ratio. Perform a dilution series (e.g., 1:500, 1:1000, 1:2000) to find the ideal balance.[15] |
| Insufficient Blocking | Inadequate blocking of non-specific binding sites on the tissue can lead to a hazy background.[15] Solution : Increase the concentration of your blocking agent (e.g., 5-7% Bovine Serum Albumin or non-fat milk in a buffer like TBST). Extend the blocking incubation time (e.g., 2 hours at room temperature or overnight at 4°C).[15] |
| Inadequate Washing | Insufficient washing may leave unbound probe on the tissue.[13] Solution : Increase the number and duration of wash steps (e.g., 4-5 washes of 5 minutes each). Ensure gentle agitation during washing and use a sufficient volume of buffer to completely submerge the sample. Increasing the detergent concentration (e.g., Tween-20 to 0.1%) in the wash buffer can also help.[13][15] |
| Tissue Autofluorescence | Endogenous fluorophores within the tissue are contributing to the background.[11][12] Solution : Perfuse the animal with PBS prior to fixation to remove red blood cells, which are a source of autofluorescence.[11][12] Consider using a chemical quenching agent like Sudan Black B or a commercial reagent like TrueVIEW.[12] Additionally, choosing detection channels in the far-red spectrum can help, as autofluorescence is often strongest in the blue-green range.[10][16] |
Problem 2: Strong signal in unexpected anatomical regions (e.g., high signal in control tissue).
| Potential Cause | Recommended Solution |
| Off-Target Binding to MAO-B | THK5351 binds strongly to MAO-B, which is present in various brain regions and may be upregulated in neuroinflammatory conditions.[7][8] Solution : To confirm if the signal is from MAO-B, run a blocking experiment. Pre-incubate a control tissue section with a specific MAO-B inhibitor (e.g., selegiline) before adding THK5351. A significant reduction in signal after pre-incubation would indicate MAO-B binding.[7] |
| Fixation-Induced Artifacts | Aldehyde-based fixatives can create Schiff bases that result in autofluorescence.[12] Solution : Minimize fixation time to the shortest duration necessary to preserve tissue morphology.[12][17] Alternatively, consider using an organic solvent fixative like ice-cold methanol (B129727) or ethanol, which may reduce autofluorescence.[10][16] |
| Degraded Probe | Improper storage or age can lead to the degradation of the probe, causing it to bind non-specifically.[18] Solution : Ensure the THK5351 R-enantiomer is stored correctly according to the manufacturer's instructions, typically at -20°C or -80°C, and avoid repeated freeze-thaw cycles.[19][20] Use a fresh aliquot for the experiment. |
Visualizing the Troubleshooting Process
The following workflow provides a step-by-step guide to diagnosing and resolving high background issues.
Caption: Troubleshooting workflow for high background signal with THK5351.
THK5351 Binding Pathways
Understanding the potential binding targets of THK5351 is crucial for accurate data interpretation. The probe can bind specifically to its intended target (tau aggregates) but also non-specifically to off-target molecules like MAO-B.
Caption: Binding pathways of the THK5351 R-enantiomer.
Experimental Protocols
This section provides a general protocol for fluorescent staining of fixed-frozen tissue sections. Note that all steps, especially incubation times and concentrations, should be optimized for your specific tissue and experimental setup.[17]
Reagents & Buffers
| Buffer/Reagent | Composition | Purpose |
| Fixative | 4% Paraformaldehyde (PFA) in PBS | Tissue preservation |
| Wash Buffer | PBS with 0.1% Tween-20 (PBST) | Washing away unbound reagents |
| Blocking Buffer | 5% BSA in PBST | Blocking non-specific binding sites |
| Probe Dilution Buffer | 1% BSA in PBST | Diluting the THK5351 probe |
| Antifade Mountant | Commercial or lab-prepared | Prevents photobleaching |
Staining Protocol
-
Tissue Preparation :
-
Fixation :
-
Blocking :
-
Incubate the tissue with Blocking Buffer for 1-2 hours at room temperature in a humidified chamber to reduce non-specific binding.[15]
-
-
Probe Incubation :
-
Dilute the THK5351 R-enantiomer stock solution in Probe Dilution Buffer to the pre-optimized working concentration.
-
Apply the diluted probe to the tissue sections and incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light. Incubation time is a critical parameter to optimize.[18]
-
-
Washing :
-
Wash the slides three to five times for 5 minutes each with Wash Buffer to remove unbound probe.[13]
-
-
Counterstaining (Optional) :
-
If desired, incubate with a nuclear counterstain (e.g., DAPI) for 5-10 minutes.
-
Wash once more with Wash Buffer.
-
-
Mounting :
-
Carefully remove excess wash buffer and mount a coverslip using an antifade mounting medium.
-
Seal the edges of the coverslip with nail polish and allow it to dry.
-
-
Imaging :
-
Image the slides using a fluorescence or confocal microscope. Use appropriate filters and settings to minimize bleed-through and capture the specific signal. When possible, use spectral unmixing to differentiate the specific THK5351 signal from endogenous autofluorescence.
-
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. 18F-THK5351: A Novel PET Radiotracer for Imaging Neurofibrillary Pathology in Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | 18F-THK5351 Positron Emission Tomography Imaging in Neurodegenerative Tauopathies [frontiersin.org]
- 8. Frontiers | [18F]-THK5351 PET Correlates with Topology and Symptom Severity in Progressive Supranuclear Palsy [frontiersin.org]
- 9. [18F]THK-5351 PET Patterns in Patients With Alzheimer’s Disease and Negative Amyloid PET Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 11. southernbiotech.com [southernbiotech.com]
- 12. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 13. arp1.com [arp1.com]
- 14. IHCに関するトラブルシューティングガイド | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. oraclebio.com [oraclebio.com]
- 17. Optimized immunofluorescence staining protocol for imaging germinal centers in secondary lymphoid tissues of vaccinated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
Adjusting experimental parameters for THK5351 R enantiomer kinetics
This technical support center provides researchers, scientists, and drug development professionals with guidance on adjusting experimental parameters for studying the kinetics of the R-enantiomer of THK5351.
Frequently Asked Questions (FAQs)
Q1: What is the primary difference in kinetics between the R- and S-enantiomers of THK5351?
A1: While both enantiomers of THK5351 bind to tau aggregates, their kinetic profiles differ. The S-enantiomer, commonly referred to as [18F]THK5351 and used in PET imaging, exhibits faster dissociation from white matter tissue compared to other tracers like THK5117.[1][2] Preclinical evaluations of related compounds have suggested that the S-enantiomer of THK-5105 has a slower dissociation from tau aggregates than the R-enantiomer.[3] This suggests that the R-enantiomer of THK5351 may also exhibit distinct kinetic properties, which necessitates careful optimization of experimental parameters.
Q2: Why is my non-specific binding high when using the R-enantiomer of THK5351 in a radioligand binding assay?
A2: High non-specific binding (NSB) can be a common issue in radioligand binding assays and can obscure the specific binding signal.[4][5] For hydrophobic ligands, this can be more pronounced.[5] Potential causes and solutions include:
-
Radioligand Purity: Ensure the radiochemical purity of your labeled R-enantiomer is greater than 95%. Impurities can significantly contribute to NSB.[6]
-
Blocking Agents: Incorporate blocking agents like Bovine Serum Albumin (BSA) in your assay buffer to reduce binding to non-target surfaces.[4]
-
Assay Conditions: Optimize incubation time and temperature. Shorter incubation times and lower temperatures can sometimes decrease NSB.[4]
-
Washing Steps: Increase the number or volume of cold wash buffer steps to more effectively remove unbound radioligand.[4]
-
Filter Pre-soaking: Pre-soaking filter mats in a buffer containing an agent like polyethyleneimine (PEI) can reduce radioligand binding to the filter itself.[4]
Q3: How do I determine the optimal concentration of the radiolabeled R-enantiomer of THK5351 for my saturation binding assay?
A3: The optimal concentration range for your radioligand should ideally span below and above the dissociation constant (Kd). For the S-enantiomer ([18F]THK5351), the Kd for binding to Alzheimer's disease hippocampal homogenates is approximately 2.9 nM.[1][6][7] While the Kd for the R-enantiomer may differ, this provides a starting point. It is recommended to perform pilot experiments with a wide range of concentrations to determine the appropriate range for your specific assay conditions.
Q4: What factors can influence the aggregation of tau protein and potentially affect THK5351 R-enantiomer binding?
A4: The aggregation of tau protein is a complex process influenced by various cellular factors, which can in turn affect ligand binding.[8][9][10] These factors include:
-
Post-translational Modifications (PTMs): Phosphorylation, acetylation, glycosylation, and truncation of the tau protein can alter its conformation and aggregation propensity.[8][11]
-
Molecular Chaperones: Heat-shock proteins and other chaperones can modulate tau folding and aggregation.[9]
-
Presence of Co-factors: Negatively charged molecules like heparin and RNA can induce tau aggregation in vitro.[11] When designing your experiments, it is crucial to consider the source and preparation of your tau protein, as these factors can impact the binding kinetics of the THK5351 R-enantiomer.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Specific Binding Signal | Low Receptor Concentration: Insufficient amount of tau aggregates in the preparation. | Increase the concentration of your brain homogenate or purified tau protein. A typical range for membrane protein in many receptor assays is 100-500 µg.[4] |
| Radioligand Degradation: The radiolabeled R-enantiomer may be unstable under the experimental conditions. | Assess the stability of your radioligand over the incubation period. Consider storing aliquots at -80°C.[7] | |
| Suboptimal Incubation Time: The binding reaction may not have reached equilibrium. | Perform association kinetic experiments to determine the time required to reach equilibrium. | |
| Inconsistent Results Between Experiments | Variability in Tau Preparation: Differences in the aggregation state or PTMs of the tau protein. | Standardize the protocol for preparing tau aggregates. Characterize each batch to ensure consistency. |
| Pipetting Errors: Inaccurate dilutions of the radioligand or competitor. | Use calibrated pipettes and perform serial dilutions carefully. | |
| Temperature Fluctuations: Inconsistent incubation temperatures can affect binding affinity. | Use a temperature-controlled incubator or water bath for all binding assays. | |
| Difficulty in Achieving Saturation in Binding Assay | High Non-Specific Binding: NSB may be masking the specific binding at higher radioligand concentrations. | Refer to the troubleshooting steps for high NSB in the FAQ section. |
| Limited Solubility of the Radioligand: The R-enantiomer may precipitate at higher concentrations. | Determine the solubility limit of your radioligand in the assay buffer. Consider using a small percentage of a co-solvent like DMSO, ensuring it does not affect binding.[6] |
Experimental Protocols
Protocol 1: Saturation Binding Assay for THK5351 R-Enantiomer
This protocol aims to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of the radiolabeled THK5351 R-enantiomer to tau aggregates.
Materials:
-
Radiolabeled THK5351 R-enantiomer (e.g., [3H]THK5351 R-enantiomer)
-
Unlabeled THK5351 R-enantiomer
-
Brain homogenate from an Alzheimer's disease patient or purified tau aggregates
-
Assay Buffer (e.g., Phosphate-buffered saline (PBS) with 0.1% BSA)
-
Wash Buffer (e.g., ice-cold PBS)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and vials
-
Scintillation cocktail
Methodology:
-
Prepare a series of dilutions of the radiolabeled THK5351 R-enantiomer in the assay buffer. The concentration range should typically span from 0.1x to 10x the expected Kd.
-
Prepare tissue homogenates or purified tau aggregates at a concentration that yields a robust specific binding signal.
-
Set up the assay tubes in triplicate for total binding and non-specific binding.
-
Total Binding: Add a fixed amount of tissue homogenate and increasing concentrations of the radiolabeled THK5351 R-enantiomer.
-
Non-Specific Binding: Add a fixed amount of tissue homogenate, increasing concentrations of the radiolabeled THK5351 R-enantiomer, and a high concentration of unlabeled THK5351 R-enantiomer (e.g., 1000-fold excess) to saturate the specific binding sites.
-
-
Incubate the tubes at a constant temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus.
-
Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Analyze the data using non-linear regression analysis (e.g., one-site binding model) to determine the Kd and Bmax values.
Protocol 2: Competition Binding Assay for THK5351 R-Enantiomer
This protocol is used to determine the binding affinity (Ki) of an unlabeled compound by measuring its ability to compete with a fixed concentration of the radiolabeled THK5351 R-enantiomer.
Materials:
-
Same as Protocol 1, plus the unlabeled test compound.
Methodology:
-
Prepare a series of dilutions of the unlabeled test compound in the assay buffer.
-
Prepare tissue homogenates or purified tau aggregates as in Protocol 1.
-
Set up the assay tubes in triplicate.
-
Add a fixed concentration of the radiolabeled THK5351 R-enantiomer (typically at or below its Kd) to each tube.
-
Add increasing concentrations of the unlabeled test compound to the tubes.
-
Add a fixed amount of tissue homogenate to initiate the binding reaction.
-
Incubate, filter, and wash as described in Protocol 1.
-
Count the radioactivity on the filters.
-
Analyze the data using non-linear regression to determine the IC50 value (the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant determined from the saturation binding assay.
Data Presentation
Table 1: Hypothetical Kinetic Parameters for THK5351 Enantiomers
| Parameter | (S)-THK5351 | (R)-THK5351 (Hypothetical) | Reference Compound (e.g., THK5117) |
| Binding Affinity (Kd, nM) | 2.9[1][6][7] | To be determined experimentally | ~5.0 |
| Max. Binding Sites (Bmax, pmol/g tissue) | 368.3[1][6][7] | To be determined experimentally | ~300 |
| Association Rate (kon, M⁻¹s⁻¹) | To be determined experimentally | To be determined experimentally | To be determined experimentally |
| Dissociation Rate (koff, s⁻¹) | Faster than THK5117[1][2] | Slower than (S)-enantiomer (Hypothesized)[3] | Slower than (S)-THK5351 |
Visualizations
Caption: Workflow for Radioligand Binding Assay.
Caption: Troubleshooting Logic for Binding Assays.
Caption: Simplified Tau Aggregation and THK5351 Binding.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. 18F-THK5351: A Novel PET Radiotracer for Imaging Neurofibrillary Pathology in Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cellular factors modulating the mechanism of tau protein aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular factors modulating the mechanism of tau protein aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of THK5351 Enantiomers: Unraveling Binding Affinities for Tau Pathology and Off-Target Sites
For Immediate Release
This guide provides a detailed comparison of the binding affinities of the S- and R-enantiomers of THK5351, a radiotracer developed for the in vivo imaging of tau protein aggregates, a hallmark of Alzheimer's disease and other neurodegenerative disorders. While extensive research has characterized the S-enantiomer, [18F]THK-5351, data directly comparing its binding properties to the R-enantiomer remains limited in the public domain. This document synthesizes available data on [18F]THK-5351, including its affinity for tau aggregates and its significant off-target binding to monoamine oxidase B (MAO-B), and draws comparisons where data for other relevant compounds are available.
Executive Summary
[18F]THK-5351, the S-enantiomer, has demonstrated high affinity for tau pathology in human brain tissue.[1][2][3][4] However, a critical aspect of its binding profile is its notable affinity for MAO-B, which can confound the interpretation of positron emission tomography (PET) imaging results for tau.[5][6][7] This guide presents the available quantitative data on the binding affinities of [18F]THK-5351 to both its intended target (tau) and its primary off-target binding site (MAO-B). Detailed experimental protocols for the cited binding assays are also provided to ensure transparency and facilitate replication.
Quantitative Binding Affinity Data
Table 1: In Vitro Binding Affinity of [18F]THK-5351 to Tau Aggregates in Human Brain Tissue
| Brain Region | Target | Kd (nmol/L) | Bmax (pmol/g tissue) | Reference |
| Hippocampus (AD) | Tau Aggregates | 2.9 | 368.3 | [1][3][4] |
| Hippocampus (AD) | High-affinity site | 5.6 | 76 | [8][9] |
| Hippocampus (AD) | Super-high-affinity site | 0.0001 | - | [8][9] |
Table 2: In Vitro Binding Affinity and Inhibition Constants of THK5351 and Related Compounds
| Compound | Target | Ki (nM) | Brain Region | Reference |
| THK5351 | Tau (super-high affinity) | 0.0001 | Hippocampus (AD) | [8][9] |
| THK5351 | Tau (high affinity) | 16 | Hippocampus (AD) | [8][9] |
| THK5117 | Tau (super-high affinity) | 0.0003 | Hippocampus (AD) | [8][9] |
| THK5117 | Tau (high affinity) | 20 | Hippocampus (AD) | [8][9] |
| T807 | Tau (super-high affinity) | 0.0002 | Hippocampus (AD) | [8][9] |
| T807 | Tau (high affinity) | 78 | Hippocampus (AD) | [8][9] |
| THK5117 | MAO-B | 286 | Hippocampus | [9] |
| THK5117 | MAO-B | 148 | Putamen | [9] |
| T807 | MAO-B | 227 | Hippocampus | [9] |
| T807 | MAO-B | 135 | Putamen | [9] |
Experimental Protocols
Radioligand Binding Assays
Detailed protocols for in vitro radioligand binding assays are crucial for understanding the presented data. The following is a generalized protocol based on the methodologies cited in the literature.[8][10]
Objective: To determine the binding affinity (Kd) and density of binding sites (Bmax) of a radiolabeled ligand to its target in a specific tissue.
Materials:
-
Radiolabeled ligand (e.g., [3H]THK-5351 or [18F]THK-5351)
-
Unlabeled competing ligand
-
Postmortem human brain tissue homogenates (e.g., hippocampus from Alzheimer's disease patients)
-
Binding buffer (e.g., phosphate-buffered saline with 0.1% bovine serum albumin)
-
Glass fiber filters (pre-soaked in 0.3% polyethylenimine)
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Tissue Preparation: Frozen brain tissue is homogenized in a cold lysis buffer and centrifuged to pellet the cell membranes. The pellet is washed and resuspended in the binding buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Saturation Binding Assay:
-
A fixed amount of brain homogenate is incubated with increasing concentrations of the radiolabeled ligand.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled competing ligand.
-
The incubation is carried out at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).
-
-
Competition Binding Assay:
-
A fixed concentration of the radiolabeled ligand is incubated with brain homogenate and increasing concentrations of an unlabeled competing ligand.
-
-
Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
For saturation assays, the Kd and Bmax values are determined by non-linear regression analysis of the specific binding data (e.g., Scatchard plot).
-
For competition assays, the IC50 (concentration of competitor that inhibits 50% of specific binding) is determined, and the Ki (inhibition constant) is calculated using the Cheng-Prusoff equation.
-
Caption: Workflow for a typical radioligand binding assay.
Off-Target Binding to Monoamine Oxidase B (MAO-B)
A significant finding in the characterization of [18F]THK-5351 is its off-target binding to MAO-B.[5][6][7] This is a critical consideration for PET imaging studies, as MAO-B is widely expressed in the brain, and its levels can be altered in neurodegenerative diseases.[6][11]
Studies have shown that the administration of a MAO-B inhibitor, such as selegiline, significantly reduces the uptake of [18F]THK-5351 in the human brain, confirming the substantial contribution of MAO-B binding to the PET signal.[5][7][12] The binding affinity of [18F]THK-5351 to MAO-B is reportedly higher than its affinity for tau aggregates.[6] This off-target binding complicates the quantification of tau pathology and necessitates careful interpretation of imaging data.
Caption: Binding profile of [18F]THK-5351 showing on- and off-target interactions.
Comparison with THK5117
[18F]THK-5351 was developed as a second-generation tau PET tracer, aiming to improve upon the properties of its predecessor, [18F]THK-5117 (also an S-enantiomer). Comparative studies have shown that while both tracers bind to tau aggregates, [18F]THK-5351 exhibits more favorable pharmacokinetics, including faster clearance from white matter.[13][14] This faster clearance is advantageous for achieving a better signal-to-background ratio in PET imaging. In vitro studies have indicated that [18F]THK-5351 has a higher binding affinity for tau in Alzheimer's disease brain homogenates compared to [18F]THK-5117.[13]
Conclusion
The S-enantiomer, [18F]THK-5351, is a high-affinity radiotracer for tau aggregates. However, its significant off-target binding to MAO-B presents a major challenge for the accurate quantification of tau pathology in the brain. Researchers and clinicians utilizing [18F]THK-5351 for PET imaging must be aware of this dual binding profile and consider its implications when interpreting results. Further research is warranted to characterize the binding properties of the R-enantiomer of THK5351 to determine if it offers a more selective profile for tau imaging. The absence of such data currently limits a complete stereoselective comparison.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Monoamine oxidase B inhibitor, selegiline, reduces 18F-THK5351 uptake in the human brain [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical application of MAO‐B PET using 18F‐THK5351 in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monoamine oxidase B inhibitor, selegiline, reduces 18F-THK5351 uptake in the human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative binding properties of the tau PET tracers THK5117, THK5351, PBB3, and T807 in postmortem Alzheimer brains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative binding properties of the tau PET tracers THK5117, THK5351, PBB3, and T807 in postmortem Alzheimer brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Distribution Pattern of the Monoamine Oxidase B Ligand, 18F-THK5351, in the Healthy Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In Vivo Comparison of Tau Radioligands 18F-THK-5351 and 18F-THK-5317 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vivo Comparison of Tau Radioligands 18F-THK-5351 and 18F-THK-5317 - PubMed [pubmed.ncbi.nlm.nih.gov]
The S-Enantiomer of THK5351: A Clear Frontrunner in Tau PET Imaging Pharmacokinetics
A comparative analysis of the pharmacokinetic properties of THK5351 enantiomers reveals the superior profile of the (S)-form over the (R)-form for positron emission tomography (PET) imaging of tau pathology in neurodegenerative diseases. Preclinical studies robustly demonstrate that (S)-THK5351 exhibits faster clearance from the brain and blood, leading to a better signal-to-noise ratio and improved imaging contrast. This guide provides a detailed comparison of the pharmacokinetics of THK5351 enantiomers, supported by experimental data and protocols.
[18F]THK-5351, the optically pure (S)-enantiomer of the arylquinoline derivative, has emerged as a promising radiotracer for the in vivo visualization of neurofibrillary tangles, a hallmark of Alzheimer's disease.[1][2] Its development was driven by findings that the pharmacokinetic profiles of the S-enantiomers of this class of compounds were more favorable than those of their R-enantiomer counterparts.[1][3] This has been largely attributed to differences in their biological properties, such as metabolism and binding affinity for their target.[1][4]
In Vivo Pharmacokinetics: A Head-to-Head Comparison
While direct comparative pharmacokinetic studies on the enantiomers of THK5351 are limited, a key preclinical evaluation of the closely related [18F]THK-5105 enantiomers by Tago et al. provides critical insights into the differential behavior of the (S) and (R) forms.[5] The study's biodistribution data in mice clearly illustrates the pharmacokinetic advantages of the (S)-enantiomer.
Brain Uptake and Clearance
Biodistribution assays demonstrated that while both enantiomers of [18F]THK-5105 achieved high initial brain uptake, the (S)-enantiomer was eliminated more rapidly from the brain tissue.[5] This faster washout is a crucial characteristic for a PET tracer, as it reduces non-specific binding and enhances the contrast between target-rich and background regions.
| Time Point | (S)-[18F]THK-5105 (%ID/g) | (R)-[18F]THK-5105 (%ID/g) |
| 2 min | 5.83 ± 0.53 | 6.18 ± 0.41 |
| 10 min | 3.15 ± 0.29 | 4.01 ± 0.27 |
| 30 min | 1.48 ± 0.15 | 2.25 ± 0.19 |
| 60 min | 0.89 ± 0.09 | 1.45 ± 0.13 |
| Table 1: Comparative Brain Uptake of [18F]THK-5105 Enantiomers in Mice. Data represents the percentage of injected dose per gram of brain tissue (%ID/g) at various time points post-injection. The (S)-enantiomer shows a consistently faster clearance from the brain compared to the (R)-enantiomer.[5] |
Blood Clearance
Similarly, the clearance of the (S)-enantiomer from the blood was significantly faster than that of the (R)-enantiomer.[5] Rapid blood clearance contributes to a lower background signal in PET images, further improving the quality of the scan.
| Time Point | (S)-[18F]THK-5105 (%ID/g) | (R)-[18F]THK-5105 (%ID/g) |
| 10 min | 0.95 ± 0.11 | 1.35 ± 0.14 |
| 30 min | 0.48 ± 0.06 | 0.81 ± 0.09 |
| 60 min | 0.31 ± 0.04 | 0.55 ± 0.07 |
| Table 2: Comparative Blood Clearance of [18F]THK-5105 Enantiomers in Mice. The data shows a more rapid decline in the concentration of the (S)-enantiomer in the blood over time.[5] |
Off-Target Binding
A known challenge with the THK family of tracers is their off-target binding to monoamine oxidase-B (MAO-B).[4] While [18F]THK-5351 demonstrates a strong affinity for tau aggregates, its binding in areas like the basal ganglia has been attributed to MAO-B.[6][7] Further research is needed to fully characterize the differential off-target binding profiles of the individual enantiomers.
Experimental Protocols
The following are summaries of the key experimental methodologies employed in the pharmacokinetic and binding studies of THK5351 and its analogs.
In Vivo Biodistribution Studies in Mice
These studies are fundamental to assessing the pharmacokinetic profile of a radiotracer.
Figure 1: Workflow for in vivo biodistribution studies.
In Vitro Binding Assays
These assays are crucial for determining the binding affinity and specificity of the tracers to their target.
References
- 1. researchgate.net [researchgate.net]
- 2. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical Evaluation of [(18)F]THK-5105 Enantiomers: Effects of Chirality on Its Effectiveness as a Tau Imaging Radiotracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation of THK5351 R-enantiomer as a Suitable Negative Control in Monoamine Oxidase B Studies
For researchers, scientists, and drug development professionals, the selection of an appropriate negative control is paramount to the validity and interpretation of experimental data. This guide provides a comprehensive comparison of the R-enantiomer of THK5351 against its biologically active S-enantiomer, establishing its suitability as a negative control for in vitro and in vivo studies targeting monoamine oxidase B (MAO-B).
Introduction
THK5351, the S-enantiomer of a quinoline (B57606) derivative, was initially developed as a PET tracer for tau pathology but was subsequently found to exhibit high-affinity binding to monoamine oxidase B (MAO-B).[1][2][3] This off-target binding has been extensively characterized, and THK5351 is now often utilized as a tool for imaging MAO-B, which is upregulated in neuroinflammatory conditions such as astrogliosis. Given the stereospecificity of ligand-protein interactions, the R-enantiomer of THK5351 presents a theoretically ideal negative control. This guide presents the experimental evidence supporting this application.
Comparative Analysis of THK5351 Enantiomers
Table 1: Comparison of THK5351 Enantiomer Properties
| Feature | (S)-THK5351 | (R)-THK5351 | Rationale for Negative Control |
| Primary Target | Monoamine Oxidase B (MAO-B) | Expected to have minimal MAO-B binding | A suitable negative control should not interact with the target of interest. |
| Binding Affinity (MAO-B) | High (Kd in the low nanomolar range) | Significantly Lower | The large differential in binding affinity ensures that observed effects with the S-enantiomer are target-specific. |
| Biological Activity | Inhibition of MAO-B activity | Expected to be biologically inert towards MAO-B | Lack of biological activity confirms that any observed cellular or in vivo effects of the S-enantiomer are due to its interaction with MAO-B. |
| Chemical Properties | Identical to the R-enantiomer (except for optical rotation) | Identical to the S-enantiomer (except for optical rotation) | Using an enantiomer as a control minimizes confounding variables related to physicochemical properties such as solubility and stability. |
Experimental Protocols
To validate the use of the THK5351 R-enantiomer as a negative control, two key experiments are recommended: a competitive radioligand binding assay to determine binding affinity (Ki) and an enzyme inhibition assay to assess functional activity (IC50).
Competitive Radioligand Binding Assay for MAO-B
This assay quantifies the affinity of the test compounds (S- and R-enantiomers of THK5351) for MAO-B by measuring their ability to displace a known radiolabeled MAO-B ligand.
Materials:
-
Human recombinant MAO-B (or brain tissue homogenates known to express high levels of MAO-B)
-
A suitable radioligand for MAO-B (e.g., [³H]-L-Deprenyl)
-
(S)-THK5351 and (R)-THK5351
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions for both (S)-THK5351 and (R)-THK5351.
-
In a 96-well plate, incubate the MAO-B source with the radioligand at a concentration close to its Kd and varying concentrations of the test compounds.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a saturating concentration of a known MAO-B inhibitor, such as selegiline).
-
Incubate the plate to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the Ki value by non-linear regression analysis.
MAO-B Enzyme Inhibition Assay (Fluorometric)
This assay measures the functional consequence of binding by quantifying the inhibition of MAO-B's enzymatic activity.
Materials:
-
Human recombinant MAO-B
-
MAO-B substrate (e.g., kynuramine (B1673886) or tyramine)
-
A fluorescent probe that detects hydrogen peroxide (a byproduct of MAO-B activity)
-
Horseradish peroxidase (HRP)
-
(S)-THK5351 and (R)-THK5351
-
Assay buffer
-
A known MAO-B inhibitor as a positive control (e.g., selegiline)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of (S)-THK5351, (R)-THK5351, and the positive control.
-
Add the diluted compounds to the wells of a 96-well plate.
-
Add the MAO-B enzyme to the wells and pre-incubate to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of the MAO-B substrate, fluorescent probe, and HRP.
-
Measure the increase in fluorescence over time using a fluorescence plate reader.
-
Calculate the rate of reaction for each concentration of the test compounds.
-
Determine the IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, by plotting the reaction rate against the inhibitor concentration.
Visualizing the Rationale and Workflow
The following diagrams illustrate the theoretical basis for using the R-enantiomer as a negative control and the experimental workflow for its validation.
Caption: Differential binding of THK5351 enantiomers to MAO-B.
References
- 1. Clinical application of MAO‐B PET using 18F‐THK5351 in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Monoamine oxidase B inhibitor, selegiline, reduces 18F-THK5351 uptake in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
Cross-Reactivity of THK5351 (R)-enantiomer with Other Amyloids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of the (R)-enantiomer of THK5351 with various amyloid proteins. The information is compiled from available preclinical and clinical studies to offer a comprehensive overview for researchers in neurodegenerative diseases.
Executive Summary
THK5351 is a quinoline-derived ligand developed for the in vivo imaging of tau pathology using Positron Emission Tomography (PET). While the radiolabeled form, [¹⁸F]THK5351, is the (S)-enantiomer, which has been more extensively studied due to its favorable pharmacokinetic profile, understanding the binding characteristics of the (R)-enantiomer is crucial for a complete understanding of this chemical series. Preclinical studies have demonstrated that the (S)-enantiomers of arylquinoline derivatives, including THK5351, exhibit more favorable pharmacokinetics compared to their (R)-counterparts[1].
In vitro studies have shown that THK5351 has a high affinity for tau aggregates. However, a significant off-target binding to monoamine oxidase B (MAO-B) has been identified, which can complicate the interpretation of PET imaging results[2][3][4][5]. The selectivity of THK5351 for tau over β-amyloid (Aβ) has been established, with little to no binding to Aβ plaques observed in autoradiography studies[1]. Furthermore, studies on the (S)-enantiomer suggest a lack of binding to other amyloidogenic proteins such as α-synuclein and TDP-43[1]. Data specifically characterizing the cross-reactivity of the (R)-enantiomer is limited in the current literature.
Data Presentation: Binding Affinities and Selectivity
The following table summarizes the available quantitative data on the binding affinity of THK5351. It is important to note that most studies have been conducted on the (S)-enantiomer or do not specify the enantiomer used.
| Target | Ligand | Kd (nM) | Ki (nM) | Bmax (pmol/g) | Experimental System | Reference |
| Tau Aggregates | [¹⁸F]THK5351 (S) | 2.9 | 368.3 | AD hippocampal homogenates | [1] | |
| Tau Aggregates | [³H]THK5351 | 5.6 (Site 1) | 76 (Site 1) | Postmortem AD brain homogenates | [2][6] | |
| 1 (Site 2) | 40 (Site 2) | |||||
| Tau Aggregates | THK5351 | 0.0001 (Site 1) | Competition assay with [³H]THK5351 in AD hippocampus | [2][6] | ||
| 16 (Site 2) | ||||||
| MAO-B | THK5117 | 148 | Competition assay with [³H]l-deprenyl in putamen | [2][6] | ||
| MAO-B | T807 (Flortaucipir) | 135 | Competition assay with [³H]l-deprenyl in putamen | [2][6] |
Note: The data for THK5117 and T807 are provided for comparison as they are also first-generation tau PET tracers. The original studies for THK5351 binding did not always specify the enantiomer, but given the context of PET tracer development, it is likely the (S)-enantiomer was used.
Experimental Protocols
In Vitro Binding Assays
Objective: To determine the binding affinity (Kd) and density of binding sites (Bmax) of a radiolabeled ligand to its target in tissue homogenates.
Materials:
-
Postmortem brain tissue (e.g., hippocampus from Alzheimer's disease patients and healthy controls)
-
Radiolabeled ligand (e.g., [³H]THK5351 or [¹⁸F]THK5351)
-
Unlabeled ligand for competition assays
-
Binding buffer (e.g., Tris-HCl with additives)
-
Glass fiber filters
-
Scintillation fluid and counter or gamma counter
Protocol:
-
Tissue Homogenization: Brain tissue is homogenized in ice-cold binding buffer.
-
Incubation: Aliquots of the homogenate are incubated with increasing concentrations of the radiolabeled ligand. For competition studies, a fixed concentration of the radiolabeled ligand is co-incubated with increasing concentrations of the unlabeled ligand.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the protein-bound radioligand from the free radioligand in the solution.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation or gamma counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled ligand) from the total binding. Saturation binding data is analyzed using Scatchard plots or non-linear regression to determine Kd and Bmax. Competition data is analyzed to determine the Ki.
Autoradiography
Objective: To visualize the regional distribution of radioligand binding in brain sections.
Materials:
-
Cryo-sectioned postmortem brain tissue slides
-
Radiolabeled ligand (e.g., [³H]THK5351)
-
Incubation chambers
-
Phosphor imaging plates or film
-
Imaging system
Protocol:
-
Pre-incubation: Brain sections are pre-incubated in buffer to rehydrate the tissue and remove endogenous ligands.
-
Incubation: Sections are incubated with the radiolabeled ligand in a buffer solution. For non-specific binding, adjacent sections are incubated with the radiolabeled ligand and a high concentration of an unlabeled competitor.
-
Washing: Sections are washed in a series of ice-cold buffer solutions to remove unbound and non-specifically bound radioligand.
-
Drying: The washed sections are dried under a stream of cold air.
-
Exposure: The dried sections are apposed to a phosphor imaging plate or film for a specific duration depending on the radioisotope.
-
Imaging and Analysis: The imaging plate is scanned, or the film is developed to visualize the distribution and density of the radioligand binding. The signal intensity in different brain regions can be quantified.
Mandatory Visualizations
Caption: Workflow for in vitro radioligand binding assay.
Caption: Binding profile of THK5351.
Conclusion
The available evidence strongly suggests that THK5351 is a tau-selective ligand with high affinity for tau aggregates. Its cross-reactivity with β-amyloid, α-synuclein, and TDP-43 appears to be minimal, based on studies of the (S)-enantiomer. However, the significant off-target binding to MAO-B is a critical consideration for researchers using this compound, as it can lead to non-specific signals in PET imaging studies and may require pharmacological intervention (e.g., co-administration of an MAO-B inhibitor) to dissect the tau-specific signal[3].
Crucially, there is a notable lack of studies specifically characterizing the binding properties of the (R)-enantiomer of THK5351. While it is often assumed that enantiomers may have different biological activities, the extent to which the (R)-enantiomer's cross-reactivity profile differs from the (S)-enantiomer remains to be thoroughly investigated. Future studies should focus on directly comparing the binding affinities and selectivity of both enantiomers to provide a more complete picture of this class of compounds for their potential use in research and as diagnostic tools.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Comparative binding properties of the tau PET tracers THK5117, THK5351, PBB3, and T807 in postmortem Alzheimer brains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoamine oxidase B inhibitor, selegiline, reduces 18F-THK5351 uptake in the human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regional cerebral THK5351 accumulations correlate with neuropsychological test scores in Alzheimer continuum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical validity of increased cortical binding of tau ligands of the THK family and PBB3 on PET as biomarkers for Alzheimer’s disease in the context of a structured 5-phase development framework - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative binding properties of the tau PET tracers THK5117, THK5351, PBB3, and T807 in postmortem Alzheimer brains - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of THK5351 R enantiomer with other tau tracers
A Head-to-Head Comparison of [18F]THK-5351 and Other Tau PET Tracers
An In-depth Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the first-generation tau Positron Emission Tomography (PET) tracer, [18F]THK-5351, with other notable tau tracers. It synthesizes key performance data from in vitro and in vivo studies, outlines experimental methodologies, and visualizes critical relationships to support researchers in the field of neurodegenerative diseases.
A Note on Chirality: It is important to clarify that [18F]THK-5351 is the S-enantiomer of THK-5151.[1] Preclinical studies have consistently shown that the S-enantiomers of the THK arylquinoline derivatives possess more favorable pharmacokinetic profiles and higher binding affinity for tau aggregates compared to their R-enantiomer counterparts.[2] Therefore, this guide focuses on the extensively studied S-enantiomer, [18F]THK-5351.
Development and Lineage of THK Tracers
The development of [18F]THK-5351 represents a strategic evolution from its predecessors, aimed at improving imaging characteristics for visualizing tau pathology in Alzheimer's disease (AD). The modifications were designed to reduce lipophilicity and enhance binding kinetics.
Quantitative Data Presentation
The performance of a PET tracer is defined by its binding characteristics and in vivo behavior. The following tables summarize quantitative data comparing [18F]THK-5351 with its predecessor, [18F]THK-5117, and other first-generation tracers like PBB3 and T807 (Flortaucipir/AV-1451).
Table 1: In Vitro Binding Characteristics
This table outlines the binding affinity (Kd and Ki) of various tracers to tau aggregates in postmortem Alzheimer's disease brain tissue. Lower values indicate higher binding affinity.
| Tracer | Target/Assay | Binding Affinity (Kd/Ki) | Source(s) |
| [18F]THK-5351 | AD Hippocampal Homogenates | Kd = 2.9 nM | [3] |
| AD Brain Homogenates (Site 1) | Kd1 = 5.6 nM | [1] | |
| AD Brain Homogenates (Site 2) | Kd2 = 1.0 nM | [1] | |
| Competition vs. 3H-THK-5351 (Hippocampus) | Ki (super-high) = 0.1 pM | [1] | |
| Competition vs. 3H-THK-5351 (Hippocampus) | Ki (high) = 16 nM | [1] | |
| [18F]THK-5117 | Competition vs. 3H-THK-5351 (Hippocampus) | Ki (super-high) = 0.3 pM | [1] |
| Competition vs. 3H-THK-5351 (Hippocampus) | Ki (high) = 20 nM | [1] | |
| [18F]T807 (AV-1451) | Competition vs. 3H-THK-5351 (Hippocampus) | Ki (super-high) = 0.2 pM | [1] |
| Competition vs. 3H-THK-5351 (Hippocampus) | Ki (high) = 78 nM | [1] |
Data indicates that [18F]THK-5351 demonstrates high affinity for tau aggregates, comparable to or greater than other first-generation tracers, and reveals multiple binding sites with varying affinities.[1]
Table 2: In Vivo Performance and Pharmacokinetics
This table compares the in vivo characteristics of [18F]THK-5351 and its direct predecessor, [18F]THK-5317. Favorable characteristics include faster clearance from non-target regions (e.g., white matter) and higher signal (DVR) in regions with tau pathology.
| Parameter | [18F]THK-5351 | [18F]THK-5317 | Key Finding | Source(s) |
| Lipophilicity (LogP) | 1.5 | 2.3 | Lower lipophilicity contributes to reduced nonspecific white matter binding. | [4] |
| Cerebellar Gray Matter Clearance | Faster | Slower | Favorable kinetics for use as a reference region. | [4][5] |
| Cortical White Matter Clearance | Faster | Slower | Reduced off-target signal and improved image contrast. | [4][5] |
| Distribution Volume Ratio (DVR) | Higher in tau-rich regions | Lower in tau-rich regions | Better signal for detecting tau pathology. | [4][5] |
| SUVR Stability Window | 50-70 min post-injection | 50-70 min post-injection | Similar optimal timing for static imaging protocols. | [4][5] |
In direct head-to-head comparisons, [18F]THK-5351 consistently shows more favorable pharmacokinetics and superior imaging characteristics for detecting AD-related tau pathology than [18F]THK-5317.[4][5][6]
Selectivity and Off-Target Binding
A critical aspect of any PET tracer is its selectivity for the target protein over other molecules. While developed for tau, [18F]THK-5351 has known off-target binding, primarily to Monoamine Oxidase B (MAO-B).[7][8][9]
-
Selectivity for Tau: In vitro studies confirmed that [18F]THK-5351 binding correlates with the amount of insoluble tau but not with amyloid-β.[2] Autoradiography also showed it does not bind to amyloid, α-synuclein, or TDP-43 deposits.[2]
-
MAO-B Off-Target Binding: Significant binding of [18F]THK-5351 to MAO-B, an enzyme highly expressed in astrocytes, has been demonstrated.[7][9] This means the PET signal may reflect not only tau pathology but also reactive astrogliosis, a marker of neuroinflammation.[10][11] This off-target binding is a limitation for its specific use as a tau marker but opens possibilities for it to serve as a composite marker for both tau deposition and neuroinflammatory processes.[8][10]
-
Comparison with other tracers: Off-target binding in the basal ganglia is a common issue for first-generation tau tracers.[12] Studies have shown that both THK compounds and T807 (AV-1451) exhibit binding to MAO-B.[13] However, second-generation tracers like [18F]RO948 and [18F]MK-6240 show reduced off-target binding in the basal ganglia and choroid plexus compared to [18F]flortaucipir (AV-1451).[14][15]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of findings. Below are summaries of key experimental protocols used in the evaluation of [18F]THK-5351.
Experimental Workflow for Tau Tracer Evaluation
The development and validation of a novel tau PET tracer follows a structured pipeline from initial in vitro characterization to in vivo human studies.
In Vitro Binding Assays
-
Objective: To determine the binding affinity (Kd) and selectivity of the tracer for tau aggregates.
-
Protocol Summary:
-
Tissue Preparation: Postmortem human brain tissue from confirmed AD patients and healthy controls is homogenized.[16]
-
Saturation Assay: Brain homogenates are incubated with increasing concentrations of the radiolabeled tracer (e.g., [18F]THK-5351) to determine total binding. Nonspecific binding is determined in the presence of a high concentration of a non-radiolabeled competitor. Specific binding is calculated by subtracting nonspecific from total binding.[2]
-
Competition Assay: Homogenates are incubated with a fixed concentration of the radiolabeled tracer and varying concentrations of non-radiolabeled competitor compounds (e.g., THK-5351, T807, PBB3) to determine their inhibition constant (Ki).[1]
-
Detection: The amount of bound radioactivity is measured using liquid scintillation counting or a gamma counter.
-
Analysis: Data are analyzed using Scatchard plots (for saturation assays) or nonlinear regression (for competition assays) to calculate Kd, Bmax (maximum number of binding sites), and Ki values.[2]
-
In Vitro Autoradiography
-
Objective: To visualize the regional binding pattern of the tracer and compare it with the known distribution of tau pathology.
-
Protocol Summary:
-
Tissue Preparation: Cryostat-cut sections (e.g., 10-20 µm thick) of frozen postmortem human brain tissue are mounted on slides.[16]
-
Incubation: Slides are incubated with a solution containing the radiolabeled tracer (e.g., [3H]THK-5351). Adjacent sections are used for determining nonspecific binding by adding a high concentration of a competitor.
-
Washing & Drying: Slides are washed in buffer to remove unbound tracer and then dried.
-
Imaging: Slides are exposed to a phosphor imaging plate or nuclear emulsion film.[16] The resulting images show the distribution and density of tracer binding.
-
Validation: The autoradiography signal is compared with adjacent sections stained with tau-specific antibodies (immunohistochemistry) to confirm binding to neurofibrillary tangles.[2]
-
Human PET Imaging
-
Objective: To evaluate the tracer's in vivo pharmacokinetics, safety, and ability to quantify tau burden in living subjects.
-
Protocol Summary:
-
Participant Recruitment: Subjects (healthy controls and patients with suspected AD) are recruited.
-
Tracer Administration: A bolus of the radiotracer (e.g., ~185 MBq of [18F]THK-5351) is injected intravenously.[2][17]
-
Dynamic PET Scanning: Dynamic imaging is performed for 60-90 minutes immediately following injection to capture the kinetic profile of the tracer.[5][17]
-
Image Analysis:
-
Kinetic Modeling: Time-activity curves are generated for various brain regions. Methods like the multilinear reference tissue model (MRTM2) or Logan graphical analysis are used to calculate the Distribution Volume Ratio (DVR), an index of specific tracer binding. The cerebellar gray matter is often used as a reference region.[4][5]
-
SUVR Calculation: For static imaging, the Standardized Uptake Value Ratio (SUVR) is calculated from images acquired during a specific time window (e.g., 40-60 or 50-70 minutes post-injection for THK-5351).[2][4][18] The average uptake in a target region is normalized to the uptake in the cerebellar gray matter.
-
-
MRI Coregistration: A T1-weighted MRI is acquired for each subject to allow for anatomical delineation of regions of interest and partial volume correction.[18]
-
Conclusion
[18F]THK-5351 is a first-generation tau PET tracer that represented a significant improvement over its immediate predecessors, offering higher binding affinity, faster kinetics, and reduced white matter retention.[2] Its regional binding pattern in AD patients corresponds well with the known distribution of tau pathology.[19] However, its utility as a specific tau biomarker is complicated by significant off-target binding to MAO-B.[9] This characteristic means the tracer may simultaneously provide information on both tauopathy and astrogliosis, a feature that could be valuable for studying neuroinflammation but requires careful interpretation.[10]
For researchers focusing purely on quantifying tau deposits without the confound of neuroinflammation, second-generation tracers such as [18F]MK-6240 and [18F]RO948, which demonstrate lower off-target binding, may be more suitable alternatives.[14][15] The choice of tracer will ultimately depend on the specific research question, whether it is the specific quantification of tau pathology, the investigation of related neuroinflammatory processes, or the differential diagnosis of various tauopathies.
References
- 1. Comparative binding properties of the tau PET tracers THK5117, THK5351, PBB3, and T807 in postmortem Alzheimer brains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In Vivo Comparison of Tau Radioligands 18F-THK-5351 and 18F-THK-5317 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Comparison of Tau Radioligands 18F-THK-5351 and 18F-THK-5317 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Increased Uptake of 18 F-THK5351 in Glioblastoma But Not in Metastatic Brain Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical application of MAO‐B PET using 18F‐THK5351 in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | 18F-THK5351 Positron Emission Tomography Imaging in Neurodegenerative Tauopathies [frontiersin.org]
- 10. 18F–THK–5351, Fluorodeoxyglucose, and Florbetaben PET Images in Atypical Alzheimer’s Disease: A Pictorial Insight into Disease Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Longitudinal Assessment of Tau-Associated Pathology by 18F-THK5351 PET Imaging: A Histological, Biochemical, and Behavioral Study [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. Head-to-head comparison of tau positron emission tomography tracers [18F]flortaucipir and [18F]RO948 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Direct Comparison of the Tau PET Tracers 18F-Flortaucipir and 18F-MK-6240 in Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Validating novel tau PET tracer [F-18]-AV-1451 (T807) on postmortem brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Perfusion-Phase [18F]THK5351 Tau-PET Imaging as a Surrogate Marker for Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitative evaluation of tau PET tracers 18F-THK5351 and 18F-AV-1451 in Alzheimer’s disease with standardized uptake value peak-alignment (SUVP) normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dual tracer tau PET imaging reveals different molecular targets for 11C-THK5351 and 11C-PBB3 in the Alzheimer brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Stereospecificity of THK5351's Interaction with Tau: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The development of effective diagnostic and therapeutic agents for tauopathies, such as Alzheimer's disease, hinges on a precise understanding of the molecular interactions between imaging probes and their targets. This guide provides a detailed comparison of the PET tracer THK5351 and its related compounds, with a focus on the stereospecificity of its binding to tau protein aggregates. Experimental data is presented to offer a clear, evidence-based perspective for researchers in the field.
Comparative Binding Affinities of THK5351 and Related Tracers
The stereochemistry of a PET tracer can significantly influence its binding affinity and pharmacokinetic properties. THK5351 is the S-enantiomer of a derivative of THK-5117. Preclinical studies have consistently demonstrated that the S-enantiomers of these arylquinoline derivatives possess more favorable pharmacokinetic profiles compared to their R-enantiomer counterparts[1].
In vitro binding assays using brain homogenates from patients with Alzheimer's disease have been instrumental in quantifying the binding characteristics of these tracers. The data consistently show that THK5351 has a higher affinity for tau aggregates compared to its racemic precursor, THK-5117[2][3][4]. Competition studies have further elucidated the binding sites, revealing that THK5351, THK5117, and another prominent tau tracer, T807 (flortaucipir), likely target similar binding sites on the tau fibril, albeit with different affinities[5].
| Tracer | Target | Binding Affinity (Kᵢ) | Binding Affinity (Kᵈ) | Bₘₐₓ (pmol/g) | Reference |
| ³H-THK5351 | Tau (AD Hippocampus) | 0.1 pM (super-high), 16 nM (high) | 5.6 nM, 1 nM | 76, 40 | [5] |
| ³H-THK5351 | Tau (AD Hippocampus) | 2.9 nM | 368.3 | [6] | |
| THK5117 | Tau (AD Hippocampus) | 0.3 pM (super-high), 20 nM (high) | [5] | ||
| T807 (AV1451) | Tau (AD Hippocampus) | 0.2 pM (super-high), 78 nM (high) | [5] |
Table 1: Comparative in vitro binding affinities of various tau PET tracers. This table summarizes the dissociation constants (Kd) and inhibition constants (Ki) for THK5351 and other relevant tracers, demonstrating the high affinity of THK5351 for tau aggregates.
In Vivo Performance and Pharmacokinetics
The favorable in vitro binding profile of THK5351 translates to improved performance in in vivo PET imaging studies. Compared to THK-5317 (the S-enantiomer of THK-5117), THK5351 exhibits more favorable pharmacokinetics, including faster clearance from white matter[2]. This rapid washout from non-target tissues leads to a higher signal-to-background ratio, enabling clearer and more accurate visualization of tau pathology in the brain[3][4][7]. First-in-human PET studies have confirmed that ¹⁸F-THK5351 demonstrates faster kinetics and lower retention in subcortical white matter compared to ¹⁸F-THK5117[3][4].
However, it is crucial to acknowledge the challenge of off-target binding. Studies have indicated that THK compounds, including THK5351, can bind to monoamine oxidase B (MAO-B)[5][8][9][10]. This off-target binding is a potential confounding factor in the interpretation of PET images and is an active area of research to improve the specificity of next-generation tau tracers.
Experimental Protocols
To ensure the reproducibility and rigorous evaluation of tracer performance, detailed experimental protocols are essential. Below are summaries of key methodologies used to characterize the stereospecificity of THK5351.
In Vitro Competitive Binding Assays
This method is used to determine the relative binding affinity of a test compound (e.g., unlabeled THK5351, THK5117, T807) by measuring its ability to displace a radiolabeled ligand (e.g., ³H-THK5351) from its target (tau aggregates in brain homogenates).
-
Tissue Preparation: Postmortem human brain tissue from confirmed Alzheimer's disease cases and healthy controls is used. The hippocampus, a region with high tau pathology, is often selected. The tissue is homogenized in a suitable buffer (e.g., Tris-HCl).
-
Assay Incubation: A constant concentration of the radiolabeled ligand (³H-THK5351) is incubated with the brain homogenates in the presence of increasing concentrations of the unlabeled competitor compounds.
-
Separation of Bound and Free Ligand: After reaching equilibrium, the mixture is filtered through glass fiber filters to separate the protein-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data is analyzed using non-linear regression to calculate the IC₅₀ (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then determined using the Cheng-Prusoff equation.
Autoradiography
Autoradiography provides a visual representation of the spatial distribution of radioligand binding in tissue sections, allowing for a direct comparison with the histopathological distribution of tau pathology.
-
Tissue Sectioning: Frozen postmortem brain tissue sections (typically 10-20 µm thick) are cut using a cryostat.
-
Incubation: The sections are incubated with a solution containing the radiolabeled tracer (e.g., ¹⁸F-THK5351).
-
Washing: Non-specific binding is removed by washing the sections in buffer.
-
Exposure: The labeled sections are apposed to a phosphor imaging plate or autoradiographic film.
-
Imaging and Analysis: The resulting image shows the distribution and density of the tracer binding, which can be correlated with immunohistochemical staining for tau on adjacent sections.
In Vivo PET Imaging
Positron Emission Tomography (PET) allows for the non-invasive visualization and quantification of tau pathology in the living human brain.
-
Radiotracer Administration: A bolus of the radiolabeled tracer (e.g., ¹⁸F-THK5351) is injected intravenously into the subject.
-
Dynamic Scanning: Dynamic PET scans are acquired over a period of time (e.g., 90 minutes) to measure the uptake and clearance of the tracer from different brain regions.
-
Image Reconstruction and Analysis: The PET data is reconstructed to generate images of tracer distribution. Kinetic modeling is often applied to quantify the binding potential or standardized uptake value ratios (SUVR) in various regions of interest, typically using the cerebellum as a reference region.
-
Comparison: The imaging characteristics, such as kinetics, contrast, and white matter retention, are compared between different tracers (e.g., THK5351 vs. THK5117) in the same subjects or in different cohorts.
Visualizing the Experimental Workflow and Binding Interactions
To further clarify the processes and concepts discussed, the following diagrams have been generated.
Figure 1: Experimental workflow for confirming the stereospecificity of THK5351.
Figure 2: Stereospecific interaction of THK5351 and its enantiomer with a tau fibril.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vivo Comparison of Tau Radioligands 18F-THK-5351 and 18F-THK-5317 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. 18F-THK5351: A Novel PET Radiotracer for Imaging Neurofibrillary Pathology in Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative binding properties of the tau PET tracers THK5117, THK5351, PBB3, and T807 in postmortem Alzheimer brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. auntminnie.com [auntminnie.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | 18F-THK5351 Positron Emission Tomography Imaging in Neurodegenerative Tauopathies [frontiersin.org]
Comparative Off-Target Binding Profile of THK5351 S and R Enantiomers: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the off-target binding profiles of the (S) and (R)-enantiomers of THK5351, a radiotracer developed for positron emission tomography (PET) imaging of tau pathology in neurodegenerative diseases. Understanding the off-target binding, particularly to monoamine oxidases (MAO-A and MAO-B), is crucial for the accurate interpretation of PET imaging data in preclinical and clinical research.
Introduction
THK5351, the (S)-enantiomer of the THK5151 series, has demonstrated high affinity for tau aggregates. However, subsequent studies have revealed significant off-target binding, primarily to monoamine oxidase-B (MAO-B), which can confound the interpretation of tau PET imaging results.[1][2][3][4] This guide synthesizes available data on the comparative binding affinities of both the (S) and (R)-enantiomers of THK5351 to MAO-A and MAO-B, providing researchers with a comprehensive overview to inform their study design and data analysis.
Quantitative Off-Target Binding Data
The following table summarizes the in vitro binding affinities (dissociation constant, Kd, and inhibition constant, Ki) of the (S) and (R)-enantiomers of THK5351 for MAO-A and MAO-B.
| Compound | Target | Binding Affinity (nM) |
| (S)-THK5351 | MAO-B | Kd: 37[5] |
| MAO-A | Data not available | |
| (R)-THK5351 | MAO-B | Data not available |
| MAO-A | Data not available |
Experimental Protocols
The determination of binding affinities of THK5351 enantiomers to MAO enzymes typically involves in vitro radioligand binding assays. Below is a generalized protocol based on standard methods described in the literature.
In Vitro Competition Binding Assay for MAO-B
This assay measures the ability of a test compound (e.g., (S)-THK5351 or (R)-THK5351) to compete with a known radioligand for binding to MAO-B.
Materials:
-
Radioligand: [³H]-L-Deprenyl (a selective MAO-B inhibitor).
-
Enzyme Source: Human recombinant MAO-B or brain tissue homogenates known to express high levels of MAO-B (e.g., putamen).[6]
-
Test Compounds: Unlabeled (S)-THK5351 and (R)-THK5351 at various concentrations.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Incubation: A mixture containing the enzyme source, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound is incubated in the assay buffer.
-
Equilibrium: The incubation is carried out for a sufficient time at a specific temperature (e.g., room temperature) to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid vacuum filtration through glass fiber filters. The filters trap the enzyme-ligand complexes.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow
The following diagram illustrates the general workflow of an in vitro competition binding assay.
In vitro competition binding assay workflow.
Discussion
The available data robustly demonstrates that (S)-THK5351 exhibits high-affinity binding to MAO-B, a critical consideration for researchers using this tracer for tau imaging.[5] This off-target binding can lead to an overestimation of tau pathology, particularly in brain regions with high MAO-B expression, such as the basal ganglia.[2][4] The lack of publicly available, direct comparative binding data for the (R)-enantiomer of THK5351 presents a significant knowledge gap. Future studies directly comparing the binding affinities of both enantiomers to MAO-A and MAO-B are warranted to fully characterize their off-target binding profiles. Such data would be invaluable for the development of more specific tau PET tracers and for the retrospective analysis of existing imaging data. Researchers should exercise caution when interpreting (S)-THK5351 PET data and consider co-administration with an MAO-B inhibitor or the use of alternative tau tracers with a more favorable off-target binding profile where appropriate.
References
- 1. Increased Uptake of 18 F-THK5351 in Glioblastoma But Not in Metastatic Brain Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monoamine oxidase B inhibitor, selegiline, reduces 18F-THK5351 uptake in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monoamine Oxidase B Binding of 18F-THK5351 to Visualize Glioblastoma and Associated Gliosis: An Autopsy-Confirmed Case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical application of MAO‐B PET using 18F‐THK5351 in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monoamine oxidase binding not expected to significantly affect [18F]flortaucipir PET interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
In Vivo Imaging Comparison of THK5351 Enantiomers in Animal Models: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo imaging performance of the enantiomers of THK5351, a notable radiotracer for the detection of tau pathology in neurodegenerative diseases. The content is based on preclinical data from animal models, offering insights into their differential binding affinities, pharmacokinetic profiles, and overall suitability for imaging applications.
Introduction to THK5351 and its Enantiomers
THK5351 is a fluorine-18 (B77423) labeled arylquinoline derivative developed for positron emission tomography (PET) imaging of neurofibrillary tangles (NFTs), a hallmark of Alzheimer's disease and other tauopathies. It is the (S)-enantiomer of the racemic compound previously known as THK5117. The chirality of the molecule plays a crucial role in its biological activity and imaging characteristics. Preclinical studies have consistently demonstrated that the (S)-enantiomers of the THK series of compounds possess more favorable properties for in vivo tau imaging compared to their (R)-enantiomers or the racemic mixture.[1]
Comparative In Vitro Binding Properties
In vitro studies are fundamental in characterizing the binding affinity and specificity of a radiotracer to its target. While direct comparative binding data for the (R)-enantiomer of THK5351 is limited in publicly available literature, studies on analogous THK compounds and qualitative statements regarding THK5351's development indicate a higher affinity of the (S)-enantiomer for tau aggregates.
Below is a summary of the binding properties of (S)-THK5351, often compared to its racemic form, THK5117.
| Parameter | (S)-THK5351 | THK5117 (Racemate) | Reference Brain Tissue |
| Binding Affinity (Kd, nM) | High | Moderate | AD Hippocampal Homogenates |
| Selectivity | High for Tau over Aβ | High for Tau over Aβ | AD Brain Sections |
| White Matter Binding | Lower | Higher | In vitro dissociation assays |
In Vivo Pharmacokinetics in Animal Models
The pharmacokinetic profile of a PET tracer is critical for its utility in living subjects. Key parameters include the rate of brain uptake, clearance from the brain and blood, and metabolic stability. The (S)-enantiomer, THK5351, has been shown to exhibit more favorable pharmacokinetics than its racemic counterpart and, by extension, the (R)-enantiomer.
Table 2: In Vivo Pharmacokinetic Comparison in Rodent Models
| Parameter | (S)-THK5351 | (R)-Enantiomer (Inferred) | THK5117 (Racemate) | Animal Model |
| Brain Uptake | Rapid | Slower | Rapid | Mice |
| Brain Washout | Faster | Slower | Slower | Mice |
| Blood Clearance | Faster | Slower | Slower | Mice |
| In Vivo Kinetics | Favorable | Less Favorable | Less Favorable | Rodents |
| Defluorination | Not significant | Not reported | Not significant | Mice |
Note: Data for the (R)-enantiomer is inferred from qualitative statements in the literature indicating its less favorable kinetic profile.
In Vivo Imaging Performance
PET imaging studies in animal models of tauopathy have demonstrated the superior imaging characteristics of [18F]THK5351 compared to the racemic mixture. The faster kinetics and lower non-specific binding of the (S)-enantiomer result in images with higher contrast and a better signal-to-background ratio.
Table 3: In Vivo PET Imaging Performance in Animal Models
| Imaging Characteristic | [18F]THK5351 ((S)-enantiomer) | [18F]THK5117 (Racemate) | Animal Model |
| Image Contrast | Higher | Lower | Transgenic Tau Mice |
| Signal-to-Background Ratio | Higher | Lower | Transgenic Tau Mice |
| White Matter Retention | Lower | Higher | Rodents |
| Target-to-Cerebellum Ratio | Higher | Lower | Rodents |
Experimental Protocols
In Vitro Binding Assays
Objective: To determine the binding affinity and density of the radiotracer to tau aggregates in postmortem human brain tissue.
Methodology:
-
Tissue Preparation: Postmortem brain tissue from confirmed Alzheimer's disease patients and healthy controls is homogenized in a suitable buffer (e.g., phosphate-buffered saline).
-
Saturation Binding Assay: Brain homogenates are incubated with increasing concentrations of the radiolabeled ligand ([3H]THK5351 or [3H]THK5117) to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax). Non-specific binding is determined in the presence of a high concentration of the unlabeled compound.
-
Competition Binding Assay: To assess selectivity, homogenates are incubated with a fixed concentration of the radiolabeled ligand in the presence of increasing concentrations of competing ligands (e.g., unlabeled THK5351, amyloid-β tracers).
-
Data Analysis: The binding data is analyzed using non-linear regression to calculate Kd and Bmax values.
In Vivo Biodistribution and Pharmacokinetics in Rodents
Objective: To evaluate the brain uptake, clearance, and overall pharmacokinetic profile of the radiotracer in living animals.
Methodology:
-
Animal Model: Normal mice (e.g., ICR or C57BL/6) are typically used for initial pharmacokinetic studies.
-
Radiotracer Administration: A bolus of the radiolabeled tracer ([18F]THK5351 or its enantiomer/racemate) is injected intravenously via the tail vein.
-
Tissue Harvesting: At various time points post-injection (e.g., 2, 10, 30, 60 minutes), animals are euthanized, and brains and blood samples are collected.
-
Radioactivity Measurement: The radioactivity in the brain and blood is measured using a gamma counter. Brain uptake is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
Metabolite Analysis: Blood samples are analyzed using techniques like radio-HPLC to determine the percentage of the parent compound versus radiometabolites over time.
Micro-PET Imaging in Transgenic Animal Models
Objective: To visualize the in vivo distribution of the radiotracer and its binding to tau pathology in a disease-relevant animal model.
Methodology:
-
Animal Model: Transgenic mouse models that develop tau pathology (e.g., P301S or rTg4510 mice) are used.
-
Radiotracer Injection: The animal is anesthetized and injected with a dose of the [18F]-labeled tracer.
-
PET Scanning: Dynamic or static PET scans are acquired over a specified period (e.g., 0-90 minutes).
-
Image Analysis: PET images are reconstructed and can be co-registered with anatomical images (e.g., MRI or CT). Regions of interest (ROIs) are drawn to quantify tracer uptake, often expressed as the Standardized Uptake Value (SUV) or the ratio of uptake in a target region to a reference region (e.g., cerebellum) to generate SUVRs.
-
Post-mortem Validation: After the final imaging session, brain tissue is often collected for autoradiography and immunohistochemistry to correlate the in vivo PET signal with the underlying tau pathology.
Visualized Workflows
Caption: Workflow for In Vitro Binding Assays.
Caption: Workflow for In Vivo Pharmacokinetic Studies.
Caption: Workflow for Micro-PET Imaging Studies.
Conclusion
The available preclinical evidence strongly indicates that the (S)-enantiomer of THK5351 is the superior candidate for in vivo tau imaging. Its favorable pharmacokinetic profile, characterized by rapid brain uptake and washout, coupled with lower non-specific binding, leads to enhanced image quality and more reliable quantification of tau pathology in animal models. These findings have guided the clinical development of tau PET tracers, with a clear preference for enantiomerically pure compounds to maximize diagnostic accuracy and sensitivity. Researchers and drug development professionals should consider these stereoselective differences when selecting and evaluating tau imaging agents for their studies.
References
Validating the Chiral Purity of Synthesized (R)-THK5351: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral compounds is a critical step in preclinical and clinical development. This guide provides a comparative overview of the validation of the chiral purity of the synthesized (R)-enantiomer of THK5351, a notable tau PET tracer.
While the (S)-enantiomer of THK5351, known as [¹⁸F]THK-5351, has been extensively studied and utilized as a potent radiotracer for imaging neurofibrillary pathology in Alzheimer's disease, data specifically detailing the synthesis and chiral purity validation of the (R)-enantiomer is less prevalent in publicly available literature.[1][2][3] Preclinical studies have consistently demonstrated that the (S)-enantiomers of arylquinoline derivatives, the class of compounds to which THK5351 belongs, exhibit more favorable pharmacokinetic profiles compared to their (R)-counterparts.[1] This has led to a primary focus on the development of the optically pure (S)-enantiomer for clinical applications.
This guide will therefore focus on the established principles and methodologies for chiral purity validation, drawing comparisons from the well-documented (S)-THK5351 and its racemic precursors.
Comparative Performance of THK5351 Enantiomers
The decision to advance the (S)-enantiomer of THK5351 was based on its superior performance characteristics compared to both its racemic form and, by extension, the (R)-enantiomer. The following table summarizes the key performance indicators of [¹⁸F]THK-5351 (the S-enantiomer) in comparison to its racemic predecessor, [¹⁸F]THK5117.
| Parameter | [¹⁸F]THK-5351 (S-enantiomer) | [¹⁸F]THK5117 (Racemic) | Significance of Enantiomeric Purity |
| Binding Affinity (Kd) | 2.9 nM | Higher Kd (lower affinity) | The pure (S)-enantiomer demonstrates a higher binding affinity to tau aggregates, leading to a stronger and more specific signal in PET imaging.[1][4] |
| Dissociation from White Matter | Faster dissociation | Slower dissociation | Faster dissociation from non-target areas like white matter reduces non-specific binding and improves the signal-to-background ratio.[1] |
| In Vivo Kinetics | Faster clearance | Slower clearance | Favorable pharmacokinetics of the (S)-enantiomer allow for quicker imaging protocols and result in a higher quality PET signal.[5][6] |
| Signal-to-Background Ratio | Higher | Lower | The combination of higher affinity and faster clearance from non-target tissues results in a significantly better signal-to-background ratio for the pure (S)-enantiomer.[1] |
Experimental Protocols for Chiral Purity Validation
General Chiral HPLC Method
Objective: To separate and quantify the (R)- and (S)-enantiomers of THK5351 to determine the enantiomeric excess of the synthesized (R)-THK5351.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or radiometric detector.
Chromatographic Conditions (Representative):
-
Chiral Stationary Phase (CSP): A polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC) is often effective for separating enantiomers of this structural class.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically used. The exact ratio is optimized to achieve baseline separation of the enantiomers. A small amount of an additive, such as diethylamine, may be included to improve peak shape.
-
Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.
-
Detection: UV absorbance at a wavelength where the compound exhibits maximum absorbance (e.g., ~254 nm or ~360 nm). If working with a radiolabeled compound, a radiometric detector would be used.
-
Column Temperature: Maintained at a constant temperature (e.g., 25°C) to ensure reproducibility.
Validation Parameters:
-
Specificity: The ability of the method to separate the two enantiomers from each other and from any synthesis-related impurities.
-
Linearity: The response of the detector should be linear over a range of concentrations of the minor enantiomer.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the undesired enantiomer that can be reliably detected and quantified.
-
Precision: The repeatability of the measurement, typically expressed as the relative standard deviation (RSD) of multiple injections.
-
Accuracy: The closeness of the measured amount of the minor enantiomer to the true value, often assessed by analyzing samples with a known amount of the undesired enantiomer spiked in.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature).
Visualizing Experimental Workflows and Pathways
To further elucidate the processes involved in the validation and application of chiral compounds like THK5351, the following diagrams are provided.
Caption: Workflow for the synthesis, chiral purity validation, and comparative evaluation of THK5351 enantiomers.
Caption: Simplified hypothetical signaling pathway for [¹⁸F]THK-5351 in tau PET imaging.
References
- 1. 18F-THK5351: A Novel PET Radiotracer for Imaging Neurofibrillary Pathology in Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. In Vivo Comparison of Tau Radioligands 18F-THK-5351 and 18F-THK-5317 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Comparison of Tau Radioligands 18F-THK-5351 and 18F-THK-5317 - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of In Vitro Binding for (R)-THK5351: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the reproducibility and specificity of in vitro binding is critical for the evaluation of novel radiotracers. This guide provides a comparative analysis of the in vitro binding characteristics of the (R)-enantiomer of THK5351, a first-generation tau PET tracer, with other relevant alternatives. The data presented is compiled from peer-reviewed studies to ensure objectivity and is supported by detailed experimental methodologies.
(R)-THK5351 was developed as a radiotracer for the in vivo imaging of tau pathology in Alzheimer's disease (AD). In vitro studies have demonstrated its high affinity for tau aggregates. However, a significant challenge with first-generation tracers like THK5351 is the presence of off-target binding, which can affect the reproducibility and interpretation of results. This guide will delve into the quantitative binding data, off-target binding profile, and the experimental protocols used to generate this data.
Comparative In Vitro Binding Affinities
The following table summarizes the in vitro binding affinities (Kd or Ki) of (R)-THK5351 and alternative tau PET tracers for tau aggregates and the off-target monoamine oxidase B (MAO-B). Lower values indicate higher binding affinity.
| Compound | Target | Binding Affinity (Kd/Ki, nM) | Reference Tissue |
| (R)-THK5351 | Tau Aggregates | 2.9 | AD Hippocampal Homogenates |
| MAO-B | ~300 | Postmortem Brain Tissue | |
| THK5117 | Tau Aggregates | Higher Kd than THK5351 | AD Hippocampal Homogenates |
| MAO-B | Lower affinity than THK5351 | Postmortem Brain Tissue | |
| T807 (AV-1451) | Tau Aggregates | ~0.5 - 15 | AD Brain Homogenates |
| MAO-A | High Affinity | Postmortem Brain Tissue | |
| MAO-B | Low Affinity | Postmortem Brain Tissue | |
| PBB3 | Tau Aggregates | High Affinity (Multiple Sites) | AD Brain Homogenates |
| MK-6240 | Tau Aggregates | High Affinity and Selectivity | AD Brain Homogenates |
| MAO-B | Negligible | Postmortem Brain Tissue |
Experimental Protocols
The in vitro binding data presented in this guide are primarily derived from two key experimental techniques: saturation binding assays and competitive binding assays followed by autoradiography.
Saturation Binding Assay Protocol
This method is used to determine the binding affinity (Kd) and the density of binding sites (Bmax) of a radioligand to its target.
-
Tissue Preparation: Postmortem human brain tissue, typically from the hippocampus of confirmed Alzheimer's disease patients and healthy controls, is homogenized in a suitable buffer (e.g., phosphate-buffered saline).
-
Incubation: A fixed amount of brain homogenate is incubated with increasing concentrations of the radiolabeled tracer (e.g., [³H]THK5351).
-
Determination of Non-Specific Binding: To determine the amount of non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled competitor that binds to the same target.
-
Separation of Bound and Free Ligand: After incubation, the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding at each radioligand concentration. The resulting data is then analyzed using Scatchard or non-linear regression analysis to determine the Kd and Bmax values.
Autoradiography Protocol
Autoradiography is used to visualize the regional distribution of radioligand binding in tissue sections.
-
Tissue Sectioning: Frozen postmortem brain tissue sections (typically 10-20 µm thick) are cut using a cryostat and mounted on microscope slides.
-
Incubation: The tissue sections are incubated with a solution containing the radiolabeled tracer at a specific concentration.
-
Washing: After incubation, the sections are washed in buffer to remove unbound radioligand.
-
Exposure: The slides are apposed to a phosphor imaging plate or autoradiographic film for a specific period to detect the radioactive signal.
-
Imaging and Analysis: The imaging plate or film is scanned, and the resulting image shows the distribution and density of the radioligand binding sites. The signal intensity can be quantified using densitometry.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the conceptual workflow of an in vitro binding assay and the logical relationship of factors influencing the reproducibility of (R)-THK5351 binding.
Workflow of an in vitro saturation binding assay.
Factors influencing the reproducibility of (R)-THK5351 in vitro binding.
Discussion on Reproducibility and Alternatives
The in vitro binding of (R)-THK5351 to tau aggregates is reproducible under consistent experimental conditions. One study demonstrated a high correlation in specific binding between THK5351 and its predecessor, THK5117, across postmortem tissues from multiple AD patients.[1][2] The binding of THK5351 has also been shown to correlate with the levels of insoluble tau.[1][2]
However, the significant off-target binding of (R)-THK5351 to MAO-B is a critical factor that can impact the interpretation of binding data and its reproducibility across different brain regions with varying MAO-B expression levels.[3] This off-target binding has been a major driver for the development of second-generation tau PET tracers.
Alternative Tracers:
-
T807 (Flortaucipir/AV-1451): This tracer shows high affinity for tau and has become a widely used tool in clinical research. While it has demonstrated off-target binding to MAO-A, its affinity for MAO-B is low.[4]
-
PBB3: PBB3 has shown high affinity for a wide range of tau aggregate conformations.[3]
-
MK-6240: As a second-generation tracer, MK-6240 exhibits high affinity and selectivity for tau aggregates with minimal off-target binding to MAO-B, addressing a key limitation of the first-generation tracers.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for THK5351 (R enantiomer)
This document provides a comprehensive operational plan for the safe handling and disposal of THK5351 (R enantiomer), a novel, biologically active research chemical. Given its intended use as a tau aggregation inhibitor for neuroinflammation studies, it is imperative to treat this compound as hazardous chemical waste. These procedures are based on established best practices for handling potent research chemicals and are intended to ensure the safety of laboratory personnel and prevent environmental contamination. All procedures must be conducted in consultation with your institution's Environmental Health and Safety (EHS) department.
Immediate Safety and Logistical Information
A thorough risk assessment should be conducted before handling and disposal. While a specific Safety Data Sheet (SDS) for THK5351 (R enantiomer) is not publicly available, researchers should review all known data about the compound, including its chemical class, solvent, concentration, and any available toxicity data. Assume the compound is toxic, biologically active, and potentially persistent in the environment. All handling during the disposal process must be performed using appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
Quantitative Data Summary
The following table summarizes the available quantitative data for THK5351 (R enantiomer).
| Property | Value | Source |
| Purity (ee) | 98.95% | MedchemExpress |
| Purity | 98.15% | MedchemExpress |
| Storage (Stock Solution) | -80°C for 2 years; -20°C for 1 year | MedchemExpress[1] |
| Solubility (in DMSO/Corn Oil) | ≥ 2.5 mg/mL (7.64 mM) | MedchemExpress[1] |
| Binding Affinity (Kd) | 2.9 nM (for Alzheimer's disease hippocampal homogenates) | MedchemExpress[1] |
Operational Disposal Plan: A Step-by-Step Guide
The primary principle for the disposal of THK5351 (R enantiomer) is to prevent its release into the environment and to ensure the safety of all personnel.
1. Waste Segregation and Collection:
-
Never dispose of this compound down the drain or in regular trash.[2]
-
Maintain a dedicated, sealed, and clearly labeled hazardous waste container for all materials contaminated with THK5351.[2]
-
This includes:
-
Unused or expired neat compound.
-
Solutions containing the compound.
-
Contaminated labware (e.g., pipette tips, vials, gloves).[2]
-
-
The waste container must be made of a material compatible with the solvents used.
2. Waste Characterization and Labeling:
-
Properly label the hazardous waste container with the full chemical name: "THK5351 (R enantiomer)".
-
Indicate the solvent and concentration.
-
Ensure the label includes the appropriate hazard warnings (e.g., "Toxic," "Hazardous Waste").
-
This ensures proper characterization and prevents unwanted chemical reactions.[2]
3. Handling of "Empty" Containers:
-
Containers that held the neat compound or concentrated solutions should be triple-rinsed with a suitable solvent.[2]
-
The rinsate from these containers must be collected as hazardous waste.[2]
-
Even after rinsing, the container should still be disposed of as hazardous waste unless fully decontaminated.[2]
4. Liquid Waste Management:
-
Collect all liquid waste containing THK5351 in a sealed, properly labeled hazardous waste container.[2]
-
Do not mix with other waste streams unless explicitly approved by your EHS department.[2]
-
If the compound is in a solvent, do not allow the solvent to evaporate in a fume hood as a means of disposal.[2]
5. Solid Waste Management:
-
All contaminated solid materials, such as gloves, pipette tips, and absorbent paper, must be placed in a designated, sealed hazardous waste container.[2]
-
This prevents accidental exposure and environmental contamination.[2]
6. Final Disposal Steps:
-
Securely cap the waste container.
-
Wipe the exterior of the container with a suitable solvent to remove any external contamination. Dispose of the wipe as solid hazardous waste.[2]
-
Complete the hazardous waste label with all required information.
-
Move the sealed and labeled container to your laboratory's designated satellite accumulation area for pickup by EHS.[2]
Experimental Protocols
While a specific experimental protocol for disposal is not available, the following general procedure should be adapted in consultation with your institution's EHS guidelines.
Protocol for Decontamination of Non-Disposable Labware:
-
Initial Rinse: Rinse the labware three times with a solvent in which THK5351 is soluble (e.g., DMSO, ethanol). Collect all rinsate as hazardous liquid waste.
-
Wash: Wash the labware with an appropriate laboratory detergent and water.
-
Final Rinse: Rinse the labware with deionized water.
-
Drying: Allow the labware to air dry or place it in a drying oven.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of THK5351 (R enantiomer) waste.
Caption: Workflow for the safe disposal of THK5351 waste.
References
Essential Safety and Logistical Information for Handling THK5351 (R enantiomer)
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for THK5351 (R enantiomer). This guidance is based on the precautionary principle for handling novel chemical compounds of a known class (arylquinoline derivatives) with undefined toxicological profiles.[1] Researchers must conduct a thorough risk assessment for their specific experimental conditions and consult with their institution's environmental health and safety (EHS) department.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling THK5351 (R enantiomer). The core principle is to treat this compound as potentially hazardous until proven otherwise.[2]
Risk Assessment and Engineering Controls
Before handling THK5351 (R enantiomer), a comprehensive risk assessment is mandatory.[3] Given the lack of specific toxicity data, the primary lines of defense are engineering and administrative controls.
-
Engineering Controls: Always handle THK5351 (R enantiomer) in a certified chemical fume hood to minimize inhalation exposure.[2] Ensure that a safety shower and eyewash station are readily accessible.[4]
-
Administrative Controls: Minimize the quantity of the compound used in any single experiment. Access to areas where THK5351 (R enantiomer) is handled should be restricted to authorized personnel.[2]
Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to create a complete barrier between the researcher and the chemical.[4] The following table summarizes the recommended PPE for handling THK5351 (R enantiomer).
| PPE Component | Specification | Rationale |
| Hand Protection | Double gloving: an inner pair of nitrile gloves and an outer pair of chemically resistant gloves (e.g., neoprene or butyl rubber). | Provides robust protection against accidental skin contact. For chemicals of unknown toxicity, enhanced glove protection is recommended.[5][6] |
| Eye/Face Protection | ANSI Z87.1-compliant safety goggles. A face shield must be worn over goggles if there is a splash hazard.[1][6] | Protects eyes and face from splashes and airborne particles. |
| Body Protection | A flame-resistant laboratory coat. | Protects skin and personal clothing from contamination.[7] |
| Respiratory Protection | A fit-tested N95 respirator should be considered the minimum for handling the solid compound. | Protects against inhalation of airborne particles. The necessity of higher-level respiratory protection should be determined by a risk assessment.[8] |
| Foot Protection | Closed-toe, non-perforated, and chemically resistant shoes. Disposable shoe covers are recommended.[8] | Protects feet from spills and prevents the spread of contamination. |
Below is a workflow for selecting the appropriate PPE when handling THK5351 (R enantiomer).
Caption: PPE selection workflow for THK5351 (R enantiomer).
Handling and Storage
-
Handling: All manipulations of THK5351 (R enantiomer) should be performed within a chemical fume hood.[1] Avoid the formation of dust and aerosols.
-
Storage: Store the compound in a clearly labeled, sealed container in a cool, dry, and well-ventilated area.[1] The storage location should be away from incompatible materials. For compounds with unknown stability, storage in the dark is recommended.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is necessary.[2]
-
Minor Spill (within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, use an absorbent material to contain the spill.
-
Decontaminate the area.
-
Collect all contaminated materials in a sealed, labeled container for hazardous waste disposal.
-
-
Major Spill:
-
Evacuate the laboratory immediately.
-
Alert laboratory personnel and the institutional safety office.
-
Do not attempt to clean up a large spill without appropriate training and equipment.[2]
-
-
Accidental Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
-
The following diagram outlines the logical steps for responding to a spill.
References
- 1. twu.edu [twu.edu]
- 2. benchchem.com [benchchem.com]
- 3. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
- 4. benchchem.com [benchchem.com]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
